Adenosine monophosphate
Description
Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
See also: Poly A-U (monomer of).
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-83-5 | |
| Record name | Poly(A) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5022560 | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |
CAS No. |
61-19-8 | |
| Record name | Adenosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine phosphate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200 °C, 195 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Adenosine 5'-Monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide composed of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase adenine.[1] As a central molecule in numerous biochemical processes, AMP plays a critical role in cellular energy homeostasis, signal transduction, and as a monomeric unit of RNA.[2] This technical guide provides a comprehensive overview of the chemical properties of AMP, its involvement in key signaling pathways, and detailed experimental protocols for its analysis, serving as a vital resource for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Adenosine 5'-monophosphate is a white crystalline powder.[3][4] The free acid and its salts are stable for extended periods in a dry state, and neutral solutions also exhibit good stability.[3][5] However, solutions of AMP can degrade at room temperature over several days, but demonstrate stability for at least 25 weeks when refrigerated at 4°C.[6][7]
Physicochemical Data
A summary of the key physicochemical properties of adenosine 5'-monophosphate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅O₇P | [1][8][9] |
| Molar Mass | 347.22 g/mol | [1][5][8] |
| Melting Point | 196-200 °C (with decomposition) | [3][4] |
| pKa₁ | 3.8 (at 25 °C) | [3][4] |
| pKa₂ | 6.2 (at 25 °C) | [3][4] |
| Specific Optical Rotation | -47.5° (c=2, in 2% NaOH at 20°C) | [3][4] |
| Water Solubility | Soluble, especially with the addition of mild alkali. The solubility increases with temperature. | [3][4][10] |
| Ethanol Solubility | Slightly soluble | [3][4] |
| Molar Absorptivity (pH 7.0) | 15,400 M⁻¹cm⁻¹ at 259 nm | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of AMP.
| Spectroscopic Technique | Key Features | References |
| UV Absorbance | λmax at 257 nm (pH 1) and 259 nm (pH 7) | [4][11] |
| ¹H NMR | Chemical shifts (ppm): 8.577, 8.349, 6.162, 4.750, 4.510, 4.398, 4.15 | [12][13] |
| ³¹P NMR | A singlet at δ 3.5 (proton-decoupled) | [14] |
Key Signaling Pathways Involving AMP
AMP is a critical signaling molecule that regulates cellular energy status and participates in purinergic signaling.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[15] When cellular ATP levels decrease and the ratio of AMP/ATP or ADP/ATP increases, AMP binds to the γ subunit of AMPK. This binding allosterically activates AMPK and makes it a better substrate for upstream kinases, such as LKB1 and CaMKK2, which phosphorylate a key threonine residue (Thr172) on the α subunit, leading to full activation.[11][15]
Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis, and gluconeogenesis).[8][11][15]
AMPK Signaling Pathway Activation and Downstream Effects.
Purinergic Signaling Pathway
Purinergic signaling involves the release of purine (B94841) nucleotides and nucleosides, such as ATP and adenosine, which act as extracellular signaling molecules by binding to specific purinergic receptors.[2][16] Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases (e.g., CD39) to ADP and then to AMP.[9][16] AMP is further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine.[9][16]
Adenosine then binds to P1 (adenosine) receptors, which are G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[16][17] The activation of these receptors triggers various downstream signaling cascades. For instance, A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[16] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[9][16]
Extracellular AMP Metabolism and Adenosine Receptor Signaling.
Experimental Protocols
Accurate and reliable quantification and analysis of AMP are essential for research and development. The following sections provide detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for AMP Quantification
HPLC is a robust method for the simultaneous separation and quantification of adenosine phosphates.
Methodology:
-
Sample Preparation:
-
For cellular extracts, rapidly quench metabolic activity and extract nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization.[18]
-
For other biological samples, ensure rapid chilling of heparinized samples to preserve in vivo levels.[18]
-
Centrifuge samples to remove precipitates.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 3 x 150 mm, 2.7 µm) is commonly used.[7][19]
-
Mobile Phase: An isocratic elution with a mobile phase of 50 mM potassium hydrogen phosphate buffer (pH 6.8) is effective.[7][19]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Column Temperature: Maintain at 20 °C.[7]
-
-
Detection:
-
Quantification:
-
Prepare a series of standard solutions of AMP of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of AMP in the samples by interpolating their peak areas on the calibration curve.
-
General Workflow for HPLC Analysis of AMP.
Enzymatic Assay for AMP Quantification
Enzymatic assays offer a sensitive and specific method for AMP detection.
Methodology:
-
Principle: This assay involves a series of coupled enzyme reactions. AMP is first converted to ATP, which is then used in a reaction that produces a detectable signal (e.g., light or a colored product). A common approach involves the following steps:
-
AMP, in the presence of pyrophosphate and phosphoenolpyruvate, is converted by pyruvate (B1213749) phosphate dikinase (PPDK) to pyruvate and ATP.
-
Pyruvate is then converted by pyruvate oxidase to acetyl phosphate, CO₂, and hydrogen peroxide (H₂O₂).
-
The resulting H₂O₂ is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[21]
-
-
Reagents:
-
AMP standard solutions
-
Assay buffer
-
Enzyme mixture (PPDK, pyruvate oxidase, HRP)
-
Fluorometric probe
-
Pyrophosphate and phosphoenolpyruvate
-
-
Procedure:
-
Pipette AMP standards and samples into a 96-well microtiter plate.
-
Add the reaction mixture containing the enzymes and substrates to each well.
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.[21]
-
Measure the fluorescence using a standard 96-well fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the AMP standards.
-
Determine the concentration of AMP in the samples from the standard curve.
-
UV-Vis Spectrophotometry for AMP Quantification
UV-Vis spectrophotometry provides a rapid and straightforward method for determining AMP concentration.
Methodology:
-
Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. AMP has a characteristic absorbance maximum at approximately 259 nm at neutral pH.[4][5]
-
Reagents:
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.0)
-
AMP standard solutions
-
-
Procedure:
-
Prepare a series of AMP standard solutions of known concentrations in the chosen buffer.
-
Prepare the unknown samples in the same buffer.
-
Measure the absorbance of the blank (buffer solution), standards, and samples at 259 nm using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Generate a standard curve by plotting the absorbance at 259 nm against the concentration of the AMP standards.
-
Alternatively, use the molar absorptivity of AMP (ε = 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0) and the Beer-Lambert equation (A = εcl) to calculate the concentration (c), where A is the absorbance and l is the path length (typically 1 cm).[5]
-
Conclusion
Adenosine 5'-monophosphate is a multifaceted molecule with a well-defined set of chemical properties and a central role in cellular metabolism and signaling. A thorough understanding of its characteristics, its function in pathways like AMPK and purinergic signaling, and the methodologies for its precise analysis is indispensable for researchers and professionals in the life sciences and drug development. This guide provides a foundational resource to facilitate further investigation and application of this vital nucleotide.
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Purinergic control of AMPK activation by ATP released through connexin 43 hemichannels - pivotal roles in hemichannel-mediated cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of Purinergic Signaling in Heart Transplantation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine 5'-monophosphate(61-19-8) 1H NMR [m.chemicalbook.com]
- 14. aiinmr.com [aiinmr.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 21. Adenosine Monophosphate Assay Kit [cellbiolabs.com]
Adenosine Monophosphate: A Core Regulator of Cellular Energy and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) monophosphate (AMP) is a fundamental nucleotide that plays a critical role in a multitude of cellular processes. Far more than just a simple structural component of RNA, AMP is a key sentinel of the cell's energy status, an allosteric regulator of enzyme activity, and a precursor to the ubiquitous second messenger, cyclic AMP (cAMP). This technical guide provides a comprehensive overview of the structure and function of AMP, with a particular focus on its role in the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols for the quantification of intracellular AMP and the assessment of AMPK activity are provided, alongside a structured summary of AMP's biophysical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases, oncology, and cellular signaling.
The Molecular Structure of Adenosine Monophosphate
This compound is a ribonucleotide composed of three distinct molecular components: a purine (B94841) base (adenine), a five-carbon sugar (ribose), and a single phosphate (B84403) group.[1][2] The adenine (B156593) base is attached to the 1' carbon of the ribose sugar, forming the nucleoside adenosine. The phosphate group is esterified to the 5' carbon of the ribose sugar.
The chemical formula for this compound is C₁₀H₁₄N₅O₇P.[1][2]
Biophysical Properties of this compound
A summary of the key biophysical properties of AMP is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₅O₇P | [1][2][3] |
| Molecular Weight | 347.22 g/mol | [1][2] |
| Melting Point | 178-185 °C (decomposes) | [1] |
| pKa Values | 0.9, 3.8, 6.1 | [1] |
| Solubility in Water | Soluble | [2] |
| Molar Absorption Coefficient (at 259 nm, pH 7) | 15,400 M⁻¹cm⁻¹ |
The Multifaceted Functions of this compound
AMP's significance in cellular biology stems from its diverse and critical functions, which can be broadly categorized as follows:
-
Building Block of Nucleic Acids: As a ribonucleotide, AMP is a fundamental monomeric unit required for the synthesis of ribonucleic acid (RNA).
-
Energy Metabolism: AMP is a key player in cellular energy homeostasis. It is interconverted with adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) to manage the cell's energy currency. A rise in the AMP:ATP ratio is a critical signal of a low energy state.
-
Allosteric Regulation: AMP can directly bind to and modulate the activity of various enzymes, thereby regulating metabolic pathways.
-
Intracellular Signaling: AMP is a crucial signaling molecule, primarily through its activation of AMP-activated protein kinase (AMPK). Furthermore, its cyclic form, cAMP, acts as a ubiquitous second messenger in numerous signaling cascades.[1]
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master sensor of cellular energy status. In response to an increase in the intracellular AMP:ATP ratio, which signifies energy stress, AMPK is activated and initiates a cascade of events to restore energy balance. This involves stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
The activation of AMPK is a multi-step process:
-
AMP Binding: An increase in the AMP:ATP ratio leads to the binding of AMP to the γ-subunit of the AMPK heterotrimer. This binding induces a conformational change that allosterically activates the kinase and makes it a better substrate for upstream kinases.
-
Upstream Kinase Phosphorylation: The primary upstream kinases responsible for phosphorylating and fully activating AMPK are liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). These kinases phosphorylate a critical threonine residue (Thr172) in the activation loop of the AMPK α-subunit.
Once activated, AMPK phosphorylates a wide array of downstream targets to exert its metabolic effects, which include:
-
Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane, enhancing glucose uptake into cells.
-
Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation in the mitochondria.
-
Inhibition of Anabolic Processes: AMPK inhibits energy-consuming processes such as protein synthesis (via inhibition of the mTORC1 pathway), cholesterol synthesis, and gluconeogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its signaling pathways.
Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of intracellular AMP from cultured cells using reverse-phase HPLC.
Materials:
-
Cultured cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.6 M Perchloric Acid (PCA)
-
1 M Potassium Bicarbonate (KHCO₃)
-
Mobile Phase: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide
-
AMP standard solution (known concentration)
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments as required.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M PCA to each well/dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding 1 M KHCO₃ dropwise until the pH reaches 6.0-7.0 (monitor with pH paper).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample onto the C18 column.
-
Elute with the mobile phase at a flow rate of 1 mL/min.
-
Detect the absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of the AMP standard.
-
Identify the AMP peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of AMP in the sample by comparing the peak area to the standard curve.
-
Assessment of AMPK Activity by Western Blot Analysis of Phospho-AMPKα (Thr172)
This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 using Western blotting.[4][5]
Materials:
-
Treated cell or tissue lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)
-
Primary antibody: Mouse anti-total AMPKα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPKα to total AMPKα.
-
Conclusion
This compound is a cornerstone of cellular metabolism and signaling. Its structure is elegantly simple, yet its functions are profoundly complex and far-reaching. A thorough understanding of AMP's role, particularly in the context of the AMPK signaling pathway, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide are intended to facilitate further investigation into this critical molecule and its therapeutic potential. As our comprehension of the intricate web of cellular signaling continues to expand, the central importance of AMP is certain to be further illuminated, opening new avenues for the treatment of a wide range of human diseases.
References
The Enzymatic Conversion of Adenosine Monophosphate to Inosine Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical process of adenosine (B11128) monophosphate (AMP) degradation to inosine (B1671953) monophosphate (IMP). This critical reaction, primarily catalyzed by the enzyme AMP deaminase, plays a pivotal role in cellular energy homeostasis, purine (B94841) nucleotide metabolism, and physiological responses to metabolic stress, particularly in skeletal muscle. This document details the enzymatic pathway, regulatory mechanisms, quantitative kinetics, and established experimental protocols relevant to researchers and professionals in drug development.
Biochemical Pathway: The Deamination of AMP
The conversion of AMP to IMP is a key step in the purine nucleotide cycle.[1][2] This irreversible hydrolytic deamination is catalyzed by the enzyme AMP deaminase (AMPD; EC 3.5.4.6), which removes an amino group from the adenine (B156593) ring of AMP, resulting in the formation of IMP and ammonia (B1221849) (NH₃).[2][3][4]
This reaction serves several crucial physiological functions:
-
Energy Homeostasis: During periods of high energy demand, such as strenuous exercise, the rate of ATP consumption can exceed its rate of synthesis.[5] This leads to an accumulation of ADP, which is then converted to ATP and AMP by adenylate kinase. The subsequent deamination of AMP to IMP helps to shift the equilibrium of the adenylate kinase reaction towards ATP formation, thereby helping to maintain the cellular energy charge.[5][6]
-
Purine Nucleotide Pool Regulation: The purine nucleotide cycle, of which AMP deamination is a part, allows for the interconversion of purine nucleotides. IMP, the product of the reaction, is a precursor for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP), thus playing a central role in maintaining the balance of the purine nucleotide pool.[7][8]
-
Metabolic Intermediates: The cycle also produces fumarate, an intermediate of the citric acid cycle, linking nucleotide metabolism with cellular respiration.[6]
Three main isoforms of AMPD have been identified in mammals, encoded by different genes: AMPD1 (predominantly in skeletal muscle), AMPD2 (liver), and AMPD3 (erythrocytes and other tissues).[1]
Regulation of AMP Deaminase Activity
The activity of AMP deaminase is tightly regulated by a variety of mechanisms, ensuring that the rate of AMP deamination is appropriately matched to the metabolic state of the cell.
-
Allosteric Regulation: AMPD activity is allosterically regulated by several key metabolites. ATP and GTP act as inhibitors, while ADP can act as an activator.[1][2] Inorganic phosphate (B84403) (Pi) also inhibits the enzyme.[2][9] This regulation allows the enzyme to be highly sensitive to the energy status of the cell. In environments with high potassium concentrations, AMPD is regulated by ATP and ADP through a "Km-type" mechanism, while in low potassium concentrations, a mixed "Km V-type" of regulation is observed.[1]
-
pH Dependence: The inhibitory effect of ATP on AMP deaminase is highly pH-dependent, being almost absent at acidic pH values and becoming prominent just above neutrality.[10] This is significant in exercising muscle, where a decrease in pH can occur.
-
Binding to Myosin: In skeletal muscle, AMPD1 can bind to the myosin heavy chain.[6] This binding is thought to occur during intense muscle contraction and leads to the activation of the enzyme by decreasing its Michaelis-Menten constant (Km) for AMP and reducing its inhibition by nucleotides and inorganic phosphate.[6][9]
-
Regulation by Phosphoinositides: Phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), have been shown to be potent noncompetitive inhibitors of AMPD.[11] This interaction may also play a role in the membrane localization of the enzyme.[11]
-
Phosphorylation: There is evidence to suggest that the kinetic control of skeletal muscle AMPD may involve phosphorylation.[12]
Quantitative Data: Enzyme Kinetics
The kinetic properties of AMP deaminase have been characterized in various studies. The Michaelis constant (Kₘ) for AMP and the maximum reaction velocity (Vₘₐₓ) are key parameters that describe the enzyme's affinity for its substrate and its catalytic efficiency. These parameters can be influenced by the regulatory factors mentioned above.
| Enzyme State/Condition | Kₘ for AMP (mM) | Vₘₐₓ | Inhibitors | Kᵢ | Notes | Reference |
| Free Rabbit Skeletal Muscle AMPD | ~1.0 | - | ATP | - | Near-linear double-reciprocal plot. | [9] |
| Myosin-Bound Rabbit Skeletal Muscle AMPD (<0.15 mM AMP) | 0.05 - 0.10 | ~20% of free enzyme | Orthophosphate (10 mM) | - | Bimodal kinetics with high affinity at low [AMP]. Marked resistance to phosphate inhibition in the presence of ADP. | [9] |
| Myosin-Bound Rabbit Skeletal Muscle AMPD (>0.15 mM AMP) | Similar to free enzyme | Similar to free enzyme | - | - | [9] | |
| Human AMPD3 (recombinant) | - | - | Phosphatidylinositol 4,5-bisphosphate | 110 nM | Pure noncompetitive inhibition. | [11] |
| Rat Fast-twitch Muscle AMPD (control) | ~1.5 | - | - | - | Single Michaelis-Menten constant. | [12] |
| Rat Fast-twitch Muscle AMPD (creatine-depleted) | ~0.03 (high affinity) and ~1.5 (low affinity) | - | - | - | Bimodal kinetics with an additional high-affinity component. | [12] |
| Yeast AMP Deaminase (proteolyzed) | 1.3 | - | GTP, PO₄, NH₃, IMP | - | Allosterically activated by ATP (Kₐ = 6 µM), which increases affinity for AMP to 0.2 mM. | [13] |
Experimental Protocols
Spectrophotometric Assay for AMP Deaminase Activity
This protocol is based on the principle of a coupled-enzyme assay where the product of the AMPD reaction, IMP, is used in a subsequent reaction that can be monitored spectrophotometrically.[14][15]
Principle:
-
AMP Deaminase Reaction: AMP + H₂O → IMP + NH₄⁺
-
Coupled Reaction (IMP Dehydrogenase): IMP + NAD⁺ → Xanthosine Monophosphate (XMP) + NADH + H⁺
The formation of NADH is monitored by the increase in absorbance at 340 nm, which is directly proportional to the AMPD activity.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)
-
Cell or tissue lysate
-
Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)
-
AMP solution (substrate)
-
NAD⁺ solution
-
IMP Dehydrogenase (IMPDH)
-
Control wells without AMP to measure background activity
Procedure:
-
Prepare a master mix containing the reaction buffer, NAD⁺, and IMPDH.
-
Pipette the master mix into the wells of the 96-well plate.
-
Add the cell or tissue lysate to the wells. For each sample, prepare a parallel well that will not receive AMP to serve as a background control.
-
Equilibrate the plate to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the AMP solution to the sample wells. Add an equal volume of reaction buffer without AMP to the background control wells.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 2 minutes for a total of 30-60 minutes).
-
Calculate the rate of NADH formation (ΔA₃₄₀/min).
-
Subtract the rate of the background control from the rate of the sample to determine the specific AMPD activity.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of AMP and IMP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites, including AMP and IMP, in various biological samples.[16][17]
Principle: Biological samples are processed to extract the nucleotides. The extract is then injected into a liquid chromatograph to separate the different nucleotides based on their physicochemical properties. The separated compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for highly specific and accurate quantification.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Extraction solvent (e.g., methanol, acetonitrile, often containing an internal standard)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC for polar compounds)
-
Internal standards (isotope-labeled AMP and IMP) for accurate quantification
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For tissues or cells, perform homogenization or lysis in a cold buffer.
-
Precipitate proteins by adding a cold extraction solvent (e.g., 80% methanol) containing the internal standards.
-
Vortex and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate AMP and IMP using an appropriate chromatographic method.
-
Detect and quantify the parent and fragment ions for AMP, IMP, and their corresponding internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of AMP and IMP.
-
Calculate the concentration of AMP and IMP in the samples by comparing the peak area ratios of the analytes to their internal standards against the standard curve.
-
Normalize the results to the amount of starting material (e.g., protein concentration, cell number, or tissue weight).
-
Conclusion
The degradation of AMP to IMP via AMP deaminase is a fundamental biochemical process with significant implications for cellular energy metabolism and purine nucleotide homeostasis. Understanding the intricate regulation of this pathway and having robust methods for its study are crucial for research in areas such as metabolic disorders, myopathies, and the development of therapeutic agents targeting nucleotide metabolism. This guide provides a foundational resource for professionals engaged in these fields of study.
References
- 1. AMP deaminase - Wikipedia [en.wikipedia.org]
- 2. [AMP-deaminase: regulation and physiological role of the enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound deaminase deficiency type 1 - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. Adenine nucleotide depletion in human muscle during exercise: causality and significance of AMP deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 27 [columbia.edu]
- 9. Altered kinetics of AMP deaminase by myosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of skeletal-muscle AMP deaminase. Evidence for a highly pH-dependent inhibition by ATP of the homogeneous derivative of the rabbit enzyme yielded by limited proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of AMP deaminase by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and kinetic alterations of muscle AMP deaminase during chronic creatine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 15. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 16. AMP Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of AMP in Cellular Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular life is critically dependent on a constant supply of energy, primarily in the form of adenosine (B11128) triphosphate (ATP). The maintenance of energy balance, or homeostasis, is paramount for survival, growth, and function. Adenosine monophosphate (AMP) has emerged as a critical signaling molecule that indicates a state of low cellular energy. This technical guide provides an in-depth exploration of the mechanisms by which AMP acts as a sensitive gauge of metabolic stress. It focuses on the activation of the master energy sensor, AMP-activated protein kinase (AMPK), and the subsequent signaling cascades that restore cellular energy equilibrium. This document details the core signaling pathways, presents quantitative data on cellular nucleotide concentrations, and provides established experimental protocols for the study of these processes, making it an essential resource for professionals in biomedical research and drug development.
Introduction: The Adenylate Energy Charge
The energy status of a cell is often quantified by the adenylate energy charge (AEC), a concept that reflects the relative amounts of ATP, adenosine diphosphate (B83284) (ADP), and AMP.[1] The AEC is defined by the equation:
AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) [1]
In healthy, growing cells, the AEC is tightly maintained within a narrow range of 0.7 to 0.95.[1][2] A decrease in this value signifies metabolic stress, where ATP consumption outpaces production. While the ATP:ADP ratio is a direct measure of energy availability, the cell has evolved a more sensitive mechanism to detect energy deficit. This mechanism relies on the enzyme adenylate kinase (ADK) , which catalyzes the reversible reaction:
Due to the equilibrium of this reaction, small decreases in ATP and corresponding increases in ADP lead to a much larger, squared increase in the concentration of AMP.[4] This makes the AMP:ATP ratio a highly sensitive indicator of cellular energy status, amplifying minor fluctuations in the energy pool into a robust signal.[4][5]
Quantitative Analysis of Cellular Adenine (B156593) Nucleotides
The absolute and relative concentrations of adenine nucleotides are critical parameters in assessing cellular metabolic state. These concentrations can vary between cell types and in response to metabolic stress. High-performance liquid chromatography (HPLC) is a widely used, sensitive, and reproducible method for the simultaneous quantification of ATP, ADP, and AMP.[6][7][8]
Table 1: Representative Concentrations of Adenine Nucleotides in Mammalian Cells
| Condition | ATP (mM) | ADP (mM) | AMP (µM) | ATP:AMP Ratio | Adenylate Energy Charge |
| Normoxia / High Glucose | 3.0 - 5.0 | 0.5 - 1.0 | 5 - 20 | ~250:1 | 0.90 - 0.95 |
| Hypoxia / Glucose Deprivation | 1.0 - 2.0 | 1.0 - 1.5 | 50 - 200 | ~20:1 | 0.70 - 0.85 |
Note: These values are approximate and can vary significantly based on the specific cell type, tissue, and experimental conditions. Data compiled from multiple sources indicating typical physiological ranges.[9][10][11]
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
The primary sensor of the increased AMP:ATP ratio is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular and whole-body energy homeostasis.[12][13][14]
AMPK Structure and Activation Mechanism
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[12][15] Its activation is a multi-step process:
-
Allosteric Activation: The binding of both AMP and ADP to the γ subunit induces a conformational change that allosterically activates the kinase complex.[16] This binding is competitively inhibited by ATP.[17]
-
Phosphorylation by Upstream Kinases: Full activation of AMPK requires phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit.[18][19] This is primarily carried out by two upstream kinases:
-
Liver Kinase B1 (LKB1): LKB1 is considered the canonical upstream kinase that phosphorylates AMPK in response to an increased AMP:ATP ratio.[19][20] The binding of AMP to AMPK makes it a better substrate for LKB1.
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to an increase in intracellular calcium levels, independent of changes in adenine nucleotide ratios.[18][21][22] This links cellular energy status to calcium signaling pathways.
-
-
Inhibition of Dephosphorylation: AMP binding also protects AMPK from dephosphorylation at Thr172 by protein phosphatases, thus prolonging its active state.[19]
// Connections "Metabolic Stress\n(e.g., Hypoxia, Low Glucose)" -> "ATP" [style=dashed, arrowhead=Tee, color="#EA4335", label="Inhibits Production"]; "AMP" -> AMPK_inactive [label="Allosteric\nActivation", color="#34A853"]; "ADP" -> AMPK_inactive [label="Allosteric\nActivation", color="#34A853"]; "ATP" -> AMPK_inactive [label="Inhibition", arrowhead=Tee, color="#EA4335"];
LKB1 -> AMPK_inactive [label="Phosphorylation", color="#34A853"]; "AMP" -> LKB1 [style=dashed, label="Promotes", color="#34A853"];
"Increased Ca2+" -> CaMKK2 [label="Activates", color="#34A853"]; CaMKK2 -> AMPK_inactive [label="Phosphorylation", color="#34A853"];
AMPK_inactive -> AMPK_active [style=invis];
// Logical Grouping {rank=same; "Metabolic Stress\n(e.g., Hypoxia, Low Glucose)"; "Increased Ca2+";} {rank=same; "ATP"; "ADP"; "AMP";} {rank=same; LKB1; CaMKK2;} }
Caption: AMPK activation is triggered by metabolic stress and increased calcium.
Downstream Effects of AMPK Activation
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis.[23][24] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously switching on ATP-producing catabolic pathways.[12][13][25]
Key Downstream Actions:
-
Inhibition of Anabolic Processes:
-
Protein Synthesis: AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis, primarily through the phosphorylation of TSC2 and Raptor.[15][16]
-
Lipid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[26] This action also relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation.
-
Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[5]
-
-
Activation of Catabolic Processes:
-
Glucose Uptake: AMPK promotes the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane, increasing glucose uptake into cells.[13][15]
-
Glycolysis: AMPK can activate phosphofructokinase-2 (PFK2), leading to the production of fructose-2,6-bisphosphate, a potent activator of glycolysis.[25]
-
Fatty Acid Oxidation: As mentioned, by inhibiting ACC, AMPK promotes the entry of fatty acids into the mitochondria for oxidation.[26]
-
Autophagy: AMPK activates autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for ATP production, by directly phosphorylating ULK1.[16]
-
// Connections AMPK -> Glucose_Uptake [label="Activates", color="#34A853"]; AMPK -> Glycolysis [label="Activates", color="#34A853"]; AMPK -> FAO [label="Promotes", color="#34A853"]; AMPK -> Autophagy [label="Activates", color="#34A853"];
AMPK -> Protein_Synth [label="Inhibits", arrowhead=Tee, color="#EA4335"]; AMPK -> Lipid_Synth [label="Inhibits", arrowhead=Tee, color="#EA4335"]; AMPK -> Gluconeogenesis [label="Inhibits", arrowhead=Tee, color="#EA4335"];
// Invisible edges for layout Glucose_Uptake -> Glycolysis [style=invis]; Glycolysis -> FAO [style=invis]; FAO -> Autophagy [style=invis]; Protein_Synth -> Lipid_Synth [style=invis]; Lipid_Synth -> Gluconeogenesis [style=invis]; } Caption: Active AMPK promotes catabolism and inhibits anabolism to restore ATP.
Table 2: Key Downstream Targets of AMPK
| Target Protein | Pathway | Effect of Phosphorylation by AMPK | Consequence for Energy Homeostasis |
| ACC1/2 | Lipid Synthesis/Oxidation | Inhibition | Decreases fatty acid synthesis; increases fatty acid oxidation |
| TSC2 | Protein Synthesis / Growth | Activation | Inhibition of mTORC1, leading to decreased protein synthesis |
| Raptor | Protein Synthesis / Growth | Inhibition | Direct inhibition of mTORC1 activity |
| ULK1 | Autophagy | Activation | Induction of autophagy to recycle cellular components for energy |
| CRTC2 | Gluconeogenesis | Inhibition | Decreases hepatic glucose production |
| PFKFB2 | Glycolysis | Activation | Stimulates glycolytic flux |
| TBC1D1/AS160 | Glucose Transport | Inhibition | Promotes GLUT4 translocation and glucose uptake |
Experimental Protocols
Accurate measurement of adenine nucleotides and AMPK activity is fundamental to studying cellular energy homeostasis.
Quantification of Cellular Adenine Nucleotides by RP-HPLC
This protocol outlines a method for the extraction and analysis of ATP, ADP, and AMP from cultured cells or tissues using reversed-phase high-performance liquid chromatography (RP-HPLC). [6][27] Methodology:
-
Sample Collection: Rapidly wash cultured cells with ice-cold PBS. Immediately add ice-cold 0.6 M trichloroacetic acid (TCA) to quench metabolic activity and lyse the cells. For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a powder before extraction with TCA.
-
Extraction: Scrape the cell lysate or transfer the tissue powder into a microcentrifuge tube. Vortex vigorously and incubate on ice for 10-15 minutes.
-
Neutralization: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube. To neutralize the TCA, add a specific volume of a solution like 2 M KHCO3 or a tri-n-octylamine/Freon mixture and vortex until the pH is between 6.5 and 7.5.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a gradient of two buffers. Buffer A: 100 mM potassium phosphate (B84403) buffer (pH 6.5). Buffer B: Buffer A with a percentage of methanol (B129727) (e.g., 50%). An ion-pairing agent like tetrabutylammonium (B224687) phosphate is often included to improve nucleotide retention. [7] * Detection: Use a UV detector set to 254 nm or 260 nm.
-
Quantification: Run known concentrations of ATP, ADP, and AMP standards to generate a standard curve. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
-
Caption: Workflow for quantifying cellular adenine nucleotides using HPLC.
In Vitro AMPK Activity Assay (Non-Radioactive)
This protocol describes a common method to measure the kinase activity of AMPK immunoprecipitated from cell or tissue lysates using a synthetic peptide substrate.
Methodology:
-
Lysate Preparation: Lyse cells or homogenized tissue in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of AMPK.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.
-
Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with antibodies specific for an AMPK α subunit overnight at 4°C. Capture the antibody-AMPK complexes using Protein A/G agarose (B213101) beads.
-
Kinase Reaction:
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Resuspend the beads in kinase assay buffer containing a synthetic substrate peptide (e.g., SAMS peptide: HMRSAMSGLHLVKRR) and ATP. [28][29] * Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction.
-
The amount of phosphorylated substrate can be measured using various non-radioactive methods. A common approach is an ELISA-based method using a phospho-specific antibody that recognizes the phosphorylated SAMS peptide.
-
Alternatively, luminescent assays like the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the reaction. [28]6. Data Analysis: Quantify the signal (e.g., absorbance or luminescence) and express AMPK activity relative to a control condition.
-
Therapeutic Implications and Drug Development
Given its central role in regulating metabolism, AMPK is a major therapeutic target for metabolic diseases. [12][13]
-
Type 2 Diabetes: AMPK activation in skeletal muscle and liver can increase glucose uptake and reduce gluconeogenesis, respectively. [14]Metformin, a first-line drug for type 2 diabetes, is known to activate AMPK, although the precise mechanism is complex and may be indirect.
-
Obesity and Fatty Liver Disease: By promoting fatty acid oxidation and inhibiting lipid synthesis, AMPK activators have the potential to reduce fat accumulation.
-
Cancer: In many cancers, the LKB1-AMPK pathway is suppressed, allowing for unchecked cell growth. [18][21]Activating AMPK can inhibit cancer cell proliferation by suppressing mTORC1 and other anabolic pathways.
-
Cardiovascular Disease: AMPK activation can be protective during cardiac ischemia by helping to restore energy balance in stressed cardiomyocytes.
The development of direct, specific AMPK activators is a major focus of pharmaceutical research. Understanding the detailed mechanisms of AMP sensing and AMPK regulation is critical for designing effective and safe therapeutic agents.
Conclusion
This compound is far more than a simple product of ATP hydrolysis; it is the cornerstone of a sophisticated energy-sensing system that is fundamental to cellular survival. Through its potent activation of the AMPK signaling cascade, AMP orchestrates a comprehensive metabolic switch, turning off energy-expensive biosynthetic processes and ramping up catabolic pathways to replenish ATP. This intricate regulatory network ensures that cells can adapt to and survive periods of metabolic stress. The quantitative and methodological details provided in this guide serve as a foundational resource for researchers and drug developers aiming to further unravel and therapeutically manipulate the critical role of AMP in cellular energy homeostasis.
References
- 1. Energy charge - Wikipedia [en.wikipedia.org]
- 2. On the Dynamics of the Adenylate Energy System: Homeorhesis vs Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 4. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing [mdpi.com]
- 5. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic regulation of ATP breakdown and of adenosine production in rat brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellsignal.com [cellsignal.com]
- 13. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] The AMP-activated protein kinase pathway – new players upstream and downstream | Semantic Scholar [semanticscholar.org]
- 18. AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of the AMP-activated protein kinase in the regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes | MRC PPU [ppu.mrc.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. AMPK activity [bio-protocol.org]
Adenosine Monophosphate: A Pivotal Precursor in ATP Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics, serving not only as a critical signaling molecule but also as a direct precursor for the synthesis of adenosine triphosphate (ATP), the universal energy currency of the cell. This technical guide provides a comprehensive overview of the biochemical pathways and regulatory mechanisms governing the conversion of AMP to ATP. It details the pivotal role of adenylate kinase, the intricacies of the salvage and de novo purine (B94841) synthesis pathways, and the overarching regulation by the AMP-activated protein kinase (AMPK) signaling cascade. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key molecular interactions and workflows involved in the study of AMP-dependent ATP synthesis.
Introduction
Cellular life is critically dependent on a continuous supply of adenosine triphosphate (ATP) to power a vast array of biological processes. While ATP is primarily generated through glycolysis, the citric acid cycle, and oxidative phosphorylation, the regeneration of ATP from its dephosphorylated forms, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), is essential for maintaining cellular energy homeostasis. The conversion of AMP to ATP, in particular, represents a crucial intersection of metabolic salvage and energy sensing, ensuring that the cell can efficiently recycle its purine nucleotide pool and respond to fluctuations in energy status. Understanding the intricacies of this process is paramount for research in metabolism, cellular signaling, and the development of therapeutic agents targeting energy-dependent pathways in diseases such as cancer and metabolic disorders.
Biochemical Pathways of AMP to ATP Conversion
The synthesis of ATP from AMP is primarily accomplished through a two-step process orchestrated by specific enzymes. This process is a key component of the purine salvage pathway, which allows cells to recycle purine bases and nucleosides from the degradation of nucleic acids.[1][2][3]
The Role of Adenylate Kinase
The first and most direct step in the conversion of AMP to a higher energy phosphate (B84403) compound is catalyzed by the enzyme adenylate kinase (AK), also known as myokinase.[4][5] AK is a ubiquitously expressed phosphotransferase that catalyzes the reversible reaction:
This reaction is crucial for maintaining the equilibrium between the three adenine (B156593) nucleotides.[5] In times of high energy demand and ATP consumption, the concentration of AMP rises. Adenylate kinase then utilizes an existing ATP molecule to phosphorylate AMP, generating two molecules of ADP.[6] These ADP molecules can then be readily phosphorylated to ATP through both substrate-level phosphorylation and oxidative phosphorylation.[8]
The Purine Salvage Pathway
The purine salvage pathway provides an energy-efficient alternative to the de novo synthesis of purine nucleotides.[1][2][9] In this pathway, pre-formed purine bases, such as adenine, are salvaged to synthesize nucleotides. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to AMP.[1] This AMP can then enter the pool to be converted to ATP via the action of adenylate kinase and subsequent phosphorylation of ADP.
Regulation of ATP Synthesis from AMP
The conversion of AMP to ATP is tightly regulated to match the cell's energetic needs. The primary sensor and regulator of cellular energy status is the AMP-activated protein kinase (AMPK) .[10][11][12]
The AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme complex that is allosterically activated by rising AMP levels (and to some extent, ADP levels) and inhibited by ATP.[11][13] When the AMP:ATP ratio increases, indicating a state of energy depletion, AMP binds to the regulatory γ-subunit of AMPK, leading to a conformational change that promotes its activation through phosphorylation.[10][11]
Activation of AMPK is mediated by upstream kinases, primarily liver kinase B1 (LKB1) , a tumor suppressor, and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) .[14][15] LKB1-mediated activation is sensitive to the AMP:ATP ratio, while CaMKK2 activates AMPK in response to increased intracellular calcium levels.[14]
Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. It achieves this by:
-
Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.[10][12]
-
Activating catabolic pathways that generate ATP, including glycolysis and fatty acid oxidation.[10][12]
This dual regulatory function positions AMPK as a master regulator of cellular metabolism, directly linking the availability of AMP to the overall control of ATP synthesis and consumption.
Quantitative Data on Adenine Nucleotide Metabolism
The following tables summarize key quantitative parameters related to the enzymes and cellular concentrations of adenine nucleotides involved in the conversion of AMP to ATP.
| Enzyme | Substrate(s) | K_m_ (μM) | k_cat_ (s⁻¹) | Source(s) |
| Homo sapiens Adenylate Kinase 1 (HsAdK1) | AMP | 68 ± 4 | 475 ± 8 | [16] |
| Homo sapiens Adenylate Kinase 1 (HsAdK1) | ATP | - | - | [16] |
| Ecto-ATPase (rat Sertoli cells) | ATP | 131 ± 17.4 | - | [17] |
| Ecto-ATPase (rat Sertoli cells) | ADP | 110 ± 29 | - | [17] |
| Ecto-5'-nucleotidase (rat Sertoli cells) | AMP | 410 ± 73 | - | [17] |
Table 1: Kinetic Parameters of Key Enzymes in Adenine Nucleotide Metabolism. This table presents the Michaelis-Menten constant (K_m_) and catalytic rate constant (k_cat_) for adenylate kinase and related ectonucleotidases. The K_m_ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into substrate affinity. The k_cat_ value represents the number of substrate molecules converted to product per enzyme molecule per second, indicating the enzyme's catalytic efficiency.
| Cell/Tissue Type | Condition | ATP (mM) | ADP (mM) | AMP (mM) | ATP/ADP Ratio | Source(s) |
| Respiring E. coli | - | ~3.5 | ~0.12 | - | ~30 | [18] |
| Human Capillary Blood | - | 1.3931 | 0.2548 | 0.0769 | 5.47 | [19] |
| Human Skeletal Muscle | Basal | 37.7 ± 2.8 | - | - | - | [20] |
| Human Skeletal Muscle | 30s High-Intensity Exercise | 62.4 ± 5.3 (% of basal) | - | - | - | [20] |
Table 2: Intracellular Concentrations and Ratios of Adenine Nucleotides. This table provides a snapshot of the typical intracellular concentrations of ATP, ADP, and AMP, along with the ATP/ADP ratio in different biological contexts. These values can fluctuate significantly depending on the metabolic state of the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide for the quantification of adenine nucleotides and the assessment of related enzyme activities.
Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of adenine nucleotides in mammalian cultured cells.[21]
5.1.1. Materials
-
Luna C18(2) column (5 µm, 100 Å, 250 x 4.6 mm)
-
Mobile Phase A: 25 mM diammonium hydrogen phosphate ((NH₄)₂HPO₄), pH 6.0
-
Mobile Phase B: HPLC-grade methanol
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
ATP, ADP, and AMP standards
5.1.2. Sample Preparation
-
Harvest cells and extract nucleotides using ice-cold 0.4 M perchloric acid.
-
Centrifuge the extract to pellet protein debris.
-
Neutralize the supernatant with 3 M potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
5.1.3. HPLC Conditions
-
Column: Luna C18(2)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Gradient:
-
0-10 min: 1% B
-
10-15 min: 1% to 20% B
-
15-20 min: 20% B
-
20-22 min: 20% to 40% B
-
22-27 min: 40% B
-
27-30 min: 40% to 1% B
-
30-40 min: 1% B
-
5.1.4. Quantification
-
Generate standard curves for ATP, ADP, and AMP using known concentrations.
-
Quantify the nucleotide concentrations in the samples by comparing their peak areas to the standard curves.
Luciferase-Based Assay for ATP Quantification
This protocol is based on a commercially available bioluminescent ATP determination assay.[9][22]
5.2.1. Materials
-
Luciferin-luciferase reagent
-
ATP assay buffer
-
ATP standards
-
Luminometer
5.2.2. Procedure
-
Prepare ATP standards of known concentrations in the ATP assay buffer.
-
For cell extracts or isolated mitochondria, add the sample to a luminometer tube.
-
Add the luciferin-luciferase reagent to the sample.
-
Immediately measure the light emission (luminescence) in a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve by plotting the luminescence of the standards against their concentrations.
-
Determine the ATP concentration in the samples from the standard curve.
Adenylate Kinase Activity Assay
This protocol outlines a spectrophotometric method to determine adenylate kinase activity.[23]
5.3.1. Materials
-
Reaction buffer: 0.1 M glycine-NaOH, pH 9.0
-
ATP solution (20 mM)
-
AMP solution (6 mM)
-
Magnesium acetate (B1210297) (Mg(CH₃COO)₂) solution (50 mM)
-
Bromothymol blue solution (0.93 mM)
-
Spectrophotometer
5.3.2. Procedure
-
Prepare a reaction mixture containing 2 mM ATP, 0.6 mM AMP, 5 mM Mg(CH₃COO)₂, and 0.093 mM bromothymol blue in the reaction buffer.
-
Adjust the initial absorbance of the reaction mixture at 614 nm to approximately 1.05.
-
Initiate the reaction by adding the adenylate kinase sample.
-
Monitor the decrease in absorbance at 614 nm over time. The rate of absorbance change is proportional to the adenylate kinase activity, as the production of ADP from ATP and AMP is accompanied by the generation of hydrogen ions, which protonates the bromothymol blue indicator, causing a color change.[23]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Overview of ATP Synthesis from AMP. This diagram illustrates the conversion of AMP to ATP, highlighting the central role of adenylate kinase and its connection to the purine salvage pathway.
Figure 2: The AMPK Signaling Pathway. This diagram depicts the activation of AMPK by upstream kinases LKB1 and CaMKK2 in response to an increased AMP/ATP ratio and intracellular calcium levels, respectively, and its subsequent regulation of anabolic and catabolic pathways.
Figure 3: HPLC Experimental Workflow. This diagram outlines the key steps involved in the preparation and analysis of cellular samples for the quantification of adenine nucleotides using HPLC.
Conclusion
The synthesis of ATP from AMP is a fundamental process that underscores the cell's remarkable ability to maintain energy homeostasis. Through the coordinated actions of enzymes like adenylate kinase and the intricate regulatory network of the AMPK signaling pathway, cells can efficiently recycle their adenine nucleotide pool and adapt to changing energetic demands. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this critical aspect of cellular metabolism. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies targeting diseases with dysregulated energy metabolism.
References
- 1. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 2. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. mdpi.com [mdpi.com]
- 6. ATP, the 31P Spectral Modulus, and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concurrent regulation of LKB1 and CaMKK2 in the activation of AMPK in castrate-resistant prostate cancer by a well-defined polyherbal mixture with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 20. AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Energy charge - Wikipedia [en.wikipedia.org]
The Multifaceted Role of Adenosine Monophosphate in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) monophosphate (AMP), a fundamental building block of ribonucleic acid (RNA), plays a pivotal and multifaceted role in the synthesis and subsequent processing of RNA transcripts. While its incorporation into the growing RNA chain is its most recognized function, the influence of AMP extends far beyond that of a simple monomer. This technical guide provides an in-depth exploration of the core functions of AMP in RNA synthesis, delving into its role as a substrate in the form of adenosine triphosphate (ATP), its energetic contributions to the initiation and elongation phases of transcription, and its critical involvement in post-transcriptional modifications. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and visualizes complex biological pathways and workflows to offer a comprehensive resource for researchers in molecular biology and drug development.
Introduction
The accurate and efficient synthesis of RNA is a cornerstone of gene expression, translating the genetic blueprint encoded in DNA into functional molecules that orchestrate cellular activities. At the heart of this intricate process lies adenosine monophosphate (AMP), one of the four essential ribonucleotides that constitute the RNA polymer. Although AMP is the unit incorporated into the RNA strand, it is the high-energy triphosphate precursor, adenosine triphosphate (ATP), that serves as the actual substrate for RNA polymerases.[1] The hydrolysis of ATP provides the necessary energy to drive the polymerization reaction and also plays crucial roles in the conformational changes of the transcription machinery.[2][3] Furthermore, AMP moieties are central to post-transcriptional modifications, such as polyadenylation, which significantly impact mRNA stability, export, and translation.[4][5] Understanding the diverse functions of AMP in RNA synthesis is paramount for dissecting the mechanisms of gene regulation and for the development of novel therapeutic agents that target these fundamental processes.
The Role of ATP as the Substrate for AMP Incorporation
During transcription, RNA polymerases catalyze the formation of phosphodiester bonds, linking ribonucleotides together in a sequence dictated by a DNA template.[6] The monomeric unit that is incorporated into the nascent RNA chain is this compound (AMP). However, the substrate that enters the active site of RNA polymerase is the high-energy molecule, adenosine triphosphate (ATP).[1] The enzyme facilitates a nucleophilic attack by the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming ATP molecule. This reaction results in the formation of a phosphodiester bond and the release of pyrophosphate (PPi).[7] The subsequent hydrolysis of pyrophosphate into two inorganic phosphate (B84403) molecules is a thermodynamically favorable reaction that helps to drive the overall process of RNA synthesis forward.
Quantitative Data on Substrate Availability and Enzyme Kinetics
The efficiency and fidelity of RNA synthesis are influenced by the intracellular concentration of nucleotide triphosphates and the kinetic properties of RNA polymerase.
| Parameter | Value | Cellular Compartment | Organism/System | Reference |
| Nuclear ATP Concentration | 1-10 mM | Nucleus | Eukaryotic cells | [6] |
| ~3.3 mM | Nucleus | HeLa cells | [8][9] | |
| Cytoplasmic ATP Concentration | 1-10 mM | Cytoplasm | Eukaryotic cells | [6] |
| Higher than mitochondrial and nuclear | Cytoplasm | HeLa cells | [8][9] | |
| RNA Polymerase II Km for ATP | Micromolar (µM) range | In vitro | Eukaryotic | [5][10] |
| RNA Polymerase II kcat | Varies depending on sequence and conditions | In vitro | Eukaryotic | [11] |
Table 1: Summary of quantitative data related to ATP as a substrate for RNA synthesis.
Energetic Contributions of ATP to Transcription
Beyond its role as a building block, the hydrolysis of ATP provides the essential energy for two critical stages of transcription: initiation and elongation.
Transcription Initiation
The initiation of transcription is a complex process that requires the assembly of the pre-initiation complex (PIC) at the promoter region of a gene. In eukaryotes, this involves the recruitment of multiple general transcription factors and RNA polymerase II. The transition from a closed to an open promoter complex, which involves the unwinding of the DNA double helix, is an energy-dependent process that relies on the hydrolysis of ATP by specific subunits of the transcription factor IIH (TFIIH) complex, which possesses helicase activity.[2][12]
Transcription Elongation
During the elongation phase, RNA polymerase moves along the DNA template, synthesizing the RNA transcript. The energy derived from the hydrolysis of the incoming ribonucleoside triphosphates, including ATP, is used to drive the polymerization reaction.[6][13]
Post-Transcriptional Modifications Involving AMP
Following transcription, the newly synthesized pre-mRNA molecule undergoes several modifications to become a mature, functional mRNA. AMP plays a crucial role in two of these key processes: 5' capping and 3' polyadenylation.
5' Capping
While not a direct addition of AMP, the formation of the 5' cap structure on eukaryotic mRNAs involves a series of enzymatic reactions where a guanosine (B1672433) triphosphate (GTP) molecule is added in a reverse orientation to the 5' end of the transcript. This process is essential for mRNA stability, splicing, and translation initiation.
3' Polyadenylation
The vast majority of eukaryotic mRNAs have a poly(A) tail at their 3' end, which consists of a long chain of this compound residues.[5] This tail is not encoded by the DNA template but is added post-transcriptionally by the enzyme poly(A) polymerase.[4] The process begins with the cleavage of the pre-mRNA at a specific site, followed by the sequential addition of AMP residues from ATP. The poly(A) tail is crucial for mRNA stability, nuclear export, and the initiation of translation.[4][5] The length of the poly(A) tail can be dynamically regulated, influencing the lifespan and translational efficiency of the mRNA.
Signaling Pathways Influencing RNA Synthesis via AMP/ATP Levels
Cellular energy status, reflected by the ratio of AMP to ATP, can significantly impact the rate of RNA synthesis through signaling pathways that regulate the activity of transcription factors and RNA polymerases.
The AMP-activated Protein Kinase (AMPK) Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated by an increase in the AMP:ATP ratio, signaling a low energy state.[12][14] Once activated, AMPK initiates a cascade of events aimed at conserving energy by inhibiting anabolic processes, such as protein and lipid synthesis, and activating catabolic pathways to generate ATP. AMPK can influence transcription both directly and indirectly. It can phosphorylate and regulate the activity of various transcription factors and co-activators, such as PGC-1α, FOXO, and the CREB family of transcription factors, thereby altering the expression of genes involved in metabolism and other cellular processes.[3][15][16]
Experimental Protocols
In Vitro Transcription using T7 RNA Polymerase
This protocol describes the synthesis of RNA from a DNA template containing a T7 promoter.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
Ribonucleotide solution mix (ATP, GTP, CTP, UTP; 10 mM each)
-
T7 RNA Polymerase (20 units)
-
RNase inhibitor (optional)
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube:
-
Nuclease-free water: to a final volume of 20 µL
-
10X T7 Reaction Buffer: 2 µL
-
Ribonucleotide solution mix: 2 µL of each (final concentration 1 mM each)
-
Linearized DNA template: 1 µg
-
RNase inhibitor: 1 µL (optional)
-
T7 RNA Polymerase: 1 µL (20 units)
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantify the RNA concentration using a spectrophotometer.[14][17][18][19][20]
Analysis of RNA Polyadenylation Status using RNase H Digestion
This protocol allows for the determination of the presence and approximate length of a poly(A) tail on a specific RNA molecule.
Materials:
-
Total RNA sample (10-20 µg)
-
Oligo(dT)12-18 primer
-
Gene-specific DNA oligonucleotide probe
-
10X RNase H Buffer
-
RNase H
-
Nuclease-free water
-
Reagents for Northern blotting and hybridization
Procedure:
-
In a nuclease-free tube, mix the total RNA with the oligo(dT) primer and the gene-specific probe.
-
Denature the RNA and primers by heating at 85°C for 5 minutes, then anneal by slowly cooling to room temperature.
-
Add 10X RNase H buffer and nuclease-free water to the reaction.
-
Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes. This will cleave the RNA strand of the RNA:DNA hybrids.
-
Stop the reaction by adding EDTA.
-
Purify the RNA fragments by ethanol precipitation.
-
Analyze the RNA fragments by Northern blotting using a labeled probe specific for the RNA of interest. A shift in the mobility of the RNA fragment after RNase H treatment indicates the presence of a poly(A) tail.[4][21][22][23]
Conclusion
This compound, primarily in its activated form as ATP, is indispensable for RNA synthesis. Its functions are diverse, ranging from serving as a direct precursor for the growing RNA chain to providing the necessary energy for the intricate machinery of transcription. Furthermore, the post-transcriptional addition of AMP residues in the form of a poly(A) tail is a critical determinant of mRNA fate. The cellular energy status, sensed through the AMP/ATP ratio, provides a crucial regulatory layer, linking metabolic state to gene expression programs via signaling pathways such as the AMPK cascade. A thorough understanding of these interconnected roles of AMP is essential for advancing our knowledge of gene regulation and for the rational design of therapeutic interventions targeting RNA metabolism. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of RNA synthesis and its regulation.
References
- 1. carnabio.com [carnabio.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Circadian Regulation of Poly(A) Tail Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | Insight on Transcriptional Regulation of the Energy Sensing AMPK and Biosynthetic mTOR Pathway Genes [frontiersin.org]
- 16. RNAT7 < Lab < TWiki [barricklab.org]
- 17. T7 RNA Polymerase Protocol [promega.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. apexbt.com [apexbt.com]
- 20. Poly(A) tail dynamics: Measuring polyadenylation, deadenylation and poly(A) tail length - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for determining poly(A) tail length and the polarity of mRNA decay in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamic Evolution of Poly-A Tail Lengths Visualized by RNAse H Assay and Northern Blot Using Nonradioactive Probes in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
AMP as an Allosteric Regulator of Metabolic Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine monophosphate (AMP) is a critical allosteric regulator of metabolism, acting as a sensitive indicator of the cell's energy status. When cellular energy levels are low, AMP concentrations rise, triggering a cascade of metabolic adjustments to restore energy homeostasis. This is primarily achieved through the allosteric regulation of key metabolic enzymes. This technical guide provides an in-depth exploration of AMP's role as an allosteric modulator, focusing on its interactions with AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and fructose-1,6-bisphosphatase (FBPase-1). We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of metabolic regulation and allosteric drug discovery.
Introduction to Allosteric Regulation by AMP
Allosteric regulation is a fundamental mechanism of controlling biological processes, where the binding of a molecule to a site other than the enzyme's active site—the allosteric site—alters the enzyme's activity.[1][2] This mode of regulation allows for rapid and sensitive control of metabolic pathways in response to cellular signals. This compound (AMP) serves as a crucial allosteric effector, signaling a low cellular energy state. When the ratio of AMP to ATP increases, AMP binds to and modulates the activity of key enzymes, orchestrating a shift from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[3][4] This guide will delve into the molecular mechanisms, quantitative aspects, and experimental methodologies related to AMP's allosteric control over pivotal metabolic enzymes.
The discovery and study of allosteric sites have opened new avenues for drug development.[5][6][7] Unlike traditional drugs that target the highly conserved active sites of enzymes, allosteric modulators can offer greater specificity and fewer side effects by binding to less conserved allosteric sites.[7][8] Understanding the allosteric regulation by endogenous molecules like AMP provides a blueprint for the rational design of novel therapeutics for metabolic diseases, cancer, and other conditions characterized by dysregulated energy metabolism.[9][10]
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a highly conserved serine/threonine protein kinase that acts as a central regulator of cellular energy homeostasis.[3][9] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[9][11] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as glucose deprivation, hypoxia, and ischemia.[9][11]
Mechanism of AMPK Activation by AMP
The activation of AMPK is a multi-step process involving both allosteric regulation and covalent modification:
-
Allosteric Activation: AMP binds to the γ subunit of AMPK, inducing a conformational change that allosterically activates the kinase.[9][12] This binding is competitive with ATP.[13]
-
Promotion of Phosphorylation: The binding of AMP or ADP makes AMPK a more favorable substrate for its primary upstream kinase, LKB1, which phosphorylates a critical threonine residue (Thr172) in the activation loop of the α subunit.[4][9]
-
Inhibition of Dephosphorylation: AMP binding also protects Thr172 from dephosphorylation by protein phosphatases, thereby maintaining the active state of the enzyme.[13][14]
Recent studies suggest that while both AMP and ADP can promote the phosphorylation of AMPK, only AMP leads to significant allosteric activation.[15]
Quantitative Data for AMP-AMPK Interaction
The following table summarizes key quantitative parameters for the interaction of AMP with AMPK. These values can vary depending on the specific AMPK isoform and experimental conditions.
| Parameter | Value | Enzyme Source | Method | Reference |
| EC50 (AMP) for allosteric activation | 0.5 - 5 µM | Mammalian | Kinase Assay | [16] |
| Kd (AMP binding) | ~7.5 µM | E. coli Glutamine Synthetase (as a model) | ITC | [17] |
| Fold activation by AMP | >10-fold | Mammalian | Kinase Assay | [15] |
AMPK Signaling Pathway
Activated AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance.[9][18] It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including protein synthesis and gluconeogenesis.[4][9][11]
Caption: The AMPK signaling pathway is activated by an increased AMP/ATP ratio.
Experimental Protocols
This protocol describes a common method for measuring AMPK activity using a synthetic peptide substrate.
Materials:
-
Purified AMPK enzyme
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
AMP and ATP solutions
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, SAMS peptide (200 µM), and varying concentrations of AMP (0-500 µM) and ATP (200 µM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 200 µM, with a specific activity of ~200 cpm/pmol).
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the SAMS peptide using a scintillation counter.
-
Calculate the specific activity of AMPK (in pmol/min/µg).
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[19][20]
Materials:
-
Purified AMPK enzyme
-
AMP solution
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the purified AMPK and the AMP solution extensively against the same dialysis buffer to minimize heats of dilution.[21]
-
Degas the solutions before use.[21]
-
Load the AMPK solution (typically 5-50 µM) into the sample cell of the calorimeter.[21]
-
Load the AMP solution (typically 10-20 times the concentration of AMPK) into the injection syringe.[21]
-
Perform a series of injections of the AMP solution into the AMPK solution while monitoring the heat change.
-
Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19]
Phosphofructokinase-1 (PFK-1): A Key Control Point in Glycolysis
Phosphofructokinase-1 (PFK-1) is a crucial regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[22] This is the committed step of glycolysis, and as such, PFK-1 is subject to complex allosteric regulation.[22][23]
Allosteric Regulation of PFK-1 by AMP
PFK-1 is allosterically inhibited by high levels of ATP, a signal of high cellular energy.[22][24] AMP acts as a potent allosteric activator of PFK-1, effectively counteracting the inhibitory effect of ATP.[22][25] When the cellular energy charge is low (high AMP/ATP ratio), AMP binds to an allosteric site on PFK-1, stabilizing the active R-state conformation of the enzyme and increasing its affinity for fructose-6-phosphate.[23][24] This stimulates glycolytic flux to generate more ATP.
Quantitative Data for PFK-1 Regulation
| Parameter | Condition | Value | Enzyme Source | Reference |
| ATP (Inhibitor) | High concentrations | Potent inhibitor | Mammalian | [22][24] |
| AMP (Activator) | Reverses ATP inhibition | Potent activator | Mammalian | [22][25] |
| Fructose-2,6-bisphosphate (Activator) | Most potent activator | Potent activator | Mammalian | [26] |
| Citrate (Inhibitor) | High concentrations | Inhibitor | Mammalian | [27] |
PFK-1 Regulatory Pathway
The activity of PFK-1 is finely tuned by the interplay of several allosteric effectors that reflect the energy and metabolic state of the cell.
Caption: Allosteric regulation of PFK-1 by cellular energy signals.
Fructose-1,6-bisphosphatase (FBPase-1): A Gatekeeper of Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase-1) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a reaction that is the reverse of the PFK-1 catalyzed step in glycolysis.[28]
Allosteric Inhibition of FBPase-1 by AMP
FBPase-1 is allosterically inhibited by AMP.[28][29] This inhibition is a critical part of the reciprocal regulation of glycolysis and gluconeogenesis.[30] When cellular energy levels are low (high AMP), AMP binds to an allosteric site on FBPase-1, stabilizing the inactive T-state conformation of the enzyme and reducing its catalytic activity.[31][32] This prevents the cell from consuming energy to synthesize glucose when ATP is scarce.
Quantitative Data for FBPase-1 Regulation
| Parameter | Condition | Value | Enzyme Source | Reference |
| AMP (Inhibitor) | High concentrations | Potent inhibitor | Pig Kidney | [29] |
| Fructose-2,6-bisphosphate (Inhibitor) | High concentrations | Synergistic with AMP | Mammalian | [32] |
Reciprocal Regulation of Glycolysis and Gluconeogenesis by AMP
The opposing effects of AMP on PFK-1 and FBPase-1 ensure that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle, which would waste ATP.[30][33]
Caption: Reciprocal regulation of PFK-1 and FBPase-1 by AMP.
Implications for Drug Development
The allosteric sites on metabolic enzymes that bind AMP represent attractive targets for the development of novel therapeutics.[5][6] By designing small molecules that mimic the effects of AMP, it is possible to modulate the activity of these enzymes for therapeutic benefit.
-
AMPK Activators: Small molecule activators of AMPK are being investigated for the treatment of type 2 diabetes, obesity, and cancer.[9] These compounds could potentially mimic the beneficial metabolic effects of exercise.
-
PFK-1 Modulators: Targeting the allosteric sites of PFK-1 could be a strategy for controlling glycolysis in diseases such as cancer, where tumor cells often exhibit elevated rates of glycolysis (the Warburg effect).
-
FBPase-1 Inhibitors: Inhibitors of FBPase-1 could be useful in the treatment of type 2 diabetes by reducing hepatic glucose production.
The development of allosteric drugs offers several potential advantages, including higher specificity and a lower likelihood of off-target effects compared to drugs that target the highly conserved active sites of enzymes.[7][8]
Conclusion
AMP is a pivotal allosteric regulator that plays a central role in maintaining cellular energy homeostasis. Its ability to sense and respond to changes in the cellular energy charge by modulating the activity of key metabolic enzymes like AMPK, PFK-1, and FBPase-1 is fundamental to metabolic control. A thorough understanding of the mechanisms, quantitative parameters, and signaling pathways involved in AMP-mediated allosteric regulation is essential for basic research and provides a strong foundation for the development of novel allosteric drugs targeting a range of human diseases. The experimental protocols and data presented in this guide serve as a valuable resource for scientists working to unravel the complexities of metabolic regulation and leverage this knowledge for therapeutic innovation.
References
- 1. Allosteric Regulation, Enzymes & Modulation - Lesson | Study.com [study.com]
- 2. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Frontiers | Recent applications of computational methods to allosteric drug discovery [frontiersin.org]
- 8. Use of Allosteric Targets in the Discovery of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. csmres.co.uk [csmres.co.uk]
- 11. sinobiological.com [sinobiological.com]
- 12. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK [collab.its.virginia.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolic sensor AMPK: Twelve enzymes in one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 23. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. letstalkacademy.com [letstalkacademy.com]
- 25. Allosteric Regulation | ChemTalk [chemistrytalk.org]
- 26. byjus.com [byjus.com]
- 27. jackwestin.com [jackwestin.com]
- 28. mdpi.com [mdpi.com]
- 29. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aklectures.com [aklectures.com]
- 31. Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analogue 2,5-anhydro-D-glucitol 1,6-bisphosphate and catalytic metal ions monitored by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. medschoolcoach.com [medschoolcoach.com]
An In-depth Technical Guide on the Core Role of Adenosine Monophosphate in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling, holding a pivotal position in the intricate network of purine (B94841) metabolism. This technical guide provides a comprehensive overview of AMP's multifaceted role, detailing its synthesis through both de novo and salvage pathways, its catabolism, and its critical function as an allosteric regulator. By understanding the core pathways and enzymatic control points involving AMP, researchers and drug development professionals can better identify therapeutic targets for a range of metabolic disorders, cancers, and immunodeficiencies. This document synthesizes key quantitative data, outlines experimental protocols for studying these pathways, and provides detailed visualizations of the metabolic and signaling networks.
Introduction to Purine Metabolism and the Centrality of AMP
Purine nucleotides, including adenosine and guanine (B1146940) derivatives, are fundamental to life. They serve as the monomeric precursors for DNA and RNA synthesis, act as the primary currency of cellular energy in the form of adenosine triphosphate (ATP), and function as essential components of coenzymes (e.g., NAD+, FAD, Coenzyme A) and signaling molecules (e.g., cAMP, cGMP). The cellular pool of these vital molecules is maintained through a tightly regulated balance of two main processes: de novo synthesis, which builds purines from simple precursors, and salvage pathways, which recycle preformed purine bases and nucleosides.
Adenosine monophosphate (AMP) lies at the heart of this metabolic network. It is not only a direct precursor for the synthesis of adenosine diphosphate (B83284) (ADP) and ATP but also a critical regulator of the overall purine biosynthetic flux. Furthermore, AMP levels serve as a sensitive indicator of the cell's energy status, allosterically modulating the activity of key metabolic enzymes to maintain energy homeostasis.
Synthesis of this compound
Cells employ two distinct strategies to synthesize AMP: the energy-intensive de novo pathway and the energetically favorable salvage pathway.
De Novo Synthesis Pathway
The de novo synthesis of purines is a conserved 10-step process that assembles the purine ring on a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP). IMP is the common precursor for both AMP and guanosine (B1672433) monophosphate (GMP). The conversion of IMP to AMP is a two-step process:
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent condensation of IMP with the amino acid aspartate to form adenylosuccinate (also known as succinyl-AMP or S-AMP).
-
Adenylosuccinate Lyase (ADSL): ADSL then cleaves fumarate (B1241708) from adenylosuccinate, yielding AMP. This enzyme is notable for its dual role, as it also catalyzes an earlier step in the de novo pathway.
This bifurcation from IMP is a critical regulatory point, ensuring a balanced production of adenine (B156593) and guanine nucleotides.
Caption: De Novo synthesis of AMP from the precursor IMP.
Salvage Pathway
The purine salvage pathway is a more energy-efficient route for generating nucleotides by recycling purine bases and nucleosides released from the degradation of nucleic acids. This pathway is particularly crucial in tissues with limited or absent de novo synthesis capabilities. There are two primary routes for AMP salvage:
-
From Adenine: The enzyme adenine phosphoribosyltransferase (APRT) directly converts the free base adenine into AMP by transferring a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
From Adenosine: The nucleoside adenosine can be directly phosphorylated to AMP by adenosine kinase (ADK), a reaction that consumes one molecule of ATP.
These salvage mechanisms allow cells to conserve the significant energy expenditure required for de novo purine ring assembly.
Caption: AMP synthesis via the purine salvage pathways.
Degradation of this compound
The catabolism of AMP is a critical process for removing excess purines and maintaining nucleotide homeostasis. Dysregulation of this pathway can lead to the accumulation of uric acid, causing conditions like gout. AMP degradation proceeds through two primary routes, which converge on the intermediate inosine:
-
Deamination to IMP: AMP is deaminated by AMP deaminase (AMPD) to form inosine monophosphate (IMP). IMP is then dephosphorylated by a 5'-nucleotidase to the nucleoside inosine. This pathway is a key component of the purine nucleotide cycle.
-
Dephosphorylation to Adenosine: Alternatively, AMP can be directly dephosphorylated by a 5'-nucleotidase to form the nucleoside adenosine. Adenosine is then deaminated by adenosine deaminase (ADA) to produce inosine.
From inosine, the pathway continues with the removal of the ribose sugar by purine nucleoside phosphorylase (PNP) to yield the base hypoxanthine. Hypoxanthine is then oxidized to xanthine, and subsequently to uric acid, by the enzyme xanthine oxidase (XO) .
Caption: The catabolic pathways of AMP to uric acid.
Regulatory Role of this compound
AMP is a powerful allosteric regulator, acting as a cellular energy sensor. Its concentration rises as ATP is consumed, signaling a low-energy state. This triggers a cascade of regulatory events to restore energy balance, primarily through feedback inhibition of anabolic pathways and activation of catabolic ones.
Feedback Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway is energetically expensive and is therefore tightly regulated at its initial committed step. This step is catalyzed by glutamine-phosphoribosylpyrophosphate (PRPP) amidotransferase . This enzyme has allosteric sites that bind purine nucleotides. Both AMP and GMP, the final products of the two branches of the pathway, act as feedback inhibitors of PRPP amidotransferase. When both AMP and GMP are present in sufficient quantities, their inhibitory effects are synergistic, effectively shutting down the de novo pathway to prevent the wasteful overproduction of purines.
Furthermore, AMP directly inhibits adenylosuccinate synthetase , the first enzyme in its own synthesis from IMP. This ensures that the flux from the branch point at IMP is balanced; an excess of AMP will divert IMP towards the synthesis of GMP.
Allosteric Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a master regulator of cellular metabolism, activated during states of energy stress (i.e., high AMP:ATP ratio). AMP binds to the γ-subunit of the AMPK heterotrimer, causing a conformational change that allosterically activates the kinase. Activated AMPK then phosphorylates a multitude of downstream targets to:
-
Inhibit energy-consuming anabolic processes like fatty acid and cholesterol synthesis.
-
Activate energy-producing catabolic processes like glycolysis and fatty acid oxidation.
This positions AMP as a crucial signaling molecule that orchestrates a global metabolic shift to conserve and generate ATP.
Caption: Feedback inhibition of de novo purine synthesis by AMP.
Quantitative Data Summary
Precise quantitative data for metabolic pathways can vary significantly based on cell type, organism, and physiological conditions. However, representative values are crucial for building kinetic models and understanding flux control.
Table 1: Key Enzymes in AMP Metabolism and their Regulators
| Enzyme | Pathway | Substrate(s) | Product(s) | Activator(s) | Inhibitor(s) |
| PRPP Amidotransferase | De Novo Synthesis | PRPP, Glutamine | 5-Phosphoribosylamine | PRPP | AMP, GMP, IMP |
| Adenylosuccinate Synthetase (ADSS) | De Novo Synthesis | IMP, Aspartate, GTP | Adenylosuccinate, GDP | - | AMP |
| Adenine Phosphoribosyltransferase (APRT) | Salvage | Adenine, PRPP | AMP, PPi | - | - |
| Adenosine Kinase (ADK) | Salvage | Adenosine, ATP | AMP, ADP | - | - |
| AMP Deaminase (AMPD) | Catabolism | AMP | IMP, NH₃ | ATP | GTP, Pi |
| 5'-Nucleotidase | Catabolism | AMP | Adenosine, Pi | - | - |
| AMP-Activated Protein Kinase (AMPK) | Regulation | ATP, Substrate Protein | ADP, Phospho-protein | AMP, ADP | ATP |
Experimental Protocols
Investigating the role of AMP in purine metabolism requires a suite of biochemical and cell-based assays. Below are generalized protocols for key experiments.
Protocol: Assay for PRPP Amidotransferase Activity (Feedback Inhibition)
Objective: To measure the enzymatic activity of PRPP amidotransferase and assess its inhibition by AMP and GMP.
Principle: The activity can be measured by monitoring the disappearance of the substrate PRPP or the formation of the product glutamate (B1630785) (from glutamine). A common method is a coupled-enzyme spectrophotometric assay.
Methodology:
-
Enzyme Source: Purified recombinant PRPP amidotransferase or a partially purified cell lysate.
-
Reaction Mixture (per well of a 96-well plate):
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM Glutamine
-
1 mM PRPP
-
Coupling enzymes (e.g., glutamate dehydrogenase) and cofactors (e.g., NAD⁺)
-
Varying concentrations of inhibitors (AMP, GMP) or vehicle control.
-
-
Procedure: a. Pre-incubate the reaction mixture with the enzyme and inhibitors for 5 minutes at 37°C. b. Initiate the reaction by adding the substrate PRPP. c. Monitor the change in absorbance at 340 nm (for NADH formation in the coupled reaction) over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each condition. b. Plot the enzyme activity as a function of inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol: Quantification of Intracellular Nucleotide Levels by HPLC
Objective: To measure the cellular concentrations of AMP, ADP, and ATP to assess the adenylate energy charge under different experimental conditions.
Principle: High-Performance Liquid Chromatography (HPLC) with ion-pairing reverse-phase chromatography allows for the separation and quantification of negatively charged nucleotides.
Methodology:
-
Sample Preparation: a. Culture cells under desired experimental conditions (e.g., nutrient deprivation, drug treatment). b. Rapidly quench metabolic activity by washing cells with ice-cold saline. c. Extract metabolites by adding a cold extraction solvent (e.g., 70% methanol (B129727) or perchloric acid). d. Centrifuge to pellet cell debris and collect the supernatant. e. Lyophilize or vacuum-concentrate the supernatant.
-
HPLC Analysis: a. Reconstitute the dried extract in a suitable mobile phase. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Elute the nucleotides using a gradient of an ion-pairing agent (e.g., tetrabutylammonium) in a buffered mobile phase (e.g., potassium phosphate). d. Detect the nucleotides using a UV detector at 254 nm.
-
Data Analysis: a. Identify and quantify peaks by comparing retention times and peak areas to known standards for AMP, ADP, and ATP. b. Normalize nucleotide amounts to the total protein content or cell number of the original sample. c. Calculate the adenylate energy charge using the formula: (ATP + 0.5 * ADP) / (ATP + ADP + AMP).
Experimental Workflow: Assessing AMPK Activation
This workflow outlines the steps to determine if a specific cellular stress or compound activates AMPK, a key downstream effector of AMP signaling.
Caption: Workflow for assessing cellular AMPK activation.
Conclusion
This compound is far more than a simple building block or an intermediate in purine metabolism. It is a master regulator that sits (B43327) at the nexus of nucleotide synthesis, catabolism, and cellular energy sensing. Its levels dictate the flux through the entire purine network via potent feedback inhibition and control global cellular metabolism through the allosteric activation of AMPK. A thorough understanding of the synthesis, degradation, and regulatory functions of AMP is therefore indispensable for researchers and drug development professionals. The pathways and control points described in this guide represent key targets for therapeutic intervention in diseases characterized by aberrant cell growth and energy metabolism. The provided diagrams and protocols offer a foundational framework for the continued investigation into this critical area of biochemistry.
Adenosine Monophosphate Signaling in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of adenosine (B11128) monophosphate (AMP) signaling in neuronal cells. It covers the primary intracellular and extracellular pathways, presents key quantitative data for critical components, and offers detailed experimental protocols for the investigation of these signaling cascades. The information is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting these pathways.
Core Concepts in Neuronal AMP Signaling
Adenosine monophosphate (AMP) is a critical signaling molecule in the central nervous system, acting both intracellularly and extracellularly to regulate a vast array of neuronal functions. Its signaling pathways are broadly categorized into two main arms:
-
Intracellular AMP Signaling: This is primarily mediated by two key players:
-
Cyclic AMP (cAMP): A ubiquitous second messenger that transduces signals from neurotransmitters and hormones to regulate neuronal excitability, synaptic plasticity, and gene expression.[1][2]
-
AMP-Activated Protein Kinase (AMPK): A cellular energy sensor that is activated under conditions of metabolic stress to restore energy homeostasis and promote neuronal survival.[3][4][5]
-
-
Extracellular AMP Signaling: Extracellular AMP itself is not directly a signaling molecule at a receptor. Instead, it is rapidly converted to adenosine by ecto-5'-nucleotidase (CD73).[6][7][8] Adenosine then acts on a family of G protein-coupled receptors (GPCRs), primarily the A1 and A2A subtypes in the brain, to modulate neurotransmitter release, synaptic transmission, and neuroinflammation.[9][10][11][12][13]
Intracellular AMP Signaling Pathways
The Cyclic AMP (cAMP) Pathway
The synthesis of cAMP from ATP is catalyzed by adenylyl cyclase (AC), an enzyme typically activated by Gs protein-coupled receptors.[1][14] Conversely, Gi-coupled receptors inhibit AC activity.[1] The intracellular concentration of cAMP is tightly regulated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive AMP.[1][15]
The primary effectors of cAMP in neurons are:
-
Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of downstream targets, including ion channels, receptors, and transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that are crucial for long-term processes like memory formation.[1]
-
Exchange Protein Directly Activated by cAMP (Epac): These are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2.[1][16] The Epac pathway is involved in processes such as neurite outgrowth and neurotransmitter release.[16]
The spatial and temporal dynamics of cAMP signaling are crucial for its specificity. A-kinase anchoring proteins (AKAPs) play a vital role in this by tethering PKA and other signaling components to specific subcellular locations, creating localized signaling microdomains.[1][17]
The AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits.[4] It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as glucose deprivation or hypoxia.[5] Activation of AMPK triggers a metabolic switch from anabolic pathways that consume ATP to catabolic pathways that generate ATP.
In neurons, AMPK plays a crucial role in:
-
Neuroprotection: AMPK activation can protect neurons from metabolic and excitotoxic insults.[3]
-
Regulation of Neuronal Development: While not essential for early neuronal development, its overactivation can impair axogenesis.[18]
-
Autophagy: AMPK can induce autophagy, a cellular process for degrading and recycling cellular components, which can be neuroprotective.[4]
The activation of AMPK involves phosphorylation of the α subunit by upstream kinases, such as LKB1 and CaMKKβ.[5] Once activated, AMPK phosphorylates a variety of downstream targets, including enzymes involved in fatty acid and cholesterol synthesis, and it inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.
Extracellular AMP/Adenosine Signaling
Extracellular AMP is primarily derived from the breakdown of released ATP. The enzyme ecto-5'-nucleotidase (CD73) plays a crucial role in hydrolyzing AMP to adenosine.[6][7][8][19] Adenosine then acts on four subtypes of GPCRs: A1, A2A, A2B, and A3. In the brain, the A1 and A2A receptors are the most prominent and have opposing effects on neuronal activity.[9][10]
-
Adenosine A1 Receptors (A1R): These are high-affinity receptors for adenosine and are coupled to Gi proteins.[20] Their activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[20] This results in hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.[9][12] A1Rs are generally considered neuroprotective.[10][13]
-
Adenosine A2A Receptors (A2AR): These are lower-affinity receptors coupled to Gs proteins.[11] Their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[11] A2ARs are predominantly found in the striatum and are involved in the facilitation of neurotransmitter release and synaptic plasticity.[9][12] Blockade of A2ARs has been shown to be neuroprotective in various models of neurodegenerative diseases.[13]
The balance between A1R and A2AR signaling is critical for fine-tuning synaptic transmission and neuronal function.
Quantitative Data on AMP Signaling Components
The following tables summarize key quantitative parameters for components of the AMP signaling pathways in neuronal and related cellular systems. These values are essential for computational modeling and for the design of pharmacological studies.
Table 1: Adenosine Receptor Ligand Binding Affinities (Ki) and Potencies (EC50/IC50)
| Receptor | Ligand | Ligand Type | Species | Preparation | Ki (nM) | EC50/IC50 (nM) | Reference |
| A1 | DPCPX | Antagonist | Human | Recombinant | 3.9 | - | [21] |
| A2A | DPCPX | Antagonist | Human | Recombinant | 130 | - | [21] |
| A2B | DPCPX | Antagonist | Human | Recombinant | 50 | - | [21] |
| A3 | DPCPX | Antagonist | Human | Recombinant | 4000 | - | [21] |
| A1 | Adenosine | Agonist | Human | CHO cells | - | 310 | [22] |
| A2A | Adenosine | Agonist | Human | CHO cells | - | 700 | [22] |
| A2B | Adenosine | Agonist | Human | CHO cells | - | 24000 | [22] |
| A3 | Adenosine | Agonist | Human | CHO cells | - | 290 | [22] |
| A2A | CGS 21680 | Agonist | Rat | Striatal slices | - | 110 | [23] |
| A1 | Cyclohexyladenosine | Agonist | Human | Cerebral cortex | 5 | - | [17] |
| A1 | 2-Chloroadenosine | Agonist | Human | Cerebral cortex | 10 | - | [17] |
| A2A | SCH 58261 | Antagonist | Human | CHO cells | 2.3 (Kd) | - | [24] |
Table 2: Other Quantitative Parameters
| Parameter | Molecule/System | Value | Conditions | Reference |
| Basal [cAMP]i | Neurons | 0.2 - 20 µM | Measured with gCarvi indicator | [25] |
| EC50 for adenosine | Rat hippocampal slices | 600 - 760 nM | Depression of field EPSPs | [4] |
| Basal extracellular adenosine | Rat hippocampal slices | 140 - 200 nM | Estimated from antagonist effects | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate AMP signaling in neuronal cells.
Measurement of Intracellular cAMP Levels using FRET-based Biosensors
Principle: This method utilizes genetically encoded biosensors that change their Förster Resonance Energy Transfer (FRET) efficiency upon binding to cAMP. A common example is a sensor based on the Epac protein flanked by a cyan fluorescent protein (CFP) donor and a yellow fluorescent protein (YFP) acceptor. Binding of cAMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET ratio (e.g., YFP/CFP emission).
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., pEpac-camps) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Allow 24-48 hours for sensor expression.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD), a light source for fluorescence excitation, and appropriate filter sets for CFP and YFP.
-
Maintain the cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) at 37°C and 5% CO2 using a stage-top incubator.
-
-
Image Acquisition:
-
Acquire images in both the CFP and YFP emission channels following excitation of CFP (e.g., 430-450 nm).
-
Establish a baseline recording for a few minutes before applying any stimuli.
-
Apply agonists or antagonists of receptors that modulate adenylyl cyclase activity (e.g., forskolin (B1673556) to activate AC, or specific GPCR ligands).
-
Continue to acquire images at regular intervals to monitor the temporal dynamics of the cAMP response.
-
-
Data Analysis:
-
For each time point, perform background subtraction for both CFP and YFP images.
-
Select regions of interest (ROIs) corresponding to individual cells or specific subcellular compartments.
-
Calculate the FRET ratio (e.g., YFP intensity / CFP intensity) for each ROI at each time point.
-
Normalize the FRET ratio to the baseline to visualize the change in cAMP levels.
-
To obtain absolute cAMP concentrations, a calibration curve can be generated in permeabilized cells using known concentrations of cAMP.[1]
-
Radioligand Binding Assay for Adenosine Receptors
Principle: This technique is used to quantify the number of receptors (Bmax) and their affinity for a specific radiolabeled ligand (Kd) in a tissue or cell preparation. The assay involves incubating the preparation with increasing concentrations of a radioligand and then separating the bound from the unbound ligand.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize neuronal tissue (e.g., brain region of interest) or cultured neuronal cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
For saturation binding experiments, add increasing concentrations of the radioligand (e.g., [³H]DPCPX for A1R).
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled DPCPX or theophylline) to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values. A Scatchard plot can also be used for linearization of the data.
-
AMPK Activity Assay in Neuronal Lysates
Principle: This assay measures the ability of AMPK immunoprecipitated from neuronal cell lysates to phosphorylate a specific substrate peptide. The amount of phosphorylation is then quantified, often using a radioactive or antibody-based method.
Detailed Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Treat cultured neurons with experimental compounds to modulate AMPK activity.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an antibody specific for an AMPK subunit (e.g., anti-AMPKβ1) and protein A/G-agarose beads to immunoprecipitate the AMPK complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific AMPK substrate (e.g., SAMS peptide), AMP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
-
Quantification of Substrate Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Express AMPK activity as picomoles of phosphate (B84403) incorporated per minute per milligram of protein in the lysate.
-
Compare the activity between different experimental conditions.
-
Non-radioactive formats of this assay are also available, using antibodies that recognize the phosphorylated substrate in an ELISA-based format.[26]
-
Electrophysiological Recording of Adenosine Receptor Activation
Principle: Whole-cell patch-clamp electrophysiology can be used to measure changes in neuronal membrane potential and ion currents in response to the activation of adenosine receptors. For example, activation of A1Rs can induce an outward potassium current through GIRK channels, leading to membrane hyperpolarization.
Detailed Protocol:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Record membrane potential (in current-clamp mode) or membrane currents (in voltage-clamp mode) using a patch-clamp amplifier.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply adenosine receptor agonists or antagonists to the bath via the perfusion system.
-
Record the changes in membrane potential or holding current. For example, application of an A1R agonist should cause a hyperpolarization or an outward current.
-
-
Data Analysis:
-
Measure the amplitude and time course of the drug-induced changes in membrane potential or current.
-
Construct dose-response curves to determine the potency (EC50) of agonists.
-
Use selective antagonists to confirm the involvement of specific receptor subtypes.
-
Conclusion
The signaling pathways mediated by this compound, both within the neuron and in the extracellular space, represent a complex and highly regulated system that is fundamental to neuronal function and health. The intricate interplay between cAMP, AMPK, and adenosine receptor signaling provides multiple points for therapeutic intervention in a wide range of neurological and psychiatric disorders. A thorough understanding of the quantitative aspects and the application of robust experimental methodologies, as outlined in this guide, are essential for advancing our knowledge in this critical area of neuroscience and for the successful development of novel drugs targeting these pathways.
References
- 1. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 4. Extracellular adenosine concentrations in hippocampal brain slices and the tonic inhibitory modulation of evoked excitatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A agonist CGS 21680 decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Proteomics Analysis of the cAMP/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | cAMP signaling microdomains and their observation by optical methods [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 17. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rndsystems.com [rndsystems.com]
- 22. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Listening in on neuron conversations: Novel fluorescent cAMP indicator facilitates neuronal live-cell imaging | EurekAlert! [eurekalert.org]
- 26. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Physiological Adenosine Monophosphate (AMP) Concentrations in Key Metabolic Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of physiological adenosine (B11128) monophosphate (AMP) concentrations in key metabolic tissues. As a critical regulator of cellular energy homeostasis, the concentration of AMP is a vital indicator of the cell's energy status. This document summarizes quantitative data, details common experimental protocols for AMP measurement, and illustrates the core signaling pathway influenced by AMP, offering a valuable resource for researchers in metabolic disease and drug development.
Introduction: AMP as a Critical Cellular Energy Sensor
Adenosine monophosphate (AMP) is a fundamental nucleotide that plays a central role in cellular metabolism. Beyond its role as a building block for RNA, its primary significance in metabolic regulation lies in its function as a sensitive indicator of cellular energy stress. When cellular activities consume adenosine triphosphate (ATP), it is hydrolyzed to adenosine diphosphate (B83284) (ADP). The enzyme adenylate kinase then catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. Under conditions of high energy turnover, such as intense muscle contraction or metabolic stress like hypoxia, this equilibrium shifts to the right, leading to a significant rise in the AMP concentration.[1]
This increase in the AMP:ATP ratio is the primary activating signal for AMP-activated protein kinase (AMPK), a master regulator of metabolism.[2][3] Once activated, AMPK orchestrates a profound shift in cellular activity, switching off ATP-consuming anabolic pathways (e.g., synthesis of proteins, glycogen, and fatty acids) and switching on ATP-producing catabolic pathways (e.g., glucose uptake and fatty acid oxidation) to restore energy balance.[1][2] Given its central role, understanding the precise physiological concentrations of AMP in different tissues and under various conditions is critical for research into metabolic disorders such as type 2 diabetes, obesity, and cardiovascular disease.[4]
Quantitative Analysis of AMP Concentrations in Tissues
The following tables summarize reported AMP concentrations in various tissues from different species under specific physiological states. It is important to note that values can vary based on the extraction and analysis methodology, species, and precise physiological condition. Data has been standardized to common units where possible, but original reported units are also provided for transparency.
Table 1: AMP Concentrations in Skeletal Muscle
| Species | Tissue | Physiological State | AMP Concentration (µmol/kg wet weight) | AMP Concentration (Original Units) | Reference(s) |
| Human | Vastus Lateralis | Rest | ~0.3 - 0.4 | 1.39 ± 0.15 µmol/kg dry muscle | [5] |
| Human | Vastus Lateralis | Intense Exercise (Exhaustion) | Increases significantly | 5.67 mmol/kg dry weight (IMP*) | [1] |
| Rat | Epitrochlearis | Resting | ~0.1 - 0.12 | 0.028 - 0.032 µmol/g | [6] |
| Rat | Epitrochlearis | Low-Intensity Contraction | No significant change | Not specified | [7] |
| Rat | Soleus / Gastrocnemius | Resting (Fed) | ~0.8 - 1.0 | 0.34 ± 0.02 µmol/g protein | [8] |
Note: During intense exercise, AMP is rapidly deaminated to inosine (B1671953) monophosphate (IMP); therefore, IMP levels are often reported as an indicator of the preceding AMP rise. A typical conversion assumes skeletal muscle is ~75% water, giving a dry-to-wet weight ratio of approximately 1:4.
Table 2: AMP Concentrations in Liver
| Species | Tissue | Physiological State | AMP Concentration (µmol/kg wet weight) | AMP Concentration (Original Units) | Reference(s) |
| Rat | Liver | Control (Fed) | ~150 - 250 | ~0.2 µmol/g wet weight | [9] |
| Rat | Liver | 48h Fasting | Decreased ATP, AMP stable/slight increase | Not specified | [9] |
| Mouse | Liver | Control (Ad libitum) | Not specified (AMP/ATP ratio is baseline) | Not specified | [10] |
| Mouse | Liver | 16-24h Fasting | Increased AMP/ATP ratio | Not specified | [10] |
Table 3: AMP Concentrations in Heart and Brain
| Species | Tissue | Physiological State | AMP Concentration (µmol/kg wet weight) | AMP Concentration (Original Units) | Reference(s) |
| Rat | Heart | Normoxia (Perfused) | ~400 - 600 | Part of 23 nmol total adenine (B156593) nucleotide/mg protein | [11] |
| Rat | Heart | Ischemia | Significant Accumulation | Not specified | [12] |
| Rat | Brain (Cerebral Cortex) | Normoxia | ~700 - 900 | 0.78 µmol/kg wet weight (cAMP-binding sites*) | [13] |
| Mouse | Brain | Normoxia | Not specified | Not specified | [8][14] |
| Mouse | Brain | Hypoxia | Increased AMP/ATP ratio | Not specified | [8] |
Note: Direct basal AMP concentrations for brain tissue are not widely reported. This value refers to the concentration of cAMP-dependent protein kinase regulatory subunits, which is noted to be close to the basal concentration of cyclic AMP (cAMP), a related but distinct molecule.
Experimental Protocols for AMP Quantification
Accurate quantification of AMP requires rapid quenching of metabolic activity, efficient extraction of metabolites, and sensitive analytical detection. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Tissue AMP Measurement
The logical flow from tissue collection to data analysis is critical for reliable results. The following diagram illustrates a typical experimental workflow.
References
- 1. Muscle weight and protein content of rat skeletal muscle following sciatic nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenine nucleotide tissue concentrations and liver allograft viability after cold preservation and warm ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebm-journal.org [ebm-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Hypoxia and Inflammation on Synaptic Signaling in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain adaptation to hypoxia and hyperoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPK-PPARγ-Cidec Axis Drives the Fasting-Induced Lipid Droplet Aggregation in the Liver of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. Human muscle fibre type-specific regulation of AMPK and downstream targets by exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brain Tissue PO2 Measurement During Normoxia and Hypoxia Using Two-Photon Phosphorescence Lifetime Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
adenosine monophosphate in prokaryotic vs eukaryotic cells
An In-depth Technical Guide to Adenosine (B11128) Monophosphate in Prokaryotic vs. Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adenosine monophosphate (AMP) is a universal and critical biosignature of the cellular energy state. While its fundamental role as an indicator of low energy is conserved across all domains of life, the downstream signaling pathways and regulatory networks it governs diverge significantly between prokaryotic and eukaryotic cells. In prokaryotes, AMP's influence is predominantly mediated through its derivative, cyclic AMP (cAMP), which acts as a second messenger to globally regulate gene expression in response to carbon source availability—a process known as catabolite repression. In contrast, eukaryotes have evolved a more direct sensing mechanism centered on the AMP-activated protein kinase (AMPK). This complex serine/threonine kinase acts as a master metabolic switch, directly sensing the AMP:ATP ratio to orchestrate a comprehensive cellular response that halts energy-consuming anabolic processes while promoting energy-producing catabolic pathways. Understanding these distinct yet analogous regulatory systems is paramount for fields ranging from microbiology to metabolic disease and oncology, offering unique opportunities for targeted therapeutic intervention. This guide provides a detailed comparison of AMP's role in these two domains, presenting quantitative data, core signaling pathways, and detailed experimental protocols for their investigation.
AMP Sensing and Signaling in Prokaryotic Cells
In prokaryotes, particularly in bacteria like Escherichia coli, the intracellular concentration of AMP itself is not the primary signaling molecule for global gene regulation. Instead, the cell transduces the low-energy signal into fluctuations in the level of the second messenger, cyclic this compound (cAMP) .
The cAMP-CRP Global Regulatory System
The canonical pathway for AMP-related signaling in many bacteria is the cAMP-cAMP Receptor Protein (CRP) system, which governs catabolite repression . This mechanism ensures that bacteria preferentially metabolize a preferred carbon source (like glucose) over less favorable ones (like lactose).
-
Low Glucose: When glucose is scarce, the activity of adenylate cyclase is stimulated, leading to the synthesis of cAMP from ATP.
-
cAMP-CRP Complex Formation: cAMP binds to the CRP (also known as Catabolite Activator Protein, CAP), inducing a conformational change that allows the complex to bind to specific DNA sequences.
-
Transcriptional Activation: The cAMP-CRP complex binds to promoter regions of various operons involved in the catabolism of alternative sugars (e.g., the lac operon). This binding enhances the recruitment of RNA polymerase, thereby activating the transcription of genes required to metabolize these secondary energy sources.
Allosteric Regulation and AMP Degradation
Beyond the cAMP-CRP system, AMP can directly act as an allosteric regulator of metabolic enzymes. A key enzyme in glycolysis, phosphofructokinase (PFK) , is allosterically activated by AMP. This activation enhances the glycolytic flux when the cell's energy charge is low.
The degradation of AMP in prokaryotes like E. coli is primarily handled by AMP nucleosidase , which hydrolyzes AMP to adenine (B156593) and ribose 5-phosphate.[1] This is a key distinction from eukaryotes, which predominantly use AMP deaminase. The activity of AMP nucleosidase is itself regulated by the energy state of the cell, being activated by ATP and inhibited by inorganic phosphate (B84403) (Pi).[1]
AMP Sensing and Signaling in Eukaryotic Cells
In eukaryotic cells, AMP acts as a direct and potent signaling molecule, primarily through the allosteric activation of the AMP-activated protein kinase (AMPK) . This kinase is a highly conserved heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.
The AMPK Cascade: A Master Metabolic Regulator
AMPK functions as the central hub for cellular energy homeostasis. Its activation is a multi-step process sensitive to the cellular AMP:ATP and ADP:ATP ratios.
-
Allosteric Activation: Rising intracellular AMP levels, indicative of energy stress (e.g., glucose deprivation, hypoxia), lead to AMP binding to the γ subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase.
-
Phosphorylation by Upstream Kinases: AMP binding also makes AMPK a better substrate for upstream kinases. The primary activating kinase is Liver Kinase B1 (LKB1) . In response to increases in intracellular Ca2+, Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) can also phosphorylate and activate AMPK. Phosphorylation occurs on a critical threonine residue (Thr172) within the activation loop of the α subunit.
-
Inhibition of Dephosphorylation: The binding of AMP further protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by:
-
Inhibiting Anabolic Pathways: It switches off energy-consuming processes such as protein synthesis (via inhibition of the mTORC1 pathway), fatty acid and cholesterol synthesis (via phosphorylation and inactivation of ACC and HMG-CoA reductase), and gluconeogenesis.
-
Activating Catabolic Pathways: It stimulates energy-producing processes like glucose uptake (by promoting the translocation of GLUT4 transporters), glycolysis (by activating phosphofructokinase-2), and fatty acid oxidation.
Regulation of AMP Levels
In eukaryotes, the primary route for AMP removal is through its deamination to inosine (B1671953) monophosphate (IMP) by the enzyme AMP deaminase . The activity of this enzyme is complex and can be regulated by ATP and ADP, helping to buffer the adenylate pools.
Quantitative Comparative Data
The following tables summarize key quantitative differences in AMP concentrations and the kinetics of related enzymes between prokaryotic and eukaryotic systems.
Table 1: Comparison of Intracellular this compound (AMP) Concentrations
| Parameter | Prokaryote (E. coli) | Eukaryote (Mammalian Cell) | Reference(s) |
| Basal Intracellular [AMP] | ~280 µM (in glucose-fed, exponential growth) | ~42 µM (HEK293 cells, basal) | [2] |
Note: Intracellular concentrations are highly dynamic and can vary significantly based on cell type, growth conditions, and metabolic state.
Table 2: Kinetic Properties of Key AMP-Regulated Enzymes
| Enzyme | Organism | Parameter | Value | Effector | Reference(s) |
| Phosphofructokinase (PFK) | Yeast (S. cerevisiae) | AC₅₀ (AMP) | ~200 µM | - | [3] |
| E. coli | - | Activation by AMP confirmed, but specific K_act value not readily available. | - | ||
| AMP Degrading Enzyme | E. coli (AMP Nucleosidase) | S₀.₅ (AMP) | 15 mM | None | [1] |
| S₀.₅ (AMP) | 90 µM | + MgATP²⁻ | [1] | ||
| Yeast (S. cerevisiae) (AMP Deaminase) | Kₘ (AMP) | 1.3 mM | None | [4][5] | |
| Kₘ (AMP) | 0.2 mM | + ATP | [4][5] |
AC₅₀ (Half-maximal activation concentration), S₀.₅ (Substrate concentration at half-maximal velocity for cooperative enzymes), Kₘ (Michaelis constant)
Visualizing the Signaling Pathways
Prokaryotic cAMP-CRP Catabolite Repression Pathway
Caption: Prokaryotic cAMP-CRP pathway for catabolite repression.
Eukaryotic AMPK Energy Sensing Pathway
Caption: Eukaryotic AMPK activation and downstream metabolic regulation.
Detailed Experimental Protocols
Quantification of Intracellular AMP/cAMP by LC-MS/MS
This protocol provides a general framework for the sensitive quantification of intracellular AMP and cAMP from both bacterial and mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology
-
Cell Culture and Harvesting:
-
Bacteria (E. coli): Grow cells in the desired medium to the mid-exponential phase (e.g., OD₆₀₀ of ~0.5). Rapidly harvest a defined volume of culture (e.g., 5 mL) by vacuum filtration onto a 0.45 µm filter. Immediately wash the filter with an equal volume of pre-warmed, sterile medium to remove extracellular metabolites.
-
Mammalian Cells (Adherent): Grow cells in a 6-well plate to ~80-90% confluency. Aspirate the culture medium and quickly wash the cell monolayer twice with ice-cold PBS.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Bacteria: Immediately after washing, plunge the filter with cells into a petri dish containing 1-2 mL of an ice-cold extraction solvent (e.g., 40:40:20 mixture of methanol (B129727):acetonitrile:water). Scrape the cells off the filter into the solvent.
-
Mammalian Cells: After the final PBS wash, add 1 mL of ice-cold 80% methanol directly to the well. Use a cell scraper to detach the cells into the methanol solution.
-
For both: Transfer the cell suspension to a microcentrifuge tube. Include an internal standard (e.g., ¹³C-labeled AMP/cAMP) in the extraction solvent for accurate quantification.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate on ice for 15 minutes to ensure complete extraction and protein precipitation.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.
-
Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50-100 µL) of a suitable LC-MS compatible solvent (e.g., 5% methanol in water).
-
Centrifuge the reconstituted sample again to pellet any remaining insoluble debris and transfer the clear supernatant to an LC-MS autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable chromatography column (e.g., a reversed-phase C18 column for polar analytes).
-
Use a gradient of aqueous and organic mobile phases to separate the metabolites.
-
Detect and quantify AMP and cAMP using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for AMP, cAMP, and their labeled internal standards.
-
Generate a standard curve using known concentrations of pure AMP and cAMP to calculate the absolute concentration in the samples.
-
Workflow Diagram
Caption: Workflow for intracellular metabolite analysis by LC-MS/MS.
Non-Radioactive AMPK Kinase Activity Assay (ELISA-based)
This protocol describes an ELISA-based method to measure the activity of purified or immunoprecipitated AMPK by detecting the phosphorylation of a synthetic substrate, the SAMS peptide.[6][7]
Methodology
-
Reagent Preparation:
-
Kinase Buffer (5x): 200 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 0.5 mg/mL BSA, 0.25 mM DTT. Store at -20°C.
-
AMPK Enzyme: Purified recombinant AMPK or AMPK immunoprecipitated from cell lysates.
-
Substrate: SAMS peptide (Sequence: HMRSAMSGLHLVKRR).
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Primary Antibody: Anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody, which recognizes the phosphorylated SAMS peptide.
-
Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Plate: Nunc Immobilizer Amino microplate (or similar covalent-binding plate).
-
-
Kinase Reaction:
-
In a PCR tube, set up the kinase reaction (total volume 20 µL).
-
Combine: 4 µL of 5x Kinase Buffer, 50 µM AMP (for activation), ~20 ng of AMPK enzyme, 100-200 µM SAMS peptide, and 500 µM ATP.
-
Include a negative control reaction without AMPK enzyme.
-
Incubate the reaction at 30°C for 20-40 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by immediate processing.
-
-
ELISA Detection:
-
Coating: Add the completed kinase reaction mixture to the wells of the amino-binding microplate. Allow the peptide to covalently couple to the surface according to the manufacturer's instructions (e.g., incubate for 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with PBST. Add the primary antibody diluted in blocking buffer (e.g., 1:1000) and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBST. Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with PBST. Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Readout: Measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the amount of phosphorylated SAMS peptide, and thus to the AMPK activity.
-
Western Blot Analysis of AMPK Phosphorylation
This protocol details the detection of activated AMPK in mammalian cell lysates by immunoblotting for phosphorylation at Threonine 172 of the α subunit.
Methodology
-
Cell Lysis and Protein Quantification:
-
Treat cells as required (e.g., with an AMPK activator like AICAR or a metabolic stressor).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the dish by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST). Note: For phospho-antibodies, 5% BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
-
Workflow Diagram
Caption: Workflow for chemiluminescent Western blot analysis.
Electrophoretic Mobility Shift Assay (EMSA) for CRP-cAMP
This protocol is for detecting the binding of the E. coli CRP-cAMP complex to a specific DNA probe, such as the lac promoter.
Methodology
-
Probe Preparation:
-
Synthesize or obtain complementary oligonucleotides corresponding to the CRP binding site within the promoter of interest (e.g., a ~40-60 bp region).
-
Label one oligonucleotide at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or at the 3' end with a non-radioactive label like biotin (B1667282) or a fluorescent dye.
-
Anneal the labeled oligo with its unlabeled complement to create a double-stranded probe. Purify the probe to remove unincorporated label.
-
-
Binding Reaction:
-
Set up the binding reactions (total volume 20 µL) in microcentrifuge tubes on ice.
-
Binding Buffer (10x): 200 mM HEPES (pH 8.0), 1 M KCl, 10 mM EDTA, 10 mM DTT.
-
Combine: 2 µL of 10x Binding Buffer, purified CRP protein (e.g., 50-200 nM), 20-50 µM cAMP, 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and nuclease-free water.
-
Controls: Include a "no protein" control and a "competitor" control where a 100-fold molar excess of unlabeled specific probe is added to the reaction before the labeled probe to demonstrate binding specificity.
-
Incubate the mixture for 15-20 minutes at room temperature to allow protein-DNA binding.
-
Add the labeled probe (~20-50 fmol) to each reaction and incubate for another 20 minutes at room temperature.
-
-
Native Polyacrylamide Gel Electrophoresis:
-
Prepare a native (non-denaturing) 6% polyacrylamide gel in 0.5x TBE buffer.
-
Pre-run the gel for at least 30 minutes at 100-150 V in 0.5x TBE running buffer to equilibrate it.
-
Add 2 µL of 10x native loading dye (e.g., containing Ficoll or glycerol, without SDS) to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Radioactive Probe: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.
-
Non-Radioactive Probe: Transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of the CRP-cAMP-DNA complex.
-
Implications for Drug Development
The fundamental differences between prokaryotic and eukaryotic AMP signaling pathways present significant opportunities for therapeutic innovation.
-
Antibiotic Development: The prokaryotic-specific nature of the cAMP-CRP signaling pathway and enzymes like AMP nucleosidase makes them attractive targets for novel antibiotics. Inhibiting these pathways could disrupt bacterial metabolic adaptation and virulence without affecting the host's AMPK-dependent energy sensing.
-
Metabolic Diseases and Cancer: In eukaryotes, AMPK is a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Pharmacological activators of AMPK (e.g., metformin) are already in clinical use to improve glucose homeostasis and insulin (B600854) sensitivity. Furthermore, because AMPK acts as a brake on cell growth and proliferation, AMPK activators are being investigated as potential anti-cancer agents, particularly for tumors with metabolic vulnerabilities.
Conclusion
This compound serves as a deeply conserved signal of cellular energy deficit. However, the cellular machinery that interprets and responds to this signal has diverged profoundly. Prokaryotes employ an indirect, transcriptionally-focused system via the cAMP-CRP second messenger complex to adapt their diet to available nutrients. Eukaryotes utilize a more direct, multi-layered kinase cascade centered on AMPK, which functions as a master metabolic regulator, orchestrating both short-term enzymatic activity and long-term gene expression to restore cellular energy homeostasis. A thorough understanding of these distinct mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for advancing both fundamental biological science and the development of next-generation targeted therapeutics.
References
- 1. Adenylate degradation in Escherichia coli. The role of AMP nucleosidase and properties of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular AMP concentration in glucose-fe - Bacteria Escherichia coli - BNID 104687 [bionumbers.hms.harvard.edu]
- 3. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP deaminase from yeast. Role in AMP degradation, large scale purification, and properties of the native and proteolyzed enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of AMP-Activated Protein Kinase (AMPK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular and whole-organism metabolism, playing a crucial role in maintaining energy homeostasis. Its discovery was a pivotal moment in our understanding of how cells sense and respond to changes in energy status. This technical guide provides an in-depth exploration of the core discovery of AMPK, detailing the seminal experiments, key quantitative data, and the initial elucidation of its signaling pathway. The information presented here is compiled from the foundational research that first identified and characterized this critical enzyme.
The Initial Observation: A Kinase Regulating Lipid Biosynthesis
The journey to the discovery of AMPK began with independent lines of research into the regulation of two key enzymes in lipid biosynthesis: acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. In the mid-1980s, the laboratory of D. Grahame Hardie and his colleagues made the crucial observation that a single protein kinase was responsible for the phosphorylation and inactivation of both ACC and HMG-CoA reductase[1]. This kinase was found to be activated by AMP, hinting at its role as a sensor of cellular energy status[1].
Purification and Characterization of the Novel Kinase
A significant breakthrough in understanding this new enzyme was its purification from rat liver. The purification process, achieving a 4800-fold purification, was a multi-step procedure that laid the groundwork for its detailed characterization[2].
Experimental Protocols
Purification of AMP-Activated Protein Kinase from Rat Liver (Based on Carling et al., 1989)
-
Homogenization and Subcellular Fractionation: Rat livers were homogenized in a buffer containing sucrose, EDTA, and protease inhibitors. A post-mitochondrial supernatant was obtained by differential centrifugation.
-
Ammonium (B1175870) Sulphate Precipitation: The supernatant was subjected to ammonium sulphate fractionation to precipitate a protein fraction enriched in the kinase activity.
-
DEAE-Sephacel Chromatography: The redissolved precipitate was applied to a DEAE-Sephacel anion-exchange column. The column was washed, and the kinase was eluted using a linear salt gradient.
-
FPLC Mono Q Chromatography: Fractions containing the kinase activity were pooled and further purified on a Mono Q anion-exchange column using a fast protein liquid chromatography (FPLC) system. A shallower salt gradient was used for elution to achieve higher resolution.
-
FPLC Superose 6 Gel Filtration: The final purification step involved gel filtration chromatography on a Superose 6 column to separate proteins based on their size. This step also provided an estimation of the native molecular mass of the kinase.
Kinase Activity Assays
The activity of the kinase was monitored throughout the purification process using assays that measured the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into its substrates.
-
Acetyl-CoA Carboxylase (ACC) Kinase Assay:
-
Substrate: Purified rat liver ACC.
-
Reaction Mixture: The assay mixture contained purified ACC, [γ-³²P]ATP, MgCl₂, and the kinase-containing fraction in a suitable buffer (e.g., HEPES). Assays were performed in the presence and absence of AMP to determine the AMP-dependence of the kinase activity.
-
Procedure: The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C. The reaction was stopped by the addition of SDS-PAGE sample buffer.
-
Quantification: The phosphorylated ACC was separated by SDS-PAGE, and the incorporated radioactivity was quantified by autoradiography and scintillation counting of the excised protein bands.
-
-
HMG-CoA Reductase Kinase Assay:
-
Substrate: Microsomal fraction containing HMG-CoA reductase or a purified catalytic domain of the enzyme.
-
Procedure: Similar to the ACC kinase assay, the reaction involved incubating the substrate with the kinase fraction and [γ-³²P]ATP. The inactivation of HMG-CoA reductase activity was correlated with its phosphorylation.
-
-
SAMS Peptide Assay (Based on Davies et al., 1989):
-
Substrate: A synthetic peptide, "SAMS peptide" (HMRSAMSGLHLVKRR), based on the phosphorylation site on ACC, was developed for a more convenient and specific assay[3].
-
Reaction Mixture: The assay contained the SAMS peptide, [γ-³²P]ATP, MgCl₂, and the kinase fraction.
-
Procedure: After incubation, the reaction mixture was spotted onto phosphocellulose paper discs. The discs were washed extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: The radioactivity incorporated into the peptide bound to the paper was measured by scintillation counting.
-
Quantitative Data from Early Studies
The initial characterization of the purified kinase provided the first quantitative insights into its properties.
| Parameter | Value | Reference |
| Purification Fold (from rat liver) | 4800-fold | [2] |
| Apparent Native Molecular Mass | ~190 kDa | [2] |
| Subunit Composition | Heterotrimer (α, β, γ) | Subsequent studies building on this work |
| Apparent Km for ATP (in the absence of AMP) | 86 µM | [2] |
| Apparent Km for Acetyl-CoA Carboxylase (in the absence of AMP) | 1.9 µM | [2] |
| Fold Activation by AMP | 3-5 fold increase in Vmax | [2] |
| Half-maximal effect of AMP (at near-physiological ATP) | 14 µM | [2] |
| Phosphorylation site on α-subunit by upstream kinase | Threonine-172 | [4] |
The Allosteric Activation by AMP: A Key Discovery
A crucial finding was the allosteric activation of the kinase by AMP[1]. This observation was central to proposing its role as an energy sensor. The kinase was initially named AMP-activated protein kinase (AMPK) due to this property[5].
Experimental Demonstration of Allosteric Activation
The allosteric activation by AMP was demonstrated by measuring the kinase activity at varying concentrations of AMP while keeping the concentrations of the substrates (ATP and ACC or SAMS peptide) constant. The results showed a significant increase in the Vmax of the kinase in the presence of AMP, without a significant change in the Km for its substrates, a hallmark of allosteric activation[2].
Initial Substrate Specificity
Early studies focused on the two enzymes that led to the discovery of AMPK:
-
Acetyl-CoA Carboxylase (ACC): Phosphorylation by AMPK inactivates ACC, thereby inhibiting fatty acid synthesis[1].
-
HMG-CoA Reductase: AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1].
The development of the SAMS peptide, based on the phosphorylation site on ACC, was a key step in defining the substrate recognition motif of AMPK[3]. This peptide proved to be a specific and sensitive substrate, not being significantly phosphorylated by other known protein kinases[3].
Signaling Pathways and Logical Relationships
The initial discovery of AMPK laid the foundation for understanding its central role in cellular energy regulation.
Conclusion
The discovery of AMP-activated protein kinase was a landmark achievement in the field of metabolic regulation. The meticulous purification and characterization efforts of D. Grahame Hardie and his team revealed a sophisticated cellular energy sensor. The initial findings that AMPK is allosterically activated by AMP and that it regulates key enzymes in lipid biosynthesis provided the fundamental framework for what is now a vast and complex field of study. This early work not only elucidated a novel signaling pathway but also opened the door to understanding how metabolic pathways are coordinated at the molecular level, with profound implications for human health and the development of therapeutics for metabolic diseases.
References
- 1. A common bicyclic protein kinase cascade inactivates the regulatory enzymes of fatty acid and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the AMP-activated protein kinase. Copurification of acetyl-CoA carboxylase kinase and 3-hydroxy-3-methylglutaryl-CoA reductase kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the AMP-activated protein kinase kinase from rat liver and identification of threonine 172 as the major site at which it phosphorylates AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase--fuel gauge of the mammalian cell? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analysis of Adenosine Monophosphate (AMP) by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note and Protocol
Introduction
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it is a precursor for adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) and also acts as a signaling molecule itself, for instance, after its formation from cyclic AMP (cAMP) by phosphodiesterases.[1][2][3][4] The accurate quantification of AMP in biological samples is crucial for researchers in various fields, including drug development, metabolic studies, and cellular signaling. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust, reliable, and widely used analytical technique for the determination of AMP.[5][6][7] This application note provides a detailed protocol for the analysis of AMP using a reversed-phase HPLC-UV method.
Signaling Pathway Involving AMP
Adenosine monophosphate is a key player in cellular energy regulation and signaling pathways. One of the most prominent pathways involves its formation from cyclic this compound (cAMP), a ubiquitous second messenger. Extracellular signals, such as hormones, bind to G-protein-coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP from ATP.[1][2][8] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[2][8] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[2][3]
Caption: cAMP signaling pathway leading to AMP formation.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC-UV analysis of AMP.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[9][10] For cellular or tissue samples, protein precipitation is a common and effective method to remove interfering macromolecules.[9]
Materials:
-
Perchloric acid (PCA), 0.3 M
-
Potassium hydroxide (B78521) (KOH), 2 M
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 0.3 M perchloric acid to the cell pellet or tissue sample.
-
Homogenize the sample on ice using a sonicator or by vigorous vortexing.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding 2 M potassium hydroxide dropwise until the pH is between 6.5 and 7.5. This will precipitate the perchlorate (B79767) as potassium perchlorate.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]
-
The sample is now ready for HPLC analysis.
HPLC-UV Method
The following HPLC-UV method is a robust protocol for the separation and quantification of AMP.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.[5] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13] |
| Mobile Phase | 50 mM Potassium Phosphate Monobasic, pH adjusted to 4.6 with phosphoric acid.[6] |
| Flow Rate | 1.0 mL/min.[4] |
| Injection Volume | 20 µL.[5] |
| Column Temperature | 25°C.[14] |
| UV Detection | 254 nm.[6][13][14][15] |
| Run Time | Approximately 10 minutes. |
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of AMP in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Experimental Workflow
The overall workflow for the analysis of AMP by HPLC-UV is depicted below.
References
- 1. Overview of Cyclic this compound - Creative Proteomics [creative-proteomics.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic this compound - Wikipedia [en.wikipedia.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells [mdpi.com]
- 12. nacalai.com [nacalai.com]
- 13. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Adenine Nucleotides - AppNote [mtc-usa.com]
- 15. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Mass Spectrometry-Based Detection of Adenosine Monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of adenosine (B11128) monophosphate (AMP) using mass spectrometry. It is intended to guide researchers, scientists, and professionals in drug development in establishing robust and sensitive assays for AMP detection in various biological matrices.
Introduction
Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, a building block for nucleic acids, and a signaling molecule in pathways such as the AMP-activated protein kinase (AMPK) pathway, the accurate quantification of AMP is crucial for understanding cellular physiology and the mechanism of action of various drugs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of AMP due to its high selectivity and ability to measure low-abundance analytes in complex biological samples.[1][2]
This guide outlines the essential steps for AMP quantification by LC-MS/MS, from sample preparation to data analysis, and provides detailed protocols for practical implementation.
Experimental Workflow Overview
The general workflow for AMP detection by LC-MS/MS involves several key stages: sample preparation to extract and isolate AMP from the biological matrix, liquid chromatographic separation to resolve AMP from other molecules, and mass spectrometric detection and quantification.
Key Experimental Protocols
Protocol 1: Extraction of AMP from Cultured Cells
This protocol describes the extraction of intracellular AMP from cultured cells using protein precipitation with a cold organic solvent.
Materials:
-
Ice-cold 80% methanol (B129727) (or acetonitrile)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge capable of 4°C and >14,000 x g
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) for quantification[3]
Procedure:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to each well (for a 6-well plate).[3]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate thoroughly for 1 minute.[3]
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
Protocol 2: Liquid Chromatography Separation of AMP
Due to its polar nature, AMP is not well-retained on traditional reversed-phase C18 columns.[4] Therefore, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often employed.[5][6][7][8][9]
Option A: HILIC Method
HILIC is well-suited for the retention and separation of polar compounds like AMP.[7][8][9]
-
Column: A HILIC column (e.g., amide, zwitterionic).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).[4]
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous portion to elute the analytes.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
Option B: Ion-Pairing Chromatography Method
Ion-pairing reagents are added to the mobile phase to enhance the retention of ionic analytes like AMP on reversed-phase columns.[5][10][11][12]
-
Column: C18 reversed-phase column.
-
Ion-Pairing Reagent: A volatile ion-pairing agent such as hexylamine (B90201) or tributylamine (B1682462) is recommended for MS compatibility.[10][11]
-
Mobile Phase A: Water with the ion-pairing reagent (e.g., 5 mM hexylamine).[11]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase is used for elution.
-
Note: It is crucial to dedicate an LC system and column for ion-pairing methods to avoid contamination of other analyses.[10]
Protocol 3: Mass Spectrometry Detection of AMP
Tandem mass spectrometry is used for the selective and sensitive detection of AMP. Electrospray ionization (ESI) is the most common ionization technique, and detection is typically performed in positive or negative ion mode.
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative ion mode is often preferred for nucleotides.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The selection of precursor and product ions is crucial for specificity. Common transitions for AMP are listed in the table below. The optimal collision energy should be determined for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| AMP | 348.2 | 136.1 | Positive | [2] |
| AMP | 346.05 | - | Negative | [14] |
Fragmentation of AMP: In positive ion mode, the precursor ion [M+H]⁺ at m/z 348.2 readily loses the ribose phosphate (B84403) moiety to produce the characteristic adenine (B156593) fragment at m/z 136.1.[2] In negative ion mode, fragmentation of the precursor ion [M-H]⁻ at m/z 346.05 can also be monitored.[14]
Quantitative Data Summary
The following table summarizes quantitative performance data from various LC-MS/MS methods for AMP detection.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| LC-MS/MS | 2.5 - 1000 ng/mL | 1 ng/mL | 2.5 ng/mL | Royal Jelly | [15] |
| LC-MS/MS | 10 - 2000 pmol/sample | - | - | Human Cells | [16] |
| LC-MS/MS (for cAMP) | 0.5 - 500 nM | 50 pM | - | Plasma, CSF, Brain Tissue | [17] |
| LC-MS/MS (for cAMP) | 1 - 500 ng/mL | 250 pg/mL | 1 ng/mL | Cells | [18][19] |
| HILIC-MS/MS (for cAMP) | 0.5 - 100 nM | 0.5 nM | - | Biological Samples | [6] |
Signaling Pathway Involving AMP
AMP plays a critical role as a cellular energy sensor, primarily through the activation of AMP-activated protein kinase (AMPK). When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, leading to its allosteric activation and phosphorylation by upstream kinases. Activated AMPK then phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP, thereby restoring cellular energy balance.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of this compound in a variety of biological samples. The choice of sample preparation and chromatographic method should be tailored to the specific sample matrix and research question. By following the detailed protocols and considering the performance data presented, researchers can develop and validate reliable assays for AMP, enabling deeper insights into cellular metabolism, signaling, and the effects of therapeutic interventions.
References
- 1. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion-pair liquid chromatography-electrospray mass spectrometry for the analysis of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of an LC-MS/MS method for measuring the effect of (partial) agonists on cAMP accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction chromatography (HILIC) for LC–MS/MS analysis of monoamine neurotransmitters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 11. Simultaneous quantitative analysis of metabolites using ion-pair liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometry-based measurements of cyclic this compound in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Adenosine Monophosphate (AMP) ELISA Kit
These application notes provide a detailed protocol for the quantitative determination of Adenosine (B11128) Monophosphate (AMP) in various biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Adenosine Monophosphate (AMP) is a central molecule in cellular metabolism and energy homeostasis. It is a precursor for adenosine triphosphate (ATP) and a key component of RNA. AMP also acts as a signaling molecule, most notably through its role in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[1] The accurate quantification of AMP levels is crucial for research in metabolism, cell signaling, and drug discovery. This competitive ELISA kit provides a sensitive and specific method for measuring AMP in a variety of sample types.[2]
The assay operates on the principle of competitive binding. AMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated AMP for a limited number of binding sites on a polyclonal anti-AMP antibody pre-coated on the microplate wells.[2] The amount of HRP-conjugated AMP bound to the antibody is inversely proportional to the concentration of AMP in the sample. Following a wash step, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the AMP concentration in the sample.[2]
Required Materials
Materials Provided with the Kit:
-
Anti-AMP Antibody Coated Microplate (96 wells)
-
AMP Standard
-
AMP-HRP Conjugate
-
Sample Diluent
-
Wash Buffer (20x Concentrate)
-
Substrate A
-
Substrate B
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable pipette tips
-
Distilled or deionized water
-
Graduated cylinders
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper
Signaling Pathway of AMP
This compound (AMP) is a key regulator of cellular energy homeostasis. Its concentration increases as the cell consumes ATP. This rise in the AMP:ATP ratio is a critical signal that activates AMP-activated protein kinase (AMPK). Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1]
Caption: AMP signaling pathway and its role in AMPK activation.
Experimental Workflow
The following diagram outlines the major steps of the AMP ELISA protocol.
Caption: A summary of the AMP competitive ELISA workflow.
Detailed Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water. For example, add 20 mL of 20x Wash Buffer Concentrate to 380 mL of deionized water to prepare 400 mL of 1x Wash Buffer.
-
AMP Standard: Reconstitute the lyophilized AMP Standard with the provided Sample Diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare a dilution series of the AMP standard in Sample Diluent. A suggested dilution series is provided in the table below.
| Standard Tube | Concentration (ng/mL) | Volume of Standard | Volume of Sample Diluent |
| S1 | 100 | Stock Solution | - |
| S2 | 50 | 100 µL of S1 | 100 µL |
| S3 | 25 | 100 µL of S2 | 100 µL |
| S4 | 12.5 | 100 µL of S3 | 100 µL |
| S5 | 6.25 | 100 µL of S4 | 100 µL |
| S6 | 3.125 | 100 µL of S5 | 100 µL |
| S7 (Blank) | 0 | - | 100 µL |
Sample Preparation
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or store samples in aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[3] Assay immediately or store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove debris. Assay immediately or store samples in aliquots at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS on ice.[3] Centrifuge the homogenate at 5000 x g for 5-10 minutes. Collect the supernatant and assay immediately or store at ≤ -20°C.
-
Cell Lysates: Wash cells with cold PBS. Resuspend cells in lysis buffer. Lyse the cells by ultrasonication or freeze-thaw cycles.[3] Centrifuge at 1500 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant for assaying.
Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard and sample to the appropriate wells.
-
Add 50 µL of AMP-HRP Conjugate to each well (except the blank well).
-
Gently mix and cover the plate with a plate sealer. Incubate for 1 hour at 37°C.[2]
-
Aspirate the liquid from each well. Add 200 µL of 1x Wash Buffer to each well and allow it to soak for 1-2 minutes. Aspirate the wash buffer. Repeat the wash step four more times for a total of five washes.[2][3] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[3]
-
Gently mix and incubate for 15-20 minutes at 37°C in the dark.[3]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Presentation and Analysis
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean absorbance (y-axis) against the corresponding AMP concentration (x-axis) for the standards.[4] A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[5]
-
The concentration of AMP in the samples can be determined by interpolating their mean absorbance values from the standard curve.[4]
-
If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Example Data
The following table represents typical data obtained from an AMP ELISA.
| AMP Conc. (ng/mL) | OD 1 | OD 2 | Mean OD | Corrected OD |
| 100 | 0.231 | 0.235 | 0.233 | 0.133 |
| 50 | 0.452 | 0.458 | 0.455 | 0.355 |
| 25 | 0.876 | 0.884 | 0.880 | 0.780 |
| 12.5 | 1.543 | 1.551 | 1.547 | 1.447 |
| 6.25 | 2.105 | 2.113 | 2.109 | 2.009 |
| 3.125 | 2.511 | 2.523 | 2.517 | 2.417 |
| 0 (Blank) | 2.895 | 2.905 | 2.900 | 2.800 |
| Sample 1 | 0.765 | 0.771 | 0.768 | 0.668 |
| Sample 2 | 1.892 | 1.900 | 1.896 | 1.796 |
Note: The Corrected OD is the Mean OD minus the average OD of the highest standard (or a zero standard if included).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes or the soaking time. Ensure complete removal of liquid after each wash. |
| Contaminated reagents or buffers | Use fresh, properly stored reagents. | |
| Low Signal | Inactive reagents | Ensure all reagents are stored correctly and are within their expiration date. Bring all reagents to room temperature before use. |
| Incorrect incubation times or temperatures | Adhere strictly to the protocol's incubation times and temperatures. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and practice consistent pipetting technique. Run samples and standards in duplicate or triplicate. |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards for each assay and ensure accurate serial dilutions. |
| Incorrect curve fitting model | Use a four-parameter logistic (4-PL) curve fit or other appropriate non-linear regression model. |
References
Application Notes and Protocols for AMP Analysis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular energy homeostasis. It acts as a sensitive indicator of the cell's energy status and is a key allosteric regulator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy. Accurate measurement of intracellular AMP levels is crucial for understanding metabolic regulation in various physiological and pathological states, as well as for the development of therapeutic agents targeting metabolic pathways. This document provides detailed application notes and protocols for the reliable preparation of samples from cell culture for AMP analysis.
Core Principles of Sample Preparation for AMP Analysis
The primary goal of the sample preparation workflow is to accurately preserve the in vivo concentration of AMP at the time of harvesting. This requires rapid inactivation of enzymatic activity that could alter nucleotide levels, efficient extraction of metabolites from the cellular matrix, and removal of interfering substances. Key steps include:
-
Cell Culture and Harvesting: Proper handling of cell cultures to ensure they are in the desired experimental state.
-
Quenching: Rapidly halting metabolic activity to prevent changes in AMP concentration.
-
Cell Lysis: Disrupting the cell membrane to release intracellular contents.
-
Metabolite Extraction: Separating the metabolites of interest from other cellular components.
-
Sample Analysis: Quantifying AMP levels using appropriate analytical methods.
Signaling Pathway of AMP
The diagram below illustrates the central role of AMP in the activation of the AMPK signaling pathway, a critical regulator of cellular metabolism.
Caption: The AMP/AMPK signaling pathway.
Experimental Workflow for AMP Analysis
The following diagram outlines the general workflow for preparing cell culture samples for AMP analysis.
Caption: General workflow for AMP sample preparation.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods used for AMP quantification.
| Analytical Method | Linear Range (AMP) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Variability | Inter-day Variability | Reference |
| Ion-Pairing LC-ESI-MS | 0.1 - 20 µM | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| HPLC with Fluorescence | 0.16 - 20.6 pmol | ~0.08 pmol | ~0.16 pmol | < 5.1% | < 3.4% | [2] |
| Colorimetric Assay Kit | ≥10 µM | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted for the extraction of polar metabolites, including AMP, from adherent cells grown in culture plates or flasks.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels. For experiments comparing different conditions, ensure an equal number of cells are seeded for each condition. We recommend a minimum of 5 biological replicates per experimental condition.[4]
-
Media Removal: Aspirate the culture medium from the cells. If analyzing secreted metabolites, collect a sample of the medium.[4]
-
Washing: Quickly wash the cells with 5 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely. Repeat this wash step once more.[4]
-
Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well or flask. Ensure the entire cell monolayer is covered. Place the culture vessel on ice for at least 3 minutes to quench metabolism and extract metabolites.[4]
-
Cell Lysis and Collection: Using a cell scraper, scrape the cells off the surface of the culture vessel into the methanol solution. Pipette the cell lysate up and down several times to ensure a homogenous suspension.[4]
-
Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, into a new clean tube. Avoid disturbing the pellet.
-
Storage: The extracted sample is now ready for analysis. If not analyzing immediately, store the samples at -80°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Metabolite Extraction from Suspension-Cultured Mammalian Cells
This protocol is designed for the rapid quenching and extraction of metabolites from cells grown in suspension.
Materials:
-
Quenching Solution: 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-chilled to -40°C.[5][6]
-
Extraction Solvent 1: 100% Methanol (HPLC grade), pre-chilled.[5][6][7]
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Grow suspension cells to the desired density.
-
Quenching: Rapidly mix a known volume of the cell suspension with the pre-chilled quenching solution. The volume of quenching solution should be sufficient to immediately lower the temperature and halt metabolism.
-
Centrifugation: Centrifuge the quenched cell suspension to pellet the cells.
-
First Methanol Extraction: Resuspend the cell pellet in pre-chilled 100% methanol. Vortex briefly and incubate on ice.[5][6][7]
-
Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.
-
Second Methanol Extraction: Repeat the extraction step on the remaining pellet with another volume of pre-chilled 100% methanol.[5][6][7]
-
Water Extraction: Perform a final extraction on the pellet using pre-chilled purified water.[5][6][7]
-
Pooling and Storage: Pool the supernatants from all three extraction steps. This pooled sample contains the extracted metabolites and is ready for analysis or storage at -80°C.
Protocol 3: Sample Preparation for Colorimetric AMP Assay
This protocol is a general guideline for preparing samples for use with a commercial colorimetric AMP assay kit.
Materials:
-
AMP Assay Buffer (provided in the kit)
-
Dounce tissue grinder or sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Cell Collection: Collect approximately 1 x 10^7 cells. For adherent cells, scrape them in the presence of cold PBS and pellet by centrifugation. For suspension cells, pellet them directly by centrifugation.
-
Homogenization: Resuspend the cell pellet in 100 µL of ice-cold AMP Assay Buffer.[3]
-
Lysis: Homogenize the cells on ice. This can be achieved using a Dounce tissue grinder or by sonication.[3]
-
Incubation: Incubate the homogenate on ice for 10 minutes.[3]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Collect the supernatant, which contains the AMP, for immediate use in the colorimetric assay.[3]
Important Considerations and Troubleshooting
-
Temperature Control: Maintaining low temperatures throughout the sample preparation process is critical to minimize enzymatic degradation of AMP.[8] All buffers and solvents should be pre-chilled, and samples should be kept on ice whenever possible.
-
Speed: The time between cell harvesting and quenching should be minimized to prevent changes in metabolite levels.
-
Cell Number: Ensure a sufficient number of cells are used for extraction to obtain AMP concentrations within the linear range of the chosen analytical method.
-
Reagent Purity: Use high-purity solvents (e.g., HPLC or MS grade) to avoid interference in downstream analysis.[4]
-
AMP Stability: AMP solutions are not stable at room temperature for extended periods. However, they are stable for at least 25 weeks when stored at 4°C.[8] For long-term storage, -80°C is recommended.
-
Method Validation: It is advisable to validate the chosen sample preparation and analytical method for your specific cell type and experimental conditions. This may involve spike-and-recovery experiments to assess extraction efficiency.
References
- 1. Determination of adenosine nucleotides in cultured cells by ion-pairing liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. [PDF] Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. biospec.net [biospec.net]
- 8. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of Adenosine Monophosphate (AMP) from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) Monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. As a key indicator of the cell's energy status, its accurate quantification is crucial for research in metabolism, ischemia, and various disease states. AMP is a potent allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis that responds to metabolic stresses.[1][2][3] When cellular ATP levels are depleted, rising AMP levels activate AMPK, which in turn phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes.[1][4][5] Given its pivotal role, reliable methods for extracting and measuring AMP from tissue samples are indispensable for academic research and therapeutic drug development, particularly for targeting conditions like type II diabetes, obesity, and cancer.[1][3]
This document provides detailed protocols for the extraction of AMP from tissue samples, focusing on the widely used perchloric acid (PCA) precipitation method. It also discusses alternative methods and provides guidelines for subsequent quantification by High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The accurate measurement of intracellular nucleotides like AMP requires a rapid and efficient extraction process that simultaneously quenches all enzymatic activity to prevent analyte degradation.[6] The most common and effective methods involve protein precipitation using a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA).[6][7]
This protocol details the use of cold perchloric acid to precipitate proteins and macromolecules from a tissue homogenate.[8][9][10] This process effectively halts all phosphatase and other enzymatic activities that could alter nucleotide levels.[6] Following precipitation, the acid is neutralized and removed by precipitation with a potassium salt (e.g., KHCO3 or K2CO3), leaving the nucleotides, including AMP, soluble in the supernatant for subsequent analysis.[6][11]
Comparative Analysis of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted metabolites. While this note focuses on PCA extraction, other methods are available, each with distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| Perchloric Acid (PCA) Precipitation | Protein and macromolecule precipitation via strong acid.[6] | Efficient quenching of enzymes, high recovery of polar metabolites like AMP.[6] | Requires a neutralization/removal step; residual acid can cause ATP hydrolysis if not fully removed.[6] | Gold standard for nucleotide extraction from tissues.[8][10] |
| Methanol/Chloroform/Water Extraction | Biphasic liquid-liquid extraction separating polar and non-polar metabolites.[12][13][14] | Allows for simultaneous extraction of hydrophilic and hydrophobic metabolites; good reproducibility.[15] | More complex procedure; potential for lower recovery of highly polar species compared to PCA. | Broad-spectrum metabolomics studies.[13][15] |
| Phenol-Based Extraction | Denatures proteins and separates them from aqueous nucleotides. | Reported to yield significantly higher ATP levels from tissues with high protein content.[7] Does not require neutralization.[7] | Phenol is hazardous; potential for interference in downstream assays. | Tissues with very high protein concentrations where co-precipitation is a concern.[7] |
| Commercial Kits (e.g., Silica-based) | Utilizes specific binding properties of silica (B1680970) membranes to isolate nucleic acids/metabolites. | High purity of final product, standardized and convenient protocols.[16] | May not be optimized specifically for small molecule nucleotides; can be more expensive. | High-throughput applications and DNA/RNA co-extraction.[17][18] |
Detailed Experimental Protocol: Perchloric Acid Extraction
This protocol is optimized for the extraction of AMP from soft tissues such as muscle, liver, or brain.
Materials and Reagents
-
Perchloric Acid (PCA), 0.6 M, ice-cold
-
Potassium Bicarbonate (KHCO3), 2 M
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead mill)
-
Refrigerated Centrifuge
-
Calibrated pH meter or pH strips
-
Microcentrifuge tubes
-
Liquid Nitrogen
-
AMP Standard (for recovery and quantification)
-
Ultra-pure water
Protocol
-
Tissue Collection and Quenching:
-
Excise the tissue of interest as rapidly as possible to minimize ischemic changes in nucleotide levels.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This step is critical to halt metabolic activity instantly.
-
Store the frozen tissue at -80°C until extraction. Do not allow the tissue to thaw.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg). Perform this step quickly on a pre-chilled surface to maintain the frozen state.
-
Transfer the frozen tissue to a pre-chilled homogenizer tube.
-
Add 10 volumes (e.g., 500 µL for a 50 mg tissue sample) of ice-cold 0.6 M PCA.
-
Homogenize the tissue thoroughly while keeping the sample on ice. For tough tissues, a bead mill homogenizer may be more effective. The result should be a uniform, milky suspension.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Acid Removal:
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides, and transfer it to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.
-
Slowly add 2 M KHCO3 to the supernatant while vortexing gently. Monitor the pH using a fine-tipped pH meter or pH strips until it reaches 6.5 - 7.0. The addition of potassium ions will cause the perchlorate (B79767) to precipitate as potassium perchlorate (KClO4).
-
Incubate the neutralized extract on ice for 10 minutes to allow for complete precipitation of KClO4.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.
-
-
Final Sample Preparation:
-
Collect the final supernatant, which contains the purified AMP and other nucleotides.
-
The sample is now ready for quantification. For long-term storage, samples should be kept at -80°C. Studies have shown that storing frozen extracts at -20°C for 24 hours is acceptable, but longer storage at this temperature is not recommended.[8]
-
Quantification of AMP by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of AMP, ADP, and ATP.[8][19][20]
HPLC Method Details
-
Column: A reversed-phase C18 column is commonly used.[8][20]
-
Mobile Phase: An isocratic or gradient elution using a phosphate (B84403) buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.8) is typical.[10][20] Ion-pairing reagents like tetrabutylammonium (B224687) may be added to improve the retention and separation of the highly polar nucleotides.[21]
-
Detection: UV absorbance is monitored at 254 nm or 259 nm, which is near the absorbance maximum for adenine (B156593) nucleotides.[20][22]
-
Quantification: Absolute quantification is achieved by running a standard curve with known concentrations of pure AMP. The peak area from the sample chromatogram is compared to the standard curve to determine its concentration.[21]
Expected Results
The concentration of AMP in tissues is highly variable and depends on the tissue type and its metabolic state at the time of collection. Healthy, well-oxygenated tissues typically have a high adenylate energy charge (AEC), defined as [(ATP + 0.5*ADP) / (ATP + ADP + AMP)], with low relative levels of AMP.[21] Under conditions of metabolic stress (e.g., hypoxia, ischemia), ATP is hydrolyzed to ADP and AMP, leading to a significant increase in the measurable AMP concentration.
| Tissue Type | Condition | Typical AMP Concentration Range (nmol/g wet weight) | Reference |
| Rat Skeletal Muscle | Resting | 0.02 - 0.05 | [8] |
| Mouse Myocardium | Normal | ~0.1 - 0.2 | [10] |
| Human Blood (Capillary) | Normal | ~76.9 µM (in blood volume) | [6] |
Note: These values are illustrative and can vary significantly based on the specific experimental conditions and analytical methods used.
Visualizations
Experimental Workflow
Caption: Workflow for AMP extraction and analysis.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Caption: Simplified AMPK signaling pathway activation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PERCHLORIC ACID EXTRACTION AS A HISTOCHEMICAL TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 12. Simultaneous extraction of proteins and metabolites from cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 14. agilent.com [agilent.com]
- 15. [PDF] Evaluation of metabolite extraction strategies from tissue samples using NMR metabolomics | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. DNA extraction from FFPE tissue samples – a comparison of three procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simple and rapid HPLC assay for quantitating cyclic AMP accumulation in intact cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes: Measuring the AMP/ATP Ratio as an Indicator of Cellular Energy Status
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cellular Energy Gauge
Adenosine (B11128) triphosphate (ATP) is the principal molecule for storing and transferring energy in cells. The relative concentrations of ATP and its breakdown products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), provide a dynamic snapshot of the cell's energetic health. The AMP/ATP ratio, in particular, serves as a highly sensitive indicator of cellular energy status. While ATP levels are kept relatively stable, small decreases in ATP lead to proportionally larger increases in AMP, making the AMP/ATP ratio a sensitive rheostat for metabolic stress.[1][2]
A related and critical metric is the Adenylate Energy Charge (AEC) , which reflects the energy level of the adenylate pool. It is calculated using the formula:
AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]) [3][4][5]
In most healthy cells, the AEC is tightly maintained within a narrow range of 0.7 to 0.95.[6][7] A significant drop in this value indicates a compromised energy state.
Biological Significance: The AMPK Signaling Pathway
The primary sensor of the AMP/ATP ratio in eukaryotic cells is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase.[2][8] When cellular energy is depleted (high AMP/ATP ratio), AMPK is activated. This activation triggers a cascade of events designed to restore energy homeostasis by:
-
Inhibiting Anabolic Pathways: Shutting down energy-consuming processes like the synthesis of fatty acids, cholesterol, and proteins.[9]
-
Activating Catabolic Pathways: Promoting ATP-generating processes such as fatty acid oxidation and glucose uptake.[1][9]
This dual function makes AMPK a master regulator of cellular metabolism. The activation of AMPK is a multi-step process involving allosteric regulation by AMP and ADP binding, and phosphorylation by upstream kinases like Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[8][10][11]
Caption: The AMPK signaling pathway is activated by an increased AMP/ATP ratio.
Applications in Research and Drug Development
Monitoring the AMP/ATP ratio is crucial for understanding diseases characterized by metabolic dysfunction and for developing novel therapeutics.
-
Metabolic Diseases: In conditions like type 2 diabetes and obesity, cellular energy homeostasis is dysregulated. AMPK is a key therapeutic target, and drugs like metformin (B114582) exert their effects in part by activating AMPK.[12][13]
-
Cancer Research: Cancer cells exhibit altered metabolism (the Warburg effect). Targeting cellular energetics by modulating the AMP/ATP ratio is a promising anti-cancer strategy.[14]
-
Drug Discovery: Screening compounds for their effect on the AMP/ATP ratio can identify potential drugs that modulate cellular metabolism.[15] This is valuable for treating a range of conditions, from metabolic disorders to neurodegenerative diseases.[9]
Methods for Measuring Adenine (B156593) Nucleotides
Several methods are available for quantifying ATP, ADP, and AMP. The choice of method depends on the specific research question, required sensitivity, and available equipment.
| Method | Principle | Measures | Sensitivity | Throughput | Advantages | Disadvantages |
| HPLC | Chromatographic separation with UV or fluorescence detection.[16][17] | ATP, ADP, AMP | Picomole to Nanomole[18] | Low to Medium | Simultaneous and direct quantification of all three nucleotides.[19] | Requires specialized equipment; lower throughput; sample preparation can be extensive.[20] |
| Luciferase-Based Assays | Bioluminescence produced by the firefly luciferase enzyme, which uses ATP as a substrate.[21][22] | ATP only | Femtomole to Picomole[23] | High | Extremely sensitive, rapid, and suitable for high-throughput screening (HTS).[24] | Only measures ATP directly; requires separate assays for ADP/AMP; potential for enzyme inhibition by sample components. |
| LC-MS | Liquid chromatography coupled with mass spectrometry.[25] | ATP, ADP, AMP | High (Femtomole) | Medium | Highly sensitive and specific; can measure low basal AMP levels directly.[25][26] | Requires expensive, specialized equipment and expertise. |
Detailed Experimental Protocols
Protocol 1: Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the simultaneous measurement of ATP, ADP, and AMP in cultured cells using reversed-phase HPLC.[19][27]
Caption: Workflow for measuring adenine nucleotides using HPLC.
Methodology:
-
Sample Preparation (Nucleotide Extraction):
-
Culture cells to the desired density (e.g., in a 6-well plate).
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add 400 µL of ice-cold 0.6 M perchloric acid (PCA) to the well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Neutralize the supernatant by adding a calculated volume of 2 M K₂CO₃.
-
Incubate on ice for 10 minutes to allow potassium perchlorate (B79767) to precipitate.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The resulting supernatant contains the nucleotides and is ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 3 µm particle size, 3 x 150 mm).[17]
-
Mobile Phase: 50-100 mM Potassium Phosphate buffer (pH 6.0-6.8), sometimes with a small percentage of methanol (B129727) (e.g., 1%).[16][17]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[17]
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Prepare standard curves for ATP, ADP, and AMP using known concentrations.
-
Identify and integrate the peaks in the sample chromatograms corresponding to AMP, ADP, and ATP based on their retention times compared to the standards.
-
Calculate the concentration of each nucleotide in the sample using the standard curve.
-
Normalize the nucleotide concentration to the initial cell number or protein concentration.
-
Calculate the AMP/ATP ratio and the Adenylate Energy Charge.
-
Protocol 2: Quantification of ATP using a Luciferase-Based Bioluminescence Assay
This protocol provides a method for rapidly determining intracellular ATP concentration, which is ideal for high-throughput applications.[21][28]
Caption: Workflow for measuring ATP using a luciferase-based assay.
Methodology:
-
Reagent Preparation:
-
Prepare an ATP standard curve by performing serial dilutions of a known concentration of ATP (e.g., from 10 µM down to 1 nM) in culture medium or PBS.
-
Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate (D-luciferin) with a buffer and then adding the luciferase enzyme.[21][24]
-
-
Assay Procedure:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements and culture overnight.
-
Apply experimental treatments (e.g., drug compounds) for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP detection cocktail to each well (e.g., add 100 µL of reagent to 100 µL of cell culture).[24]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the signal to stabilize by incubating at room temperature for 10 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence values from the ATP standards to generate a standard curve.
-
Calculate the ATP concentration in the experimental samples by interpolating their luminescence readings from the standard curve.
-
Normalize results to cell number if significant cytotoxicity is expected. This can be done in a parallel plate using a viability assay (e.g., CellTiter-Glo®, which combines lysis, ATP measurement, and viability in one step).
-
References
- 1. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. quora.com [quora.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. youtube.com [youtube.com]
- 7. Energy charge - Wikipedia [en.wikipedia.org]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-Activated Protein Kinases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. ATP Assays | What is an ATP Assay? [promega.jp]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Determination of AMP Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key indicator of the cell's energy status, the ratio of AMP to ATP is a critical regulator of metabolic processes, primarily through the activation of AMP-activated protein kinase (AMPK). Dysregulation of AMP levels is implicated in various diseases, including metabolic disorders and cancer. Consequently, the accurate and sensitive quantification of AMP concentration is crucial for basic research, drug discovery, and clinical diagnostics.
This document provides detailed application notes and protocols for two distinct and widely used enzymatic assays for determining AMP concentration: a highly sensitive bioluminescent assay and a classic spectrophotometric coupled-enzyme assay.
Bioluminescent Assay for AMP Determination: The AMP-Glo™ Assay
The AMP-Glo™ Assay is a homogeneous, high-throughput bioluminescent assay designed to quantitatively measure AMP in biochemical reactions.[1] Its high sensitivity and broad dynamic range make it suitable for a wide variety of applications, including the screening of enzyme inhibitors and characterization of enzyme kinetics for AMP-producing enzymes.[2]
Principle of the AMP-Glo™ Assay
The AMP-Glo™ Assay is a multi-step enzymatic process that culminates in the generation of a light signal directly proportional to the amount of AMP present in the sample.[3] The assay can be used to measure AMP produced in reactions that either use ATP as a substrate or those that do not.[3]
The core principle involves three sequential enzymatic reactions:
-
AMP to ADP Conversion: In the first step, AMP is converted to adenosine diphosphate (B83284) (ADP) by polyphosphate-AMP phosphotransferase, using polyphosphate as the phosphate (B84403) donor.[4] If the initial enzymatic reaction contained ATP, this step also includes a reagent to remove the remaining ATP.[3]
-
ADP to ATP Conversion: The newly formed ADP is then converted to adenosine triphosphate (ATP) by pyruvate (B1213749) kinase.
-
Light Generation: Finally, the amount of ATP produced is quantified using a luciferase/luciferin reaction, which generates a stable luminescent signal.[3] The intensity of the light is directly proportional to the initial AMP concentration.[3]
Quantitative Data
| Parameter | AMP-Glo™ Assay | Notes |
| Detection Method | Bioluminescence | Light emission measured with a luminometer. |
| Limit of Detection | ~1.2 nM[4] | Can be improved to ~15 nM with protocol modifications ("AMP-Luc" method).[5] |
| Quantification Limit | ~31.2 nM to 125 nM[4][5] | Dependent on the specific protocol and data analysis method used.[4] |
| Linear Range | High dynamic range | Produces a strong signal even at low substrate conversion.[2] |
| Z' Factor | > 0.7[2] | Indicates an excellent assay for high-throughput screening.[2] |
Experimental Protocol: AMP-Glo™ Assay
This protocol is adapted from the Promega AMP-Glo™ Assay Technical Manual.[3] It is recommended to perform an AMP standard curve with each experiment.[3]
Materials:
-
AMP-Glo™ Assay Kit (containing AMP-Glo™ Reagent I, AMP-Glo™ Reagent II, Kinase-Glo® One Solution, and AMP standard)
-
White, opaque multi-well plates (96- or 384-well)
-
Luminometer
-
Multichannel pipettes or automated pipetting station
-
Enzyme reaction buffer
-
Samples containing AMP
Procedure:
-
Reagent Preparation:
-
AMP Standard Curve Preparation:
-
Prepare a series of AMP standards by performing serial dilutions of the provided AMP stock solution in the same buffer as your samples.[3] A typical range would be from 0 to 10 µM AMP.
-
-
Assay Protocol (96-well plate format):
-
Add 25 µL of your sample or AMP standard to the wells of the white, opaque plate.[3]
-
Add 25 µL of AMP-Glo™ Reagent I to each well. Mix gently by orbital shaking.[3]
-
Incubate for 60 minutes at room temperature. This step terminates the initial reaction, removes any remaining ATP, and converts AMP to ADP.[3]
-
Add 50 µL of the prepared AMP Detection Solution to each well. Mix gently by orbital shaking.[3]
-
Incubate for 60 minutes at room temperature. This step converts ADP to ATP and generates the luminescent signal.[3]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-AMP control from all other measurements to obtain the net luminescence.
-
Plot the net luminescence values for the AMP standards against their corresponding concentrations to generate a standard curve.
-
Determine the AMP concentration in the unknown samples by interpolating their net luminescence values from the standard curve.
-
Spectrophotometric Coupled-Enzyme Assay for AMP Determination
This assay provides a classic, cost-effective method for determining AMP concentration by coupling its conversion to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6][7] This method is particularly useful when a luminometer is not available.
Principle of the Coupled-Enzyme Assay
This assay involves a three-step enzymatic cascade:
-
AMP to ADP Conversion: Adenylate kinase (also known as myokinase) catalyzes the transfer of a phosphate group from ATP to AMP, producing two molecules of ADP.[8]
-
AMP + ATP ⇌ 2 ADP
-
-
ADP-dependent Pyruvate Formation: The ADP generated is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP in the process.[9]
-
2 ADP + 2 PEP → 2 ATP + 2 Pyruvate
-
-
NADH Oxidation: Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.[9]
-
2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺
-
The rate of NADH oxidation is directly proportional to the amount of AMP in the sample and is measured as a decrease in absorbance at 340 nm.[10]
Quantitative Data
| Parameter | Spectrophotometric Coupled-Enzyme Assay | Notes |
| Detection Method | UV-Visible Spectrophotometry | Absorbance measured at 340 nm. |
| Limit of Detection | Micromolar (µM) range[9] | Less sensitive than bioluminescent assays.[11] |
| Linear Range | Typically linear within a defined concentration range of NADH. | Requires careful optimization of enzyme and substrate concentrations. |
Experimental Protocol: Spectrophotometric Coupled-Enzyme Assay
This protocol is a synthesized method based on the principles of coupled enzymatic assays for nucleotide determination.[8][12][13]
Materials:
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Adenylate kinase (AK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂)
-
Samples containing AMP
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all enzymes and reagents in the assay buffer.
-
Prepare a "Coupling Enzyme Mix" containing PK and LDH in assay buffer.
-
Prepare a "Reaction Mix" containing assay buffer, PEP, NADH, and ATP.
-
-
Assay Protocol (Cuvette format, 1 mL final volume):
-
To a 1 mL cuvette, add:
-
800 µL of Reaction Mix (final concentrations: ~1-2 mM PEP, ~0.2-0.3 mM NADH, ~0.5-1 mM ATP)
-
50 µL of Coupling Enzyme Mix (final activity: ~5-10 units/mL PK, ~7-12 units/mL LDH)
-
50 µL of Adenylate Kinase (final activity: ~5-10 units/mL)
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm until stable.
-
Initiate the reaction by adding 100 µL of the AMP-containing sample.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the reaction curve.
-
The concentration of AMP can be calculated using the Beer-Lambert law (A = εcl), where ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
AMP concentration (µM) = (ΔA₃₄₀/min * 1,000,000) / (2 * 6220 * path length in cm)
-
Note: The rate is divided by 2 because one molecule of AMP leads to the oxidation of two molecules of NADH.
-
-
Visualizations
Signaling Pathway: AMP-Activated Protein Kinase (AMPK) Pathway
Caption: AMPK signaling pathway activated by an increased AMP/ATP ratio.
Experimental Workflow: AMP-Glo™ Assay
Caption: Experimental workflow for the AMP-Glo™ Assay.
Logical Relationship: Comparison of AMP Assay Methods
Caption: Comparison of bioluminescent and spectrophotometric AMP assays.
References
- 1. AMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. AMP-Glo™ Assay [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-coupled assays for simultaneous detection of nanomolar ATP, ADP, AMP, adenosine, inosine and pyrophosphate concentrations in extracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. biorxiv.org [biorxiv.org]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AMP in Studying AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, conserved across eukaryotes.[1] It functions as a crucial sensor of cellular energy status, being activated by conditions that lead to an increase in the cellular AMP:ATP or ADP:ATP ratios, such as nutrient starvation, hypoxia, or exposure to mitochondrial toxins.[1][2][3] AMPK is a heterotrimeric complex, comprising a catalytic α subunit and regulatory β and γ subunits.[4] Upon activation, AMPK orchestrates a metabolic switch, promoting ATP-generating catabolic pathways like fatty acid oxidation and glucose uptake, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[4][5] This central role in metabolic regulation has positioned AMPK as a significant therapeutic target for diseases including type 2 diabetes, obesity, and cancer.[5][6]
Adenosine monophosphate (AMP) is the canonical activator of AMPK. Understanding its mechanism of action is fundamental for studying AMPK function and for the development of novel therapeutic agents that modulate this pathway. These application notes provide detailed protocols and data for utilizing AMP to investigate AMPK activation in various experimental settings.
Mechanism of AMPK Activation by AMP
AMP activates AMPK through a sophisticated dual mechanism that goes beyond simple allosteric regulation. This ensures a robust response to declining cellular energy levels.
-
Allosteric Activation : The binding of AMP (or ADP) to the regulatory γ subunit induces a conformational change in the AMPK complex.[2][7] This change directly leads to a modest, approximately 2-fold, allosteric activation of the kinase.[8]
-
Protection from Dephosphorylation : Crucially, the AMP-bound conformation protects the phosphorylated threonine 172 (Thr172) residue within the activation loop of the catalytic α subunit from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[3][8]
-
Promotion of Phosphorylation : The binding of AMP makes the AMPK complex a more favorable substrate for its primary upstream kinase, LKB1, thereby enhancing the phosphorylation of Thr172.[2][4][5] Phosphorylation at this site can increase AMPK activity by over 100-fold.[3]
Therefore, AMP acts as a critical signal that integrates allosteric control with phosphorylation state to amplify the activation of AMPK in response to energy stress.
Caption: Dual mechanism of AMPK activation by AMP.
Key Experimental Approaches & Protocols
Studying AMPK activation by AMP involves a multi-tiered approach, from measuring cellular nucleotide levels to performing in vitro kinase assays and cell-based functional analyses.
Measurement of Cellular Energy Status
A primary method to confirm that a cellular stressor is acting via the canonical AMPK pathway is to measure the change in the AMP:ATP ratio. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for the separation and quantification of adenine (B156593) nucleotides (ATP, ADP, and AMP) from cellular extracts.[9]
Protocol 1: Quantification of Adenine Nucleotides by RP-HPLC [9]
-
Cell Culture and Treatment : Plate cells (e.g., MCF-7, HepG2) and grow to desired confluency. Treat with the compound or condition of interest (e.g., glucose deprivation, mitochondrial inhibitor) for the specified time.
-
Extraction :
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 0.5 mL of ice-cold 0.6 M trichloroacetic acid (TCA) to the plate and scrape the cells.
-
Collect the cell suspension in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization :
-
Transfer the supernatant to a new tube.
-
Add an equal volume of a solution containing 0.72 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane (B165192) to neutralize the TCA.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes. The upper aqueous phase contains the nucleotides.
-
-
HPLC Analysis :
-
Inject 20-50 µL of the aqueous phase into an RP-HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., Buffer A: 100 mM potassium phosphate (B84403) buffer, pH 6.5; Buffer B: Methanol) to separate the nucleotides.
-
Detect nucleotides by UV absorbance at 254 nm.
-
-
Quantification : Calculate the concentration of ATP, ADP, and AMP by comparing the peak areas to those of known standards. Determine the AMP:ATP ratio.
In Vitro AMPK Kinase Assays
Direct activation of AMPK by AMP can be confirmed using a cell-free system with purified, recombinant AMPK enzyme. The ADP-Glo™ Kinase Assay is a sensitive, non-radioactive method that measures ADP production, which is directly proportional to kinase activity.[10]
Protocol 2: In Vitro AMPK Activation Assay (ADP-Glo™) [10]
-
Reagent Preparation :
-
AMPK Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
AMPK Enzyme : Prepare a working solution of recombinant AMPK (e.g., α1/β1/γ1) in Kinase Buffer.
-
Substrate : Prepare a working solution of a suitable substrate (e.g., SAMS peptide) in Kinase Buffer.
-
AMP/ATP Solution : Prepare a solution containing ATP and the desired concentration of AMP (or vehicle control) in Kinase Buffer.
-
-
Kinase Reaction :
-
In a 384-well or 96-well plate, add reagents in the following order:
-
1 µL of test compound (or AMP) at various concentrations.
-
2 µL of AMPK enzyme solution.
-
2 µL of substrate/ATP/AMP mix.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
-
Data Analysis : Measure luminescence using a plate reader. The signal positively correlates with AMPK activity. Calculate fold-activation relative to the no-AMP control.
Caption: Experimental workflow for an in vitro AMPK kinase assay.
Cell-Based AMPK Activation Assays
To verify that AMP-mediated signaling occurs in a cellular context, researchers can treat cells with an AMP mimetic like AICAR (5-aminoimidazole-4-carboxamide riboside), which is metabolized to the AMP analog ZMP.[2][11] Activation is then assessed by measuring the phosphorylation of AMPK and its downstream targets via Western blotting.
Protocol 3: Western Blot Analysis of AMPK Activation
-
Cell Culture and Treatment : Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of an AMPK activator (e.g., AICAR, metformin) for a specified time.
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve phosphorylation states.[8]
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79) (a key downstream target)
-
Total ACC
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation and comparison.
Table 1: Typical Reagent Concentrations for In Vitro AMPK Assays
| Reagent | Typical Concentration Range | Purpose | Reference(s) |
| Recombinant AMPK | 5 - 10 nM | Enzyme source | [12] |
| AMP | 50 - 200 µM | Allosteric activator | [8][12] |
| ATP | 100 - 200 µM | Phosphate donor | [8][12] |
| SAMS Peptide | 50 - 200 µM | Substrate | [6] |
| MgCl₂ | 2.5 - 20 mM | Co-factor for kinase activity | [8] |
Table 2: Example Data for AMPK Modulators
| Compound | Target/Mechanism | Assay Type | Result (IC₅₀/EC₅₀) | Reference(s) |
| AMP | Allosteric Activator | In Vitro Kinase Assay | ~2-fold activation | [8] |
| AICAR | AMP Mimetic (via ZMP) | Cell-Based Assay | Activates AMPK | [2][13] |
| Compound C | ATP-Competitive Inhibitor | [³³P]-ATP Kinase Assay | IC₅₀: 109 nM | [10] |
| A-769662 | Direct Allosteric Activator | Cell-Based Assay | Activates AMPK | [13] |
| Metformin | Indirect Activator (Complex I Inhibition) | Cell-Based Assay | Activates AMPK | [1][13] |
References
- 1. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Antimicrobial Peptides (AMPs) in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the quantification of antimicrobial peptides (AMPs) in microbial cultures. It is designed to guide researchers, scientists, and professionals in the field of drug development through the selection and implementation of appropriate methods for assessing AMP concentration and activity. The protocols are divided into two main categories: direct quantification methods that measure the physical presence of the peptides, and indirect quantification methods that assess their biological activity.
I. Direct Quantification of AMPs
Direct quantification methods are essential for determining the precise concentration of an AMP in a given sample. These techniques are particularly useful for pharmacokinetic studies, production optimization, and quality control.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay used to quantify a specific AMP. This method relies on the specific binding of an antibody to the target AMP. Both commercial kits and custom-developed assays can be utilized.[1][2][3][4]
Table 1: Comparison of Direct Quantification Methods
| Method | Principle | Typical Sample Types | Advantages | Disadvantages |
| ELISA | Antigen-antibody binding | Cell culture supernatant, plasma, serum, other biological fluids[1] | High specificity and sensitivity, high throughput | Requires a specific antibody for each AMP, potential for cross-reactivity |
| LC-MS/MS | Separation by liquid chromatography and mass-to-charge ratio analysis | Cell culture supernatant, complex biological matrices[5][6] | High specificity and sensitivity, can identify and quantify multiple AMPs simultaneously, no antibody required | Requires specialized equipment and expertise, potential for matrix effects |
| HPLC | Separation based on physicochemical properties | Purified or partially purified samples | Excellent for purification and can be adapted for quantification | Lower sensitivity compared to ELISA and MS, may require derivatization for detection |
This protocol outlines a typical sandwich ELISA procedure.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific to the AMP
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Standard AMP solution of known concentration
-
Microbial culture supernatant (sample)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the standard AMP to generate a standard curve. Dilute the microbial culture supernatant to fall within the range of the standard curve.[3]
-
Coating: If not using a pre-coated plate, coat the wells of a microtiter plate with the capture antibody and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add the prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Quantification: Plot the standard curve and determine the concentration of the AMP in the samples by interpolating their absorbance values.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry to identify and quantify AMPs in complex mixtures.[5][6][7][8]
This protocol provides a general workflow for AMP quantification using LC-MS/MS.
Materials:
-
Solvents for extraction (e.g., ethanol, acetonitrile (B52724), formic acid)[6]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
AMP standard for optimization and quantification
Procedure:
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant.
-
Perform protein precipitation by adding a solvent like acetonitrile.[5]
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or further purified using SPE.
-
-
LC Separation:
-
Inject the prepared sample onto the analytical column.
-
Separate the AMP from other components in the sample using a gradient of the mobile phases.
-
-
MS/MS Detection:
-
The eluting compounds are ionized (e.g., using electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the AMP) and then fragmenting it to produce specific product ions.
-
The intensity of the product ions is measured and is proportional to the concentration of the AMP.
-
-
Quantification:
-
A standard curve is generated by analyzing known concentrations of the AMP standard.
-
The concentration of the AMP in the sample is determined by comparing its peak area to the standard curve.
-
II. Indirect Quantification of AMPs (Activity Assays)
Indirect methods measure the biological activity of an AMP, which is often the most relevant parameter for drug development. These assays determine the concentration of AMP required to inhibit or kill a target microorganism.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13][14] The broth microdilution method is a commonly used technique.
Table 2: Comparison of Indirect Quantification Methods
| Method | Principle | Typical Sample Types | Advantages | Disadvantages |
| MIC Assay | Determination of the lowest concentration that inhibits microbial growth | Purified AMPs, culture supernatants | Provides a quantitative measure of antimicrobial activity, widely accepted standard | Can be influenced by media components, only measures growth inhibition, not killing |
| Radial Diffusion Assay | Measurement of the zone of growth inhibition around a well containing the AMP | Purified AMPs, culture supernatants | Simple to perform, provides a semi-quantitative measure of activity | Less precise than MIC, diffusion of the peptide can be affected by the agar (B569324) matrix |
| Fluorescence-Based Assays | Measurement of membrane permeabilization using fluorescent dyes | Purified AMPs | Provides mechanistic insights, can be high-throughput | Indirect measure of killing, dye interactions can be complex |
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates (polypropylene plates are recommended for cationic AMPs to prevent binding)[12]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Overnight culture of the target microorganism
-
AMP solution of known concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare AMP Dilutions:
-
Perform a two-fold serial dilution of the AMP solution in the microtiter plate using MHB.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the AMP dilutions.
-
Include a positive control (bacteria without AMP) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Determine MIC:
Radial Diffusion Assay (RDA)
RDA is a simple and effective method for screening the antimicrobial activity of AMPs.
Materials:
-
Petri dishes
-
Agar medium (e.g., MH agar)
-
Overnight culture of the target microorganism
-
AMP solution of known concentration
-
Hole puncher or sterile pipette tips
Procedure:
-
Prepare Agar Plates:
-
Prepare the agar medium and cool it to 45-50°C.
-
Add the target microorganism from an overnight culture to the molten agar to a final concentration of ~1 x 10⁶ CFU/mL.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Create Wells:
-
Create small wells in the agar using a sterile hole puncher or the tip of a pipette.
-
-
Add AMP:
-
Add a known volume of the AMP solution (or culture supernatant) to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measure Zone of Inhibition:
-
Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity.
-
III. Visualizations
The following diagrams illustrate a general workflow for AMP quantification and a simplified signaling pathway that can be involved in AMP regulation.
Caption: General experimental workflow for AMP quantification.
Caption: Simplified signaling pathway for AMP production.
References
- 1. Cambridge Bioscience: Anti-microbial peptide ELISAs [bioscience.co.uk]
- 2. A Multiplexed Assay to Detect Antimicrobial Peptides in Biological Fluids and Cell Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Enzyme-Linked Immunosorbent Assay to Detect Antimicrobial Peptides in Human Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Adenosine Monophosphate (AMP) Assays
Welcome to the technical support center for adenosine (B11128) monophosphate (AMP) assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that can lead to a low signal during their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low or no signal in my AMP assay?
A low or absent signal in an AMP assay can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Integrity and Preparation: Improper storage, repeated freeze-thaw cycles, or incorrect preparation of reagents like the AMP enzyme, developer, or substrate mix can lead to reduced activity and a weaker signal.[1][2][3]
-
Suboptimal Assay Conditions: Factors such as incorrect incubation times or temperatures can negatively impact enzymatic reactions within the assay.[1][3]
-
Issues with the Standard Curve: Inaccurate preparation of the AMP standard dilutions will lead to a flawed standard curve, making it impossible to accurately quantify AMP in your samples.[1][4]
-
Incorrect Plate Reader Settings: For luminescence or fluorescence-based assays, suboptimal gain settings or incorrect filter selection on the microplate reader can significantly diminish the detected signal.[5][6]
-
Sample-Specific Issues: The concentration of AMP in your biological samples may be below the detection limit of the assay.[2][3] Additionally, contaminants in the sample can interfere with the assay chemistry.[7]
Q2: How can I determine if my reagents are active and properly prepared?
To ensure your reagents are functional, always follow the storage and preparation instructions provided in your assay kit's technical manual.[1][2][3]
-
Storage: Store kit components at the recommended temperatures, typically -20°C, and protect them from light.[2][3] Some components, like the assay buffer, may be stored at 2-8°C after initial thawing.[2]
-
Reconstitution and Aliquoting: When reconstituting lyophilized components, use the specified buffer and volume.[2][3] It is highly recommended to aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade enzymatic activity.[1][2]
-
Positive Controls: If you suspect a reagent issue, running a positive control with a known concentration of AMP can help verify that the assay components are working correctly.
Q3: My standard curve is not linear or has a low R² value. What could be the problem?
A poor standard curve is a common culprit for unreliable results. Here are some potential causes and solutions:
-
Pipetting Inaccuracies: Errors during the serial dilution of the AMP standard can lead to a non-linear curve.[8] Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Incorrect Dilution Series: Ensure the range of your standard curve is appropriate for the expected AMP concentrations in your samples and spans a broad range of quantities (e.g., 5 to 6 logs) for accurate efficiency calculations.[4]
-
Reagent Instability: If the standard is not prepared fresh or is stored improperly, it can degrade, affecting the curve's linearity.
Troubleshooting Guide: Low Signal
This guide provides a step-by-step approach to diagnosing and resolving low signal issues in your AMP assays.
Problem: The overall signal, including the highest standard, is weak.
This often indicates a systemic issue with the assay.
Possible Cause & Solution
| Possible Cause | Recommended Action | Citation |
| Improper Reagent Storage or Handling | Verify that all kit components have been stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | [1][2][3] |
| Incorrect Reagent Preparation | Double-check the reconstitution volumes and diluents used for all reagents. Ensure all components were brought to room temperature before use, if required by the protocol. | [2][3] |
| Suboptimal Plate Reader Settings | For luminescence assays, ensure you are using opaque, white microplates to maximize the signal. For fluorescence assays, black plates are recommended. Optimize the gain setting on your microplate reader; a higher gain increases the amplification of a dim signal. Also, confirm that the correct filters and read times are being used. | [5][6][9] |
| Expired Reagents | Check the expiration dates on all kit components and discard any that are expired. | [1] |
Problem: The standard curve looks good, but my sample signals are low.
This suggests that the issue is likely with the samples themselves.
Possible Cause & Solution
| Possible Cause | Recommended Action | Citation |
| Low AMP Concentration in Samples | The AMP concentration in your samples may be below the assay's limit of detection. Try concentrating your sample or using a more sensitive assay format (e.g., a luminescence-based assay over a colorimetric one). | [2][3] |
| Sample Preparation Issues | Ensure that the sample preparation protocol is followed correctly. For tissue or cell samples, rapid homogenization and centrifugation are crucial to preserve AMP levels. | [2][3] |
| Interfering Substances in the Sample | Contaminants from your sample matrix can inhibit the enzymatic reactions in the assay. If interference is suspected, you may need to perform a sample cleanup or dilution. | [7] |
Experimental Protocols & Data
General Protocol for an AMP Colorimetric Assay
This is a generalized procedure; always refer to your specific kit's manual for detailed instructions.
-
Reagent Preparation: Prepare the AMP Assay Buffer, Enzyme, Developer, Substrate Mix, and Standard according to the kit's instructions.[2][3]
-
Standard Curve Preparation: Create a serial dilution of the AMP standard to generate a standard curve.[2][3] A typical range might be from 0 to 10 nmol/well.
-
Sample Preparation: Homogenize tissue or cell samples in ice-cold AMP Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[2][3]
-
Assay Reaction: Add the standards and samples to a 96-well plate. Prepare a Reaction Mix containing the Assay Buffer, Substrate Mix, Enzyme, and Probe. Add the Reaction Mix to each well.
-
Incubation: Incubate the plate at 37°C for a specified time, typically 60 minutes.[2][3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the AMP concentration in your samples by comparing their absorbance to the standard curve.
Quantitative Data Summary
| Parameter | Colorimetric Assay | Luminescence Assay | Citation |
| Detection Limit | ≥10 µM | As low as 15 nM | [2][10] |
| Incubation Time | ~60 minutes | ~60 minutes per reagent addition | [1][2] |
| Typical Wavelength | 570 nm | N/A (luminescence) | [2] |
Visual Guides
Below are diagrams to help visualize key aspects of AMP assays and the troubleshooting process.
Caption: A simplified diagram of the conversion of ATP to AMP.
References
- 1. promega.com [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. selectscience.net [selectscience.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. amp.org [amp.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sample Preparation to Prevent Antimicrobial Peptide (AMP) Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your sample preparation protocols and minimize the degradation of antimicrobial peptides (AMPs) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of AMP degradation during sample preparation?
A1: The primary causes of AMP degradation during sample preparation are enzymatic activity, suboptimal pH, and high temperatures. Proteases, which are enzymes that break down peptides, are a major concern and can originate from the biological sample itself (e.g., tissue, blood, saliva), microbial contamination, or even be released from cells during lysis.[1][2][3] AMPs are also susceptible to degradation in pH conditions outside of their optimal stability range and can be denatured or hydrolyzed at elevated temperatures.[4][5]
Q2: What types of proteases are most commonly responsible for AMP degradation?
A2: Several classes of proteases can degrade AMPs. The most common include serine proteases (like trypsin and elastase), metalloproteases, and cysteine proteases.[2][5] The specific proteases present will depend on the sample source. For example, human serum contains a variety of proteases that can rapidly degrade peptides.[1][6]
Q3: How can I prevent proteolytic degradation of my AMP samples?
A3: The most effective way to prevent proteolytic degradation is to use a protease inhibitor cocktail.[3][7] These cocktails contain a mixture of inhibitors that target a broad range of proteases.[3] It is also crucial to handle samples at low temperatures (e.g., on ice) and to quickly freeze them for long-term storage to minimize enzymatic activity.[2][7] In some cases, chemical inhibitors like methanol (B129727) or acids can also be effective at inactivating proteases.[2][8]
Q4: What is the optimal pH and temperature for storing AMP samples?
A4: The optimal pH and temperature for storing AMPs are sequence-dependent. However, a general guideline is to store them at a slightly acidic to neutral pH (typically pH 5.0-7.0) and at low temperatures.[4][5] For short-term storage, 4°C is often sufficient, but for long-term storage, -20°C or -80°C is recommended to significantly reduce both enzymatic degradation and chemical instability.[4] It is advisable to perform stability studies to determine the optimal conditions for your specific AMP.[4][5]
Q5: Can freeze-thaw cycles affect the stability of my AMP samples?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation. It is best practice to aliquot your AMP samples into smaller, single-use volumes before freezing. This allows you to thaw only the amount you need for a particular experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or no detectable AMP in my sample after processing.
| Potential Cause | Recommended Solution |
| High Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your sample immediately after collection.[3][7] Keep samples on ice at all times. |
| Suboptimal pH | Ensure the pH of your buffers is within the known stability range of your AMP. If unknown, a pH between 5.0 and 7.0 is a good starting point.[4] |
| Adsorption to Surfaces | Peptides can stick to plasticware. Use low-protein-binding tubes and pipette tips. In some cases, adding a small amount of organic solvent or a carrier protein may help. |
| Inefficient Extraction | The method used to extract the AMP from the biological matrix may not be optimal. Experiment with different extraction protocols, such as varying the solvent (e.g., ethanol (B145695), acetonitrile) or using acid precipitation.[6][9] |
Problem 2: Inconsistent results between experimental replicates.
| Potential Cause | Recommended Solution |
| Variable Sample Handling | Standardize your sample collection and processing protocol. Ensure all samples are treated identically in terms of time, temperature, and reagents used. |
| Incomplete Solubilization | Ensure your AMP is fully dissolved before use. Sonication may help to break up aggregates. |
| Peptide Aggregation | Some AMPs are prone to aggregation, which can affect their activity and detection. Analyze your peptide by techniques like dynamic light scattering to check for aggregation. |
| Degradation During Storage | Prepare fresh aliquots for each experiment to avoid issues with long-term stability of working solutions. Avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables summarize quantitative data on AMP stability under different conditions.
Table 1: Stability of Antimicrobial Peptide Leg1 at Different Temperatures and pH
Data is based on the stability of the antimicrobial peptide Leg1 against E. coli, as measured by its Minimum Inhibitory Concentration (MIC). A lower MIC indicates higher activity and stability.[4]
| Storage Duration | MIC (µM) at 4°C | MIC (µM) at 20°C |
| 0 days | 62.5 | 62.5 |
| 7 days | 62.5 | 62.5 |
| 14 days | 125 | 125 |
| 28 days | 125 | 125 |
| pH | MIC (µM) against E. coli | MIC (µM) against B. subtilis |
| 6.8 | 15.6 | 7.8 |
| 5.0 | 15.6 | 7.8 |
Table 2: Stability of Kn2-7 and its D-enantiomer in 25% Human Serum at 37°C
This table illustrates the significant increase in stability achieved by substituting L-amino acids with D-amino acids.[6]
| Incubation Time | % Remaining Kn2-7 (L-amino acids) | % Remaining dKn2-7 (D-amino acids) |
| 0 hours | 100% | 100% |
| 24 hours | 1.0% | 78.5% |
Table 3: Efficacy of Different Protease Inhibitors (Illustrative)
This table provides an illustrative overview of the classes of proteases inhibited by different compounds. For complete inhibition, a cocktail is often recommended.[2][7][8]
| Inhibitor/Reagent | Target Protease Class |
| PMSF / AEBSF | Serine Proteases |
| EDTA / EGTA | Metalloproteases |
| E-64 / Leupeptin | Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| Methanol | Broad-spectrum (by denaturation) |
| Formic/Hydrochloric Acid | Broad-spectrum (by denaturation) |
Experimental Protocols
Protocol 1: Assessing AMP Stability in Human Plasma
This protocol is adapted from established methods for determining the stability of peptides in a biologically relevant fluid.[1][10]
Materials:
-
AMP of interest
-
Human plasma (from a reputable supplier)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Precipitation solution (e.g., 1% formic acid in ethanol, or acetonitrile)[6]
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator, centrifuge, HPLC-MS system
Procedure:
-
Prepare a stock solution of your AMP in an appropriate solvent.
-
In a low-protein-binding microcentrifuge tube, mix the AMP stock solution with human plasma to a final desired concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
To stop the enzymatic degradation, add 3 volumes of cold precipitation solution (e.g., acetonitrile).
-
Vortex the sample vigorously and incubate at -20°C for at least 20 minutes to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining AMP.
-
Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact AMP remaining. The mobile phases typically consist of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the percentage of AMP remaining at each time point relative to the 0-hour time point.
Protocol 2: Extraction of AMPs from Biological Tissues
This protocol provides a general framework for extracting AMPs from tissue samples for subsequent analysis.[11][12][13]
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Extraction solvent (e.g., acidic ethanol)
-
Liquid nitrogen
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for cleanup)
Procedure:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen tissue and add it to a pre-chilled tube containing homogenization buffer with a protease inhibitor cocktail.
-
Homogenize the tissue on ice until it is completely disrupted.
-
Add an extraction solvent (e.g., ethanol with 1% formic acid) to the homogenate, vortex thoroughly, and incubate on ice.
-
Centrifuge the mixture at high speed to pellet the tissue debris.
-
Collect the supernatant containing the extracted peptides.
-
For cleaner samples, the supernatant can be further purified using solid-phase extraction (SPE) cartridges.
-
The final extract can be dried down and reconstituted in a suitable buffer for analysis by HPLC-MS or other methods.
Visualizations
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Extract-N-Amp™ Tissue PCR Kit Protocol [sigmaaldrich.com]
- 12. Optimized Chemical Extraction Methods of Antimicrobial Peptides from Roots and Leaves of Extremophilic Plants: Anthyllis sericea and Astragalus armatus Collected from the Tunisian Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: HPLC Analysis of Adenosine Monophosphate (AMP)
Welcome to the technical support center for the HPLC analysis of adenosine (B11128) monophosphate (AMP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My AMP peak is showing significant tailing. What are the common causes and how can I fix it?
A: Peak tailing for polar, phosphate-containing compounds like AMP is a frequent issue. The primary causes include secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the phosphate (B84403) and amine groups of AMP, causing tailing.
-
Troubleshooting:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the silanol groups. For AMP, which has multiple pKa values, operating at a lower pH (e.g., pH 2.5-4) can protonate residual silanols, minimizing unwanted interactions. Conversely, a higher pH can ensure AMP is fully ionized and less likely to interact.[1][2]
-
Use of End-Capped Columns: Employ modern, high-purity silica (B1680970) columns that are thoroughly end-capped to reduce the number of available silanol groups.
-
Competitive Additives: Adding a competing base (like triethylamine, TEA) to the mobile phase can mask the active silanol sites.
-
-
Cause 2: Metal Contamination: AMP's phosphate group can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing, or column hardware), leading to peak distortion.[3][4]
-
Troubleshooting:
-
Use Bio-Inert or PEEK Systems: Whenever possible, use an HPLC system with a fully inert flowpath to prevent metal interactions.[4]
-
Add a Chelating Agent: Including a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) in the mobile phase can bind to metal ions, preventing them from interacting with AMP.
-
Column Passivation: If you suspect metal contamination in the column, a passivation protocol may be necessary.[3][5]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[3][6]
-
Troubleshooting:
Q: My AMP peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing but typically points to column overload or an issue with the sample solvent.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the mobile phase, the peak can become distorted and exhibit fronting.[8]
-
Troubleshooting:
-
Ideally, dissolve your sample in the initial mobile phase.[7] If this is not possible, use a solvent that is weaker than or matches the mobile phase.
-
-
Cause 2: Column Overload: Severe mass overload can also lead to peak fronting.[6]
-
Troubleshooting:
-
Reduce the concentration of the sample being injected.[6]
-
Issue 2: Poor Retention and Co-elution
Q: AMP has very little or no retention on my C18 column. How can I increase its retention time?
A: AMP is a highly polar molecule, which results in poor retention on traditional reversed-phase (RP) columns like C18.[9][10]
-
Solution 1: Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a widely used technique for retaining charged, polar analytes.[11][12]
-
Mechanism: An ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase.[11][12] The hydrophobic tail of the agent adsorbs to the C18 stationary phase, while its charged head-group is exposed. This effectively creates a pseudo-ion-exchange surface that can retain the negatively charged AMP.
-
Recommended Agent: Tetrabutylammonium (TBA) salts (e.g., bisulfate or phosphate) are commonly used for nucleotide analysis.[11][13]
-
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[9][14]
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic, or amino-based) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[9][15] A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase.
-
Advantage: This technique often provides better retention for compounds like AMP, ADP, and ATP compared to standard reversed-phase methods.[9][14][16]
-
-
Solution 3: Aqueous C18 Columns: Some specialized C18 columns are designed to be stable in 100% aqueous mobile phases, which can improve the retention of very polar analytes.
Q: My AMP peak is co-eluting with other polar compounds in my sample. How can I improve the resolution?
A: Improving resolution requires optimizing selectivity (peak spacing), efficiency (peak width), or retention.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The charge state of AMP and other ionizable analytes is highly dependent on pH. Systematically adjusting the mobile phase pH can significantly alter selectivity and resolve co-eluting peaks.[1][6]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter elution order and selectivity.[11]
-
Adjust Buffer Concentration: Increasing the buffer concentration in the mobile phase can sometimes improve peak shape and resolution, especially for charged analytes.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will increase the analysis time.[6]
-
Lower the Column Temperature: Decreasing the temperature generally increases retention and can improve the resolution of closely eluting peaks.[6]
-
Use a Different Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the most powerful way to alter selectivity. If you are using a C18 column, consider a phenyl or embedded-polar group (EPG) column, or switch to a HILIC column.[1]
-
Quantitative Data Summary
The following tables summarize typical starting conditions and parameters for different HPLC methods used in AMP analysis.
Table 1: Comparison of HPLC Modes for AMP Analysis
| Parameter | Ion-Pair Reversed-Phase (IP-RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18 (Octadecylsilane)[12][17] | Zwitterionic, Amino, or Bare Silica[14][15][16] |
| Mobile Phase A | Aqueous Buffer (e.g., 50-100 mM KH₂PO₄) with Ion-Pairing Agent (e.g., 1-10 mM TBA)[13][17] | Aqueous Buffer (e.g., 100 mM Ammonium Acetate)[15] |
| Mobile Phase B | Acetonitrile or Methanol[11][13] | Acetonitrile[15] |
| Typical Gradient | Increasing %B | Decreasing %B |
| pH Range | Typically 6.0 - 7.0[13][17] | Typically 4.0 - 6.8 |
| Advantages | Robust, widely used, good for separating AMP, ADP, ATP.[18] | Excellent retention for highly polar compounds, MS-compatible mobile phases.[9] |
| Disadvantages | Ion-pairing agents can be harsh on columns and are not ideal for LC-MS. | Can have issues with reproducibility and longer equilibration times.[16] |
Table 2: Example Isocratic and Gradient Conditions
| Method Type | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| Isocratic RP | Poroshell 120 EC-C18 (3x150 mm, 2.7 µm) | 50 mM Potassium Hydrogen Phosphate (pH 6.80) | 0.6 mL/min | 20 °C | UV @ 254 nm | [17] |
| Gradient IP-RP | Zorbax SB-C18 | 100 mM KH₂PO₄, 1 mM TBA-OH, 2.5% ACN (pH 7.0) | - | - | - | [19] |
| HILIC | ZIC®-HILIC (150x4.6 mm, 5 µm) | 70% ACN, 30% 100 mM Ammonium Acetate (B1210297) (pH 4.0) | 1.0 mL/min | - | UV @ 244 nm | [15] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Selectivity
This protocol describes a systematic approach to optimizing mobile phase pH to resolve AMP from co-eluting peaks in a reversed-phase system.
-
Initial Analysis: Perform an initial injection using your current method (e.g., with a mobile phase pH of 6.8) to establish a baseline chromatogram.
-
Prepare a Range of Buffers: Prepare identical phosphate or acetate buffers (e.g., 50 mM) but adjust the pH to cover a range. A good starting range would be pH 3.0, 4.5, 6.0, and 7.5. Ensure the chosen buffer is effective at each pH value.
-
Systematic Injections:
-
Equilibrate the column thoroughly with the pH 3.0 mobile phase (at least 10-15 column volumes).
-
Inject the sample and record the chromatogram.
-
Repeat the equilibration and injection process for each subsequent pH value (4.5, 6.0, 7.5).
-
-
Data Analysis:
-
Compare the retention times and resolution values for AMP and the interfering peaks at each pH.
-
Plot retention time vs. pH for each compound to visualize changes in selectivity.
-
Select the pH that provides the optimal baseline separation. If a single pH is not sufficient, a pH gradient may be required.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak resolution for AMP.
Caption: Troubleshooting workflow for improving AMP peak resolution.
Key Factors in AMP Separation
This diagram illustrates the relationship between the analyte (AMP) and the key HPLC parameters that influence its separation.
Caption: Factors influencing the HPLC separation of AMP.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realab.ua [realab.ua]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. agilent.com [agilent.com]
- 5. HILIC: Issues with adenosine, adenine and AMP carryover - Chromatography Forum [chromforum.org]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sielc.com [sielc.com]
- 9. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc method development: Topics by Science.gov [science.gov]
Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry Analysis of AMP
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize matrix effects in the mass spectrometric analysis of adenosine (B11128) monophosphate (AMP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my AMP analysis?
A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in your sample other than the analyte of interest (AMP).[1] These components can include salts, proteins, lipids (especially phospholipids), and other endogenous molecules.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of AMP in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: How can I determine if my AMP analysis is impacted by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of AMP is continuously infused into the mobile phase after the analytical column, while a blank matrix extract is injected. A stable baseline signal is observed until matrix components that cause ion suppression or enhancement elute, resulting in a dip or rise in the signal. This helps identify the regions in your chromatogram where matrix effects are most pronounced.
-
Post-Extraction Spike: This is a quantitative approach to calculate a "matrix factor" (MF). You compare the response of AMP spiked into a pre-extracted blank matrix (Set B) to the response of AMP in a clean solvent at the same concentration (Set A).
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value close to 1 indicates no significant matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Q3: What are the most common sources of matrix effects in plasma samples for AMP analysis?
A: In biological matrices like plasma, the most significant contributors to matrix effects are phospholipids (B1166683) from cell membranes.[3][5] These molecules are often co-extracted with analytes and can cause substantial ion suppression in electrospray ionization (ESI). Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[2]
Q4: What is the best way to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[6][7] An ideal SIL-IS for AMP would be a molecule with the same chemical structure but with some of its atoms replaced by heavy isotopes (e.g., ¹³C, ¹⁵N). A commonly used SIL-IS for AMP is [¹³C₅, ¹⁵N₅]-AMP.
The key assumption is that the SIL-IS will co-elute with AMP and be affected by matrix effects in the same way.[6] Therefore, by calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification. It's important to note that while SIL-ISs compensate for matrix effects, they do not eliminate them. Therefore, it is still crucial to minimize matrix effects through effective sample preparation and chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low AMP signal intensity or significant ion suppression | Co-eluting matrix components, particularly phospholipids, are interfering with AMP ionization. | 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or a method that specifically targets phospholipid removal. 2. Improve Chromatographic Separation: Modify your LC gradient to better separate AMP from the interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like [¹³C₅, ¹⁵N₅]-AMP can help compensate for the signal suppression. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| High variability in AMP quantification between samples | Inconsistent matrix effects across different samples. | 1. Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored to minimize variability in the matrix composition. 2. Implement a Robust Sample Preparation Method: Utilize SPE or phospholipid removal plates for more consistent cleanup compared to protein precipitation. 3. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. |
| Poor peak shape (tailing, fronting, or splitting) | Column overload, column contamination, or inappropriate mobile phase pH. | 1. Inject a Lower Concentration: If overloading is suspected, dilute the sample. 2. Use a Guard Column: This can protect your analytical column from contamination. 3. Optimize Mobile Phase pH: Ensure the pH is appropriate to maintain AMP in a single ionic form. 4. Perform Column Maintenance: Clean or replace the analytical column if it's contaminated or degraded. |
| Inconsistent retention times | Changes in mobile phase composition, fluctuating flow rate, or column degradation. | 1. Prepare Fresh Mobile Phase Daily: This ensures consistency. 2. Purge the LC System: Remove any air bubbles from the lines. 3. Use a Column Oven: Maintain a stable column temperature. 4. Replace the Column: If the column is old or showing signs of degradation. |
Data Presentation: Comparison of Sample Preparation Methods
| Method | Typical Analyte Recovery (%) | Phospholipid Removal Efficiency (%) | Relative Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80 - 100% | < 20% | High | Simple, fast, and inexpensive.[8][9] | Prone to significant matrix effects due to poor phospholipid removal.[4] May lead to ion suppression.[4] |
| Solid-Phase Extraction (SPE) | 70 - 95% | 60 - 90% | Moderate | Provides cleaner extracts than PPT; can be automated. | More time-consuming and expensive than PPT; requires method development. |
| Phospholipid Removal Plates | > 90% | > 99% | Low | Highly effective at removing phospholipids, leading to minimal matrix effects. Simple workflow similar to PPT. | Higher cost per sample compared to standard PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
Objective: To remove proteins from a plasma sample. This is a quick but less clean method.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[8][10]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains AMP, for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for AMP
Objective: To clean up the plasma sample by removing proteins, salts, and some phospholipids.
Materials:
-
Plasma sample (pre-treated with protein precipitation)
-
Mixed-mode cation exchange SPE cartridge
-
SPE vacuum manifold
-
Conditioning solution: Methanol (B129727)
-
Equilibration solution: Water
-
Wash solution: 0.1% Formic acid in water, followed by Methanol
-
Elution solution: 5% Ammonium (B1175870) hydroxide (B78521) in Methanol
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences, including some phospholipids.
-
Elute: Elute AMP with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for AMP analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Structural characterization of phospholipids by matrix-assisted laser desorption/ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Antibody Cross-Reactivity in AMP ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address antibody cross-reactivity in Antimicrobial Peptide (AMP) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of an AMP ELISA?
A1: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen. In an AMP ELISA, this means the antibody may bind to other structurally similar peptides or proteins present in the sample, leading to inaccurate quantification of the target AMP.[1] This can result in false-positive signals or an overestimation of the AMP concentration.[1]
Q2: Why is cross-reactivity a particular concern for AMP ELISAs?
A2: AMPs often belong to families of peptides with conserved structural motifs and sequence similarities. This inherent similarity increases the likelihood that an antibody generated against one AMP will also recognize other related AMPs.[1] Furthermore, the small size of peptides can sometimes present challenges in generating highly specific antibodies, as the number of unique epitopes is limited.[2]
Q3: What are the common causes of high background signals in my AMP ELISA?
A3: High background is a frequent issue in ELISA and can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing the non-specific binding of antibodies to the microplate surface.[3][4]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents, contributing to a high background.[1][3]
-
Contamination: Contamination of reagents, buffers, or the plate itself can lead to unwanted signal generation.[3]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with components of the sample or the blocking buffer.
Q4: How can I distinguish between a true positive signal and a false positive due to cross-reactivity?
A4: Differentiating between a true positive and a false positive requires specific validation experiments. The most definitive method is a competitive ELISA, where the binding of the antibody to the coated AMP is competed with a panel of structurally related peptides. A significant reduction in signal in the presence of a related peptide indicates cross-reactivity. Other validation techniques include Western Blotting and immunodepletion.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
-
Question: My entire ELISA plate, including the negative control wells, shows a high background signal. What should I do?
-
Answer: High uniform background is often due to issues with blocking, washing, or antibody concentrations.
-
Optimize Blocking Buffer: The choice of blocking buffer is critical.[4] Consider increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.[3] You can also test different blocking agents, such as non-fat dry milk, casein, or specialized commercial blockers.[5][6] For AMPs, which can be charged molecules, empirical testing of different blockers is recommended.
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Improve Washing Steps: Increase the number of wash cycles and the volume of wash buffer.[1] Incorporating a soaking step of 30-60 seconds between washes can also be effective.[3] Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can help reduce non-specific binding.[3]
-
Check for Reagent Contamination: Prepare fresh buffers and substrate solutions to rule out contamination.[3]
-
Issue 2: My Negative Control is Positive, but my Standards Look Fine
-
Question: My standard curve is acceptable, but my negative control (sample matrix without the AMP) is giving a high signal. What could be the cause?
-
Answer: This suggests that something in your sample matrix is causing non-specific binding or that your antibody is cross-reacting with another molecule in the sample.
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma) can interfere with the assay.[5] Try diluting your sample to reduce the concentration of interfering substances. You can also use a specialized sample diluent buffer.[5]
-
Heterophilic Antibodies: Samples may contain heterophilic antibodies (like HAMA - human anti-mouse antibodies) that can bridge the capture and detection antibodies, causing a false positive signal.[7] Using a blocking buffer containing immunoglobulins from the same species as the primary antibody can help mitigate this.
-
Conduct a Spike-and-Recovery Experiment: Add a known amount of your target AMP to the sample matrix and measure the recovery. Poor recovery can indicate matrix interference.
-
Issue 3: Suspected Cross-Reactivity with a Related AMP
-
Question: I suspect my antibody is cross-reacting with another AMP that has a similar sequence. How can I confirm and address this?
-
Answer: Confirming and quantifying cross-reactivity is crucial for data accuracy.
-
Perform a Competitive ELISA: This is the gold standard for assessing antibody specificity.[8] By competing your target AMP with related peptides, you can quantify the degree of cross-reactivity (see protocol below).
-
Use a Pre-adsorbed Secondary Antibody: If you are using a polyclonal secondary antibody, it may cross-react with immunoglobulins from different species. Using a secondary antibody that has been pre-adsorbed against the species of your primary antibody can reduce this.
-
Consider Immunodepletion: If your sample is known to contain a specific cross-reacting peptide, you can remove it by pre-incubating the sample with an antibody specific to that interfering peptide (see protocol below).
-
Quantitative Data Summary
The following table provides representative data from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against AMP-X. The IC50 value represents the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the coated AMP-X. A lower IC50 value indicates higher cross-reactivity.
| Competitor Peptide | Sequence Homology to AMP-X | IC50 (nM) | Percent Cross-Reactivity (%)* |
| AMP-X | 100% | 10 | 100 |
| Peptide A | 85% | 50 | 20 |
| Peptide B | 60% | 500 | 2 |
| Peptide C | 30% | > 10,000 | < 0.1 |
| Unrelated Peptide | 5% | > 10,000 | < 0.1 |
% Cross-Reactivity = (IC50 of AMP-X / IC50 of Competitor Peptide) x 100
Key Experimental Protocols
Competitive ELISA Protocol
This protocol is used to determine the specificity of an antibody by measuring its binding to the target AMP in the presence of competing peptides.
-
Coating: Coat a 96-well microplate with the target AMP (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1-3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the washing step.
-
Competition: In separate tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with serial dilutions of the unlabeled target AMP (for the standard curve) and the potential cross-reacting peptides. Incubate for 1-2 hours at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody, incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of the competing peptide in the solution.[8]
Western Blot for Antibody Specificity
Western blotting can be used as a preliminary check for antibody specificity by verifying that the antibody recognizes a single band at the correct molecular weight.[9]
-
Sample Preparation: Prepare lysates from cells or tissues known to express the target AMP and from negative controls.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. A specific antibody should ideally show a single band at the expected molecular weight of the AMP.[9]
Immunodepletion of Cross-Reacting Molecules
This method is used to remove a specific cross-reacting substance from a sample before performing the ELISA.
-
Antibody-Bead Conjugation: Conjugate an antibody specific to the interfering molecule to magnetic beads or agarose (B213101) beads.
-
Sample Incubation: Add the antibody-conjugated beads to the sample containing the target AMP and the interfering molecule. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Separation:
-
For magnetic beads, place the tube on a magnetic rack and collect the supernatant.
-
For agarose beads, centrifuge the sample at a low speed and collect the supernatant.
-
-
ELISA Analysis: Use the supernatant, which is now depleted of the interfering molecule, in your AMP ELISA. A reduction in signal compared to the undepleted sample confirms that the original signal was partly due to cross-reactivity.
Visualizations
Caption: Troubleshooting workflow for high background in AMP ELISA.
Caption: Workflow for a competitive ELISA to assess antibody specificity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
how to increase the sensitivity of adenosine monophosphate detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the sensitivity of adenosine (B11128) monophosphate (AMP) detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your AMP assays.
Frequently Asked Questions (FAQs)
Q1: My AMP detection assay has a weak or no signal. What are the possible causes and solutions?
A weak or no signal in your AMP detection assay can stem from several factors, from reagent issues to suboptimal reaction conditions.
-
Reagent Quality: Ensure that all enzymes, substrates, and buffers are within their expiration dates and have been stored correctly. Repeated freeze-thaw cycles can degrade reagents, particularly enzymes.
-
Enzyme Activity: The enzymatic components of the assay are critical. Verify the activity of your enzymes (e.g., luciferase, kinases) with a positive control. If you suspect low activity, use a fresh batch of enzyme.
-
Substrate Concentration: Ensure the substrate concentrations are optimal for the enzymes in your assay. Insufficient substrate will lead to a weaker signal.
-
Incubation Times and Temperatures: Suboptimal incubation times or temperatures can significantly reduce enzyme activity. Refer to the specific protocol for your assay and ensure these parameters are met. For enzyme-coupled assays, the assay buffer should typically be at room temperature for optimal performance.[1]
-
Incorrect Wavelength or Filter Settings: Double-check that your plate reader is set to the correct wavelength and filter settings for your specific assay's detection method (e.g., luminescence, fluorescence, colorimetric).[1]
Q2: I'm observing high background noise in my assay. How can I reduce it?
High background can mask the true signal from your sample. Here are common causes and solutions:
-
Contaminated Reagents: Use high-purity water and reagents to prepare buffers. Autoclave buffers where appropriate.
-
Nonspecific Binding: In plate-based assays, insufficient blocking can lead to high background. Optimize your blocking buffer (e.g., BSA, casein) and incubation time.
-
Light Leakage: For luminescence assays, ensure the plate reader's chamber is light-tight. Using white plates can also help to reduce background and enhance the signal.[2]
-
Sample Interference: Components in your sample matrix can interfere with the assay. See the troubleshooting guide below for more details on sample-specific interference.
Q3: My results show high variability between replicates. What can I do to improve reproducibility?
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Ensure thorough but gentle mixing after adding each reagent.
-
Edge Effects: In microplates, wells at the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with a blank solution (e.g., water or buffer).
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation steps.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your AMP detection experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity | Suboptimal enzyme concentrations in a coupled assay. | In a coupled enzyme assay, the activity of the coupling enzyme should not be the rate-limiting step.[3] Increase the concentration of the coupling enzyme and observe if the reaction rate increases.[3] |
| Presence of inhibitors in the sample. | Samples from biological sources may contain endogenous inhibitors of the assay enzymes (e.g., luciferase).[2][4] Prepare a spike-and-recovery control by adding a known amount of AMP to your sample matrix to assess inhibition. If inhibition is present, consider sample purification or dilution. | |
| Incorrect buffer composition. | The pH and ionic strength of the assay buffer are critical for enzyme activity. Verify the pH of your buffer and ensure it is within the optimal range for all enzymes in the assay. | |
| High Background Signal | ATP contamination in AMP samples. | If your assay detects ATP as part of the signaling cascade, residual ATP from the primary reaction can cause a high background. Ensure the ATP removal step is efficient. The AMP-Glo™ Assay, for instance, includes a reagent to terminate the reaction and eliminate remaining ATP.[5] |
| Autoluminescence or autofluorescence of sample components. | Some compounds in your sample may emit light or fluoresce at the detection wavelength. Run a sample blank (sample without assay reagents) to quantify this background and subtract it from your measurements. | |
| Light scattering by colored compounds. | Colored compounds in the sample, such as some dyes, can interfere with luminescent signals.[2] If possible, remove these compounds through sample preparation or use a different detection method. | |
| Inconsistent Results | Lag phase in coupled enzyme reactions. | Coupled enzyme assays can exhibit a lag phase before a steady-state rate is achieved.[6] Ensure your measurement window is within the linear range of the reaction after the initial lag. |
| Reagent instability after reconstitution. | Some assay components, like luciferin, are light-sensitive and unstable at room temperature.[2] Prepare these reagents fresh, protect them from light, and keep them on ice.[2] | |
| Assay components not at room temperature. | Using ice-cold buffers or reagents can slow down enzymatic reactions, leading to lower and more variable readings.[1] Allow all components to equilibrate to room temperature before starting the assay.[1] |
Methods to Increase AMP Detection Sensitivity
Several methods can be employed to enhance the sensitivity of AMP detection. The choice of method will depend on the specific experimental requirements, including the expected AMP concentration range and the sample matrix.
Quantitative Comparison of AMP Detection Methods
| Method | Principle | Reported Limit of Detection (LOD) | Dynamic Range | Advantages | Disadvantages |
| Optimized Enzyme-Coupled Luminescence (e.g., AMP-Luc) | Multi-step enzymatic conversion of AMP to ATP, followed by luciferase-based detection of ATP.[7][8] | 16 nM[7] | Typically in the low nanomolar to micromolar range. | High sensitivity, suitable for high-throughput screening. | Susceptible to interference from ATP and luciferase inhibitors. |
| Commercial Enzyme-Coupled Luminescence (e.g., AMP-Glo™) | A commercially available kit with a similar principle to AMP-Luc, providing a convenient and standardized workflow.[1][9] | Typically in the low micromolar range (can be optimized). | Varies by kit, generally in the micromolar range. | User-friendly, well-documented protocols. | May have lower sensitivity than custom-optimized assays. |
| Colorimetric Enzyme-Coupled Assay | Enzymatic reactions that produce a colored product proportional to the AMP concentration.[4] | ≥10 μM[4] | Micromolar to millimolar range. | Does not require a luminometer; uses a standard spectrophotometer. | Lower sensitivity compared to luminescence-based methods. |
| Aptamer-Based Biosensors | Utilizes single-stranded DNA or RNA aptamers that specifically bind to AMP, inducing a conformational change that generates a detectable signal (e.g., electrochemical, fluorescent).[10][11][12] | Can reach sub-nanomolar levels.[13] | Highly dependent on the specific sensor design. | High specificity and potential for very high sensitivity; reusable.[11] | Development can be complex; may be sensitive to changes in sample matrix (pH, ionic strength).[12] |
| Lanthanide-Based Time-Resolved Luminescence | Uses lanthanide chelates as labels, which have long luminescence lifetimes, allowing for time-gated detection to reduce background fluorescence.[14][15] | Can achieve detection limits in the femtomolar range for some analytes.[15] | Wide dynamic range. | Excellent sensitivity and reduced background interference.[15][16] | Requires specialized equipment for time-resolved measurements. |
Experimental Protocols
Generalized Protocol for Enzyme-Coupled Luminescent AMP Detection
This protocol is based on the principles of assays like AMP-Glo™ and the optimized AMP-Luc method.
Materials:
-
AMP standard solution
-
Samples containing AMP
-
Enzyme 1 (converts AMP to ADP, e.g., polyphosphate:AMP phosphotransferase)
-
Enzyme 2 (converts ADP to ATP, e.g., myokinase)
-
ATP detection reagent (containing luciferase and luciferin)
-
Assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare AMP Standards: Prepare a series of AMP standards by serially diluting the AMP stock solution in the assay buffer. Include a blank control with no AMP.
-
Sample Preparation: Prepare your samples in the assay buffer. If necessary, include a sample dilution step to bring the AMP concentration within the dynamic range of the assay.
-
Primary Reaction (if applicable): If measuring AMP produced from an enzymatic reaction, perform this reaction first.
-
AMP to ADP Conversion: Add the first enzyme solution (e.g., polyphosphate:AMP phosphotransferase) to each well containing the standards and samples. This step may also include a reagent to stop the primary reaction and degrade any remaining ATP. Incubate according to the manufacturer's or optimized protocol (e.g., 60 minutes at room temperature).
-
ADP to ATP Conversion and Detection: Add the second enzyme (e.g., myokinase) and the ATP detection reagent (luciferase/luciferin) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to stabilize and the luminescent signal to develop.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Plot a standard curve of luminescence versus AMP concentration. Determine the AMP concentration in your samples from the standard curve.
Generalized Protocol for Aptamer-Based Electrochemical AMP Detection
This protocol outlines the general steps for using an electrochemical aptasensor for AMP detection.
Materials:
-
AMP-specific aptamer immobilized on an electrode surface
-
Binding buffer
-
Washing buffer
-
AMP standard solutions
-
Samples containing AMP
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Preparation: Ensure the aptamer-functionalized electrode is clean and properly conditioned according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline electrochemical signal of the electrode in the binding buffer.
-
AMP Binding: Incubate the electrode with the AMP standard solutions or samples for a specific time to allow for aptamer-AMP binding. This binding event will cause a conformational change in the aptamer, altering the electrochemical signal.
-
Washing: Gently wash the electrode with the washing buffer to remove any unbound molecules.
-
Signal Measurement: Measure the electrochemical signal again in the binding buffer. The change in signal is proportional to the AMP concentration.
-
Data Analysis: Plot the change in signal versus the AMP concentration for the standards to generate a calibration curve. Determine the AMP concentration in your samples from this curve.
-
Regeneration (if applicable): Some aptasensors can be regenerated by using a solution that disrupts the aptamer-AMP binding, allowing for multiple uses.
Visualizations
Signaling Pathway for Enzyme-Coupled Luminescent AMP Detection
Caption: Enzymatic cascade for luminescent AMP detection.
Experimental Workflow for AMP Assay Optimization
Caption: Workflow for optimizing AMP detection assays.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high replicate variability.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. advancedenergy.com [advancedenergy.com]
- 6. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Technical Support Center: Adenosine Monophosphate (AMP) Quantification
Welcome to the technical support center for adenosine (B11128) monophosphate (AMP) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during AMP measurement.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying AMP important?
A1: Adenosine monophosphate is a critical cellular metabolite that plays a key role in energy homeostasis and signal transduction.[1] As a sensitive indicator of cellular energy status, the ratio of AMP to ATP is a crucial parameter. An increase in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[2][3] AMPK activation shifts cellular processes from ATP consumption (e.g., synthesis of proteins and lipids) to ATP production (e.g., fatty acid oxidation).[2][4] Therefore, accurately quantifying AMP is essential for studying metabolic disorders like diabetes, obesity, and cancer, as well as in drug discovery efforts targeting these pathways.[4]
Q2: What are the primary methods for AMP quantification?
A2: The main techniques for AMP quantification include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), enzyme-coupled assays, and immunoassays (like ELISA). LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[5] Enzyme-coupled assays, often available as commercial kits, provide a more accessible method that typically relies on colorimetric, fluorometric, or luminescent readouts.[6] Immunoassays utilize AMP-specific antibodies for detection.[7]
Q3: What are the expected physiological concentrations of AMP?
A3: The concentration of AMP in cells is typically much lower than that of ATP. While exact concentrations can vary significantly depending on the cell or tissue type and metabolic state, free AMP concentrations in the heart are generally in the low micromolar (µM) range.[3] It is important to note that a large portion of cellular AMP can be protein-bound.[3] The ATP/ADP ratio in most eukaryotic cells is approximately 10:1.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your AMP quantification experiments.
Problem 1: Inconsistent or Non-Reproducible AMP Readings
| Possible Cause | Recommended Solution |
| Inadequate Quenching of Metabolism: Cellular enzymes can rapidly alter AMP levels after sample collection. The turnover for high-energy molecules like ATP can be on the order of seconds.[8] | Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen.[9] For cell cultures, rapid filtration and quenching with cold solvents (e.g., a mixture of acetonitrile (B52724), methanol, and water) is effective.[8] |
| Inefficient Extraction: Incomplete extraction of nucleotides from the sample matrix will lead to an underestimation of AMP concentrations. | Use a validated extraction protocol. A common and effective method involves using a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid, followed by neutralization.[8] For antimicrobial peptides (AMPs), extraction with 66.7% ethanol (B145695) has shown high yields.[10][11] |
| Sample Degradation During Storage: AMP can degrade if samples are not stored properly. | Store extracted samples at -80°C until analysis.[9][12] Avoid repeated freeze-thaw cycles. |
| Instrument Variability: Inconsistent instrument performance can lead to variable readings. | Ensure the instrument (e.g., LC-MS/MS, plate reader) is properly calibrated and maintained. Run quality control samples with known AMP concentrations in every experiment. |
Problem 2: Low or No Signal Detected
| Possible Cause | Recommended Solution |
| AMP Concentration Below Detection Limit: The amount of AMP in your sample may be too low for the chosen assay's sensitivity. | Concentrate your sample if possible, or switch to a more sensitive detection method. LC-MS/MS generally offers higher sensitivity than many kit-based assays.[13] |
| Interference from Sample Matrix: Components in your sample (e.g., salts, detergents) may be inhibiting the assay's enzymatic reactions or interfering with detection. | Deproteinate samples using a spin filter (e.g., 10 kDa cutoff) before analysis.[5][14] Perform a standard addition experiment to check for matrix effects.[9] |
| Degraded Reagents: Assay reagents, including enzymes and standards, can lose activity over time if not stored correctly. | Use fresh reagents and prepare standards and reaction mixes immediately before use.[14] Store all components at their recommended temperatures. |
| Incorrect Assay Wavelength/Filter: For fluorescence or absorbance-based assays, using the wrong settings will result in a low signal. | Double-check the manufacturer's protocol for the correct excitation and emission wavelengths or absorbance filter. |
Problem 3: High Background or Artificially High AMP Readings
| Possible Cause | Recommended Solution |
| Artifactual Production of AMP: ATP and ADP can degrade to AMP during sample preparation if enzymes are not properly inactivated.[8] | Ensure rapid and effective quenching of metabolic activity as the very first step. The use of formic acid in the extraction solvent can help inactivate enzymes.[8] |
| Contamination: Contamination of samples, reagents, or labware with external sources of AMP or ATP can lead to falsely elevated readings. | Use dedicated and thoroughly cleaned labware. Use high-purity reagents and water. |
| Assay Cross-Reactivity: In immunoassays, the antibody may cross-react with other structurally similar molecules like cyclic AMP (cAMP) or ADP. | Check the specificity of the antibody or assay kit. If cross-reactivity is suspected, confirm results with an orthogonal method like LC-MS/MS. |
| Endogenous Interfering Substances: Some biological samples may contain endogenous substances that interfere with the assay chemistry. For example, high levels of NADH or glutathione (B108866) can interfere with some fluorometric probes.[14] | Refer to the assay kit's manual for known interfering substances. Sample purification or dilution may be necessary. For some interferences, adding specific enzymes like superoxide (B77818) dismutase (SOD) can help.[14] |
Experimental Protocols & Methodologies
Method 1: LC-MS/MS for AMP Quantification
This method is considered the gold standard for its specificity and sensitivity.[5]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen samples (e.g., plasma, cell lysates) on ice.
-
To 50 µL of the sample, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine).[5]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[5]
2. Chromatographic Separation:
-
HPLC System: An ultra-high pressure liquid chromatography (UHPLC) system is recommended.[15]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Luna® NH2 column, is suitable for separating these polar molecules.[15]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[13]
3. Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer is used for detection.[15]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific mass transitions for AMP (e.g., m/z 348.2 → 136.1) and the internal standard are monitored.[16]
4. Data Analysis:
-
A standard curve is generated using known concentrations of AMP.
-
The concentration of AMP in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[9]
Method 2: Enzyme-Coupled Luminescence Assay
This protocol is based on a commercially available kit format (e.g., AMP-Glo™ Assay).[6]
1. Reagent Preparation:
-
Prepare the AMP standard solutions by performing serial dilutions in the provided assay buffer.
-
Prepare the reaction mix containing the necessary enzymes and substrates as per the kit's instructions.
2. Assay Procedure:
-
Add 50 µL of each AMP standard or unknown sample to the wells of a 96-well plate.[14]
-
Initiate the first enzymatic reaction (converting AMP to ADP) by adding the first set of reagents. Incubate as recommended.
-
Initiate the second enzymatic reaction (converting ADP to ATP) and the subsequent luminescence reaction by adding the detection reagent, which contains luciferase and luciferin.[6]
-
Incubate for the specified time at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background luminescence (from a zero AMP control) from all readings.
-
Generate a standard curve by plotting the luminescence values against the known AMP concentrations.
-
Determine the AMP concentration in the unknown samples by interpolating their luminescence values from the standard curve.[14]
Visualizations and Diagrams
Caption: General experimental workflow for AMP quantification.
Caption: Simplified AMPK signaling pathway activation.
Caption: Troubleshooting logic for inconsistent AMP results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. AMP-activated Protein Kinase Regulation and Biological Actions in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysis Buffers for Intracellular AMP Extraction
Welcome to the technical support center for optimizing lysis buffers for intracellular adenylyl monophosphate (AMP) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in quantifying intracellular AMP, with a primary focus on cyclic AMP (cAMP).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when preparing a lysis buffer for intracellular cAMP extraction?
A1: The most critical factor is the immediate inactivation of phosphodiesterases (PDEs), enzymes that rapidly degrade cAMP.[1][2][3] Failure to inhibit PDEs will lead to significantly underestimated cAMP levels. This is typically achieved in two ways:
-
Inclusion of PDE Inhibitors: Broad-spectrum PDE inhibitors, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), are commonly added to lysis buffers to preserve cAMP levels.[2]
-
Acidic Lysis: Using acidic solutions, such as 0.1 M HCl or trichloroacetic acid (TCA), effectively denatures and inactivates enzymes, including PDEs, thus stabilizing cAMP.[4][5][6]
Q2: Should I use a detergent-based lysis buffer or an acidic lysis method?
A2: The choice between a detergent-based buffer and an acidic method depends on your downstream application and the specific requirements of your assay.
-
Detergent-based lysis buffers (e.g., those containing Triton X-100 or NP-40) are generally milder and can be compatible with various immunoassays. However, they necessitate the inclusion of a PDE inhibitor. Some assay kits provide their own lysis buffer, which is often a mild detergent-based solution.[7][8]
-
Acidic lysis is a robust method for inactivating enzymes and is often recommended for sample preparation before immunoassays.[5][9] However, the acidic pH must be neutralized before performing many enzymatic assays or immunoassays, as it can interfere with antibody-antigen binding.[6]
Q3: Can I use a standard protein lysis buffer like RIPA buffer for cAMP extraction?
A3: While it may be possible, using a harsh lysis buffer like RIPA is generally not recommended for cAMP extraction, especially for immunoassays. The high concentration of detergents, particularly SDS, can interfere with the antibody-antigen interactions in an ELISA.[6][7] If you have already lysed your cells in RIPA buffer, it is advisable to perform a buffer exchange or dilution to reduce the detergent concentration before proceeding with a cAMP assay. It is crucial to validate that the buffer components do not interfere with your specific assay.[6]
Q4: How can I increase the sensitivity of my cAMP measurement for samples with low expected levels?
A4: For samples with low cAMP concentrations, an acetylation step can be incorporated into the protocol. Acetylation of cAMP increases its affinity for the antibodies used in many immunoassay kits, thereby enhancing the sensitivity of the assay by up to 100-fold.[8] Many commercial ELISA kits provide reagents and protocols for this optional step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No cAMP Signal | Inadequate Cell Lysis: The lysis buffer may be too mild for your cell type, or the incubation time may be too short. | - Confirm cell lysis by observing the cells under a microscope after adding the lysis buffer.[7]- Consider using a stronger lysis buffer or incorporating a mechanical lysis step such as sonication or freeze-thaw cycles.[7][10]- Increase the incubation time with the lysis buffer. |
| cAMP Degradation: Phosphodiesterase (PDE) activity was not sufficiently inhibited. | - Ensure that a PDE inhibitor (e.g., 0.5 mM IBMX) was added to your lysis buffer immediately before use.[2]- Alternatively, use an acidic lysis method (e.g., 0.1 M HCl) to denature and inactivate all enzymes.[5] | |
| Insufficient Starting Material: The number of cells used was too low to produce a detectable amount of cAMP. | - Increase the number of cells per sample.- If sample material is limited, consider using an acetylation protocol to increase assay sensitivity.[8] | |
| Assay Interference: Components of the lysis buffer (e.g., high concentrations of detergents, incompatible pH) are interfering with the downstream assay (e.g., ELISA). | - Ensure your lysis buffer is compatible with your assay kit. Refer to the kit manufacturer's instructions.- If using an acidic lysis buffer, ensure the sample is properly neutralized before adding it to the assay.- Avoid using harsh detergents like SDS if possible.[7] | |
| High Background Signal in ELISA | Non-specific Binding: Components in the cell lysate are causing non-specific binding to the assay plate. | - Ensure proper washing steps are performed according to the ELISA protocol.- Dilute the cell lysate further in the assay buffer to reduce the concentration of interfering substances. |
| Contamination of Reagents: Reagents may be contaminated with cAMP. | - Use fresh, high-purity reagents.- Be mindful of potential sources of cAMP contamination in the lab. | |
| High Variability Between Replicates | Inconsistent Cell Lysis: Lysis is not uniform across all samples. | - Ensure thorough mixing of cells with the lysis buffer.- For adherent cells, ensure the entire cell monolayer is covered with the lysis buffer. |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents where possible to minimize pipetting variations. | |
| Edge Effects on the Plate: Temperature or evaporation gradients across the microplate during incubation. | - Ensure the plate is sealed properly during incubations.- Avoid stacking plates in the incubator. |
Data Presentation
Table 1: Comparison of Common Lysis Methods for cAMP Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Compatibility |
| 0.1 M Hydrochloric Acid (HCl) | Rapidly denatures and inactivates enzymes, including PDEs, by creating a low pH environment. | - Highly effective at preserving cAMP levels.[5][6]- Simple and cost-effective. | - Requires neutralization before most immunoassays.- Can cause precipitation of some proteins. | Good for ELISA, RIA, and other immunoassays after neutralization. |
| Detergent-Based Lysis with PDE Inhibitor | Mild, non-ionic detergents (e.g., Triton X-100) permeabilize the cell membrane. A PDE inhibitor (e.g., IBMX) is essential to prevent cAMP degradation. | - Generally compatible with a wide range of immunoassays without requiring neutralization.- Preserves the integrity of many proteins if needed for parallel analysis. | - Incomplete PDE inhibition can lead to cAMP loss.- Detergents can interfere with some downstream assays if not used at the correct concentration.[7] | Excellent for many commercial ELISA kits that provide a compatible lysis buffer. |
| Ethanol/Organic Solvent Extraction | Organic solvents precipitate proteins and lipids, effectively lysing cells and inactivating enzymes. | - Can provide good recovery of small molecules.- Removes proteins that might interfere with downstream analysis. | - Requires an evaporation step to remove the solvent, which can be time-consuming.- May not be compatible with all assay formats. | Suitable for chromatography-based methods and some immunoassays after solvent removal and reconstitution in assay buffer. |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing disrupt cell membranes through the formation of ice crystals. | - A relatively gentle method that avoids the use of harsh chemicals. | - Often results in incomplete lysis and may require multiple cycles.[10]- Still requires the presence of a PDE inhibitor. | Can be used as a supplementary method with detergent-based lysis. |
Table 2: Common Components of a Detergent-Based Lysis Buffer for cAMP Extraction
| Component | Example | Typical Concentration | Purpose |
| Buffering Agent | Tris-HCl, HEPES | 20-50 mM | Maintain a stable pH (typically 7.4-7.5). |
| Salt | NaCl | 100-150 mM | Maintain ionic strength and osmolarity. |
| Non-ionic Detergent | Triton X-100, NP-40 | 0.1 - 1.0% | Solubilize cell membranes to release intracellular contents. |
| PDE Inhibitor | IBMX | 0.5 mM | Inhibit phosphodiesterases to prevent cAMP degradation.[2] |
| Chelating Agent (Optional) | EDTA, EGTA | 1-5 mM | Inhibit metalloproteases and other divalent cation-dependent enzymes. |
| Protease Inhibitor Cocktail (Optional) | Commercial cocktails | Varies | Prevent protein degradation if total protein quantification is needed. |
Experimental Protocols
Protocol 1: Acidic Lysis of Adherent Cells for cAMP Measurement
-
Cell Culture: Grow adherent cells in a multi-well plate to the desired confluency.
-
Cell Stimulation: Treat cells with agonists or antagonists as required by your experimental design.
-
Media Removal: Aspirate the culture medium completely.
-
Cell Lysis: Add 100-200 µL of ice-cold 0.1 M HCl to each well to lyse the cells.[9]
-
Incubation: Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.[5]
-
Sample Neutralization: Transfer the supernatant to a new tube. Before performing an immunoassay, neutralize the sample by adding a neutralization buffer as recommended by your assay kit manufacturer, or by careful titration with a base (e.g., 1 M NaOH).
-
Assay: The neutralized supernatant is now ready for cAMP quantification by ELISA or other immunoassay.
Protocol 2: Detergent-Based Lysis of Suspension Cells for cAMP Measurement
-
Cell Culture and Stimulation: Grow and treat suspension cells in culture flasks or tubes.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove media components.
-
Lysis Buffer Preparation: Prepare the lysis buffer (e.g., Tris-buffered saline with 0.5% Triton X-100) and add a PDE inhibitor such as IBMX to a final concentration of 0.5 mM immediately before use.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. Use a volume appropriate for your cell number (e.g., 100 µL per 1 million cells).
-
Incubation: Incubate on ice for 10-30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Lysate Collection: Transfer the supernatant to a new tube. This lysate can now be used for cAMP quantification.
Mandatory Visualizations
References
- 1. Inhibition of a phosphodiesterase III in the lysis-sensitive target-induced elevation of cyclic AMP (cAMP) in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Trichloroacetic Acid Protein Precipitation Assisted Extraction of cAMP in MilkL [btbuspxb.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. content.abcam.com [content.abcam.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Technical Support Center: Preventing Enzymatic Degradation of AMP During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the enzymatic degradation of adenosine (B11128) monophosphate (AMP) during your sample preparation workflows.
I. Understanding AMP Degradation
Adenosine monophosphate (AMP) is a critical signaling molecule and a key indicator of cellular energy status. However, its levels can be rapidly altered by enzymatic activity upon sample collection and processing. The two primary enzymes responsible for AMP degradation are:
-
Ecto-5'-nucleotidase (CD73): This enzyme, located on the cell surface, hydrolyzes AMP to adenosine.
-
AMP deaminase (AMPD): This cytosolic enzyme converts AMP to inosine (B1671953) monophosphate (IMP).
Failure to inhibit these enzymes can lead to inaccurate measurements of AMP, compromising experimental results.
II. Key Signaling Pathway
The following diagram illustrates the main enzymatic pathways leading to the degradation of AMP. Understanding these pathways is crucial for selecting the appropriate prevention strategies.
Technical Support Center: Adenosine Monophosphate (AMP) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adenosine (B11128) monophosphate (AMP) quantification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your AMP quantification experiments.
Question: Why is my calibration curve for AMP quantification non-linear?
Answer: A non-linear calibration curve can arise from several factors. Here are some common causes and their solutions:
-
Inappropriate concentration range: The selected concentration range for your standards may exceed the linear range of the assay.[1][2]
-
Solution: Narrow the concentration range of your standards. You can perform a pilot experiment with a wide range of concentrations to determine the linear portion of the curve.
-
-
Pipetting errors: Inaccurate or inconsistent pipetting when preparing standards can lead to non-linearity.[3]
-
Solution: Ensure your pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. Pre-wet the pipette tip before aspirating your standard.[3]
-
-
Detector saturation: At high AMP concentrations, the detector (e.g., in HPLC or a plate reader) can become saturated, leading to a plateau in the signal.[1]
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector.
-
-
Contamination of standards: Contamination of your stock solution or individual standards can affect their accuracy.
-
Solution: Prepare fresh standards from a reliable stock. Use high-purity solvents and reagents.[4]
-
Question: What is causing poor reproducibility in my AMP calibration curve?
Answer: Poor reproducibility between replicate standards or between different assay runs is a common issue. Here are potential causes and troubleshooting steps:
-
Inconsistent sample preparation: Variations in the preparation of standards and samples can lead to inconsistent results.[5]
-
Solution: Follow a standardized and validated protocol for sample and standard preparation. Ensure complete dissolution and thorough mixing of all solutions.[4]
-
-
Instrument instability: Fluctuations in instrument performance (e.g., HPLC pump, detector, or plate reader) can cause variability.
-
Solution: Allow the instrument to warm up and stabilize before running your assay. Regularly perform system suitability tests to ensure consistent performance.
-
-
Environmental factors: Changes in laboratory temperature and humidity can affect instrument performance and reagent stability.[5]
-
Solution: Maintain a controlled laboratory environment.
-
-
Degradation of standards: AMP standards can degrade over time, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot your AMP stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store standards at the recommended temperature.
-
Question: How can I identify and mitigate matrix effects in my LC-MS/MS analysis of AMP?
Answer: Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. Here’s how to address them:
-
Identifying Matrix Effects:
-
Post-column infusion: Infuse a constant concentration of AMP standard into the MS detector after the LC column. Inject a blank matrix extract and observe any signal suppression or enhancement at the retention time of AMP.
-
Standard addition: Prepare a calibration curve in the sample matrix and compare its slope to a calibration curve prepared in a clean solvent. A significant difference in slopes indicates the presence of matrix effects.[6][7]
-
-
Mitigating Matrix Effects:
-
Improved sample preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic separation: Optimize your LC method to separate AMP from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of an internal standard: A stable isotope-labeled internal standard (SIL-IS) for AMP is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for AMP quantification?
A1: The most common methods for AMP quantification include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10]
Q2: How should I prepare my cell or tissue samples for AMP analysis?
A2: Proper sample preparation is crucial for accurate AMP quantification. For cell cultures, you can lyse the cells using methods like sonication or freeze-thaw cycles in a suitable buffer.[11][12] For tissues, homogenization in an appropriate buffer is required to extract the nucleotides.[11] It is important to quickly inactivate enzymes that can degrade AMP, often by using acidic conditions (e.g., perchloric acid) or rapid heating.[13]
Q3: What is the typical linear range for an AMP calibration curve?
A3: The linear range will depend on the specific method and instrument used. For a sensitive HPLC-fluorescence method, the linear range can be in the picomole range (e.g., 0.16 to 20.6 pmol).[8] For HPLC-UV, a typical range might be 0.2 to 10 µM.[9] It is essential to determine the linear range for your specific assay through validation experiments.
Q4: What are some key parameters to consider when preparing AMP standard solutions?
A4: When preparing AMP standards, it is important to use high-purity AMP powder and dissolve it in a solvent compatible with your analytical method.[4] Prepare a concentrated stock solution and then perform serial dilutions to create your calibration standards. Always use calibrated pipettes and ensure thorough mixing at each dilution step.[3] Store stock and standard solutions at appropriate temperatures (typically -20°C or -80°C) in single-use aliquots.
Quantitative Data Summary
Table 1: Example Linearity Data for AMP Quantification by HPLC-Fluorescence [8]
| Analyte | Linear Range (pmol) | R² Value |
| Adenosine | 0.16 - 10.4 | 0.9997 |
| AMP | 0.16 - 20.6 | 0.9999 |
| ADP | 0.15 - 19.2 | 0.9996 |
| ATP | 0.15 - 19.5 | 0.9997 |
Table 2: Example Linearity Data for AMP Quantification by HPLC-UV [14]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| ATP | 0.71 - 91.6 | > 0.9998 |
| ADP | 1.3 - 81.5 | > 0.9998 |
| AMP | 1.69 - 108.1 | > 0.9998 |
Experimental Protocols
Protocol 1: AMP Quantification in Cell Lysates by HPLC-Fluorescence [8]
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold 0.4 M perchloric acid.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 2 M K₂CO₃.
-
-
Derivatization:
-
To the neutralized supernatant, add chloroacetaldehyde (B151913) to a final concentration of 1.5 M.
-
Incubate at 80°C for 10 minutes to form the etheno-derivatives of adenine (B156593) nucleotides.
-
Cool the samples on ice.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 410 nm.
-
-
Quantification:
-
Prepare a calibration curve using AMP standards that have undergone the same derivatization procedure.
-
Quantify the AMP concentration in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: AMP Quantification by Competitive ELISA [10][11]
-
Sample and Standard Preparation:
-
Prepare cell lysates, tissue homogenates, or other biological samples as per the kit instructions.
-
Prepare a series of AMP standards by serially diluting the provided stock solution.
-
-
Assay Procedure:
-
Add a fixed amount of HRP-conjugated AMP to each well of a microplate pre-coated with an anti-AMP antibody.
-
Add the prepared standards and samples to the wells.
-
Incubate for a specified time to allow competitive binding between the AMP in the sample/standard and the HRP-conjugated AMP for the antibody binding sites.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding AMP concentrations of the standards. The signal will be inversely proportional to the AMP concentration.
-
Determine the AMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: A simplified diagram of the cAMP signaling pathway.[15][16][17]
Caption: General experimental workflow for AMP quantification.
Caption: A logical troubleshooting workflow for calibration curve issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. reddit.com [reddit.com]
- 3. mhforce.com [mhforce.com]
- 4. mastelf.com [mastelf.com]
- 5. droracle.ai [droracle.ai]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Adenosine Monophosphate (AMP) Standards
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of adenosine (B11128) monophosphate (AMP) standards. Below, you will find frequently asked questions, troubleshooting advice, and detailed protocols to prevent degradation and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of AMP in solution?
A1: The stability of AMP in an aqueous solution is primarily influenced by temperature and pH. Elevated temperatures significantly accelerate the hydrolysis of AMP.[1][2] Solutions are most stable at a pH between 6.8 and 7.4.[3] At more extreme acidic or alkaline pH levels, AMP can undergo rapid hydrolysis to adenosine and phosphate (B84403).
Q2: What are the optimal storage conditions for AMP stock solutions?
A2: For long-term storage, AMP stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[4][5] For short-term storage (up to several weeks), refrigeration at 4°C is adequate.[1][6] Studies have shown that refrigerated AMP solutions can be stable for at least 25 weeks.[1][6]
Q3: What solvent should I use to prepare my AMP stock solution?
A3: It is recommended to use sterile, nuclease-free molecular biology grade water or a buffer with a pH of 7.0-8.0, such as TE buffer (Tris-EDTA), to prepare AMP stock solutions.[7] Using a buffer helps to maintain a stable pH and the EDTA chelates divalent cations that can act as cofactors for nucleases, thus preventing enzymatic degradation.[7]
Q4: How can I be sure my AMP standard has not degraded?
A4: The most reliable method to assess the integrity of your AMP standard is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[8][9][10] HPLC can separate and quantify the intact AMP from its degradation products.[1][11] If you observe unexpected experimental results, it is good practice to verify the quality of your standards.
Q5: Is it necessary to filter-sterilize my AMP stock solution?
A5: Yes, it is highly recommended to filter-sterilize your AMP stock solution using a 0.22 µm filter.[4][5] This removes any potential microbial contamination that could lead to enzymatic degradation of the AMP.
Troubleshooting Guide
Q: My experimental results are inconsistent or unexpected. Could my AMP standard be the problem?
A: Yes, degraded standards are a common cause of experimental variability and failure.[12][13] Follow this guide to troubleshoot the issue.
Step 1: Review Your Preparation and Storage Protocol
-
Did you use a recommended solvent? (Nuclease-free water or TE buffer, pH 7.0-8.0)[7]
-
How old is your stock solution and how was it stored? (Long-term at -20°C, short-term at 4°C)[1][6]
-
Was the stock solution subjected to multiple freeze-thaw cycles? This can lead to degradation. Aliquoting is crucial.[4]
-
Was the solution filter-sterilized? [5]
Step 2: Check for Signs of Degradation
-
Visual Inspection: While not definitive, check for any cloudiness or particulate matter in the solution.
-
Analytical Verification: If possible, analyze an aliquot of your standard using HPLC to check for the presence of degradation peaks and to quantify the concentration of intact AMP.[8][10]
Step 3: Take Corrective Actions
-
If degradation is suspected, prepare a fresh AMP standard solution following the detailed protocol provided in this guide.
-
Run a control experiment using the newly prepared standard alongside the suspect standard to confirm if the standard was the source of the issue.
-
Always label your stock solutions clearly with the compound name, concentration, preparation date, and storage conditions.[14]
Quantitative Data on AMP Stability
The stability of AMP solutions is highly dependent on the storage temperature. The table below summarizes data on the degradation of AMP solutions at different temperatures.
| Concentration | Storage Temperature | Observation | Reference |
| 0.03 mg/mL | Room Temperature (20-25°C) | >10% degradation by day 9; >75% by day 14 | [1][6] |
| 400 mg/mL | Room Temperature (20-25°C) | Stable for the first 10 days, then decomposition occurs | [1][6] |
| 0.03 - 400 mg/mL | Refrigerated (4°C) | No significant degradation observed for at least 25 weeks | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a Stable AMP Stock Solution (100 mM)
Materials:
-
Adenosine 5'-monophosphate, sodium salt (FW: 369.21 g/mol )
-
Nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL and 1.5 mL)
-
0.22 µm syringe filter
-
Syringe (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh out 369.21 mg of AMP sodium salt.
-
Dissolving: Transfer the powder to a 15 mL sterile conical tube. Add 8 mL of nuclease-free water. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water to achieve a final concentration of 100 mM.
-
Sterilization: Draw the solution into a 10 mL syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile 15 mL conical tube.[4]
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile 1.5 mL microcentrifuge tubes (e.g., 100 µL aliquots).
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store the aliquots at -20°C for long-term use. A working aliquot can be stored at 4°C for a few weeks.
Protocol 2: Assessing AMP Stability using HPLC
This protocol provides a general framework. Specific parameters like column type, mobile phase composition, and gradient may need to be optimized for your system.
Objective: To quantify the concentration of intact AMP and detect degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
AMP standard solution (to be tested)
-
Freshly prepared AMP standard of known concentration (for comparison)
-
Mobile Phase A: e.g., 20 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: e.g., Methanol
-
HPLC-grade water
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.
-
Standard Preparation: Prepare a dilution series of the fresh AMP standard to create a calibration curve. Dilute your test AMP standard to fall within the range of this curve.
-
Injection: Inject the standards from the calibration curve, followed by your test sample.
-
Chromatography: Run a suitable gradient to separate AMP from potential degradation products (e.g., adenosine, adenine). A common detection wavelength for AMP is 254 nm.
-
Data Analysis:
-
Integrate the peak area corresponding to AMP in all chromatograms.
-
Generate a calibration curve by plotting the peak area versus the concentration of the fresh standards.
-
Use the calibration curve to determine the concentration of AMP in your test sample.
-
Compare the measured concentration to the expected concentration. A significant decrease indicates degradation.
-
Examine the chromatogram for the appearance of new peaks, which may correspond to degradation products.[10][11]
-
Context: The Role of AMP in Cellular Signaling
The stability of your AMP standard is critical because AMP is a key molecule in numerous cellular processes. It is a precursor for ATP synthesis and acts as a signaling molecule, for example, by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inaccurate AMP concentrations in your experiments can lead to misinterpretation of these vital cellular pathways.
References
- 1. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. med.wmich.edu [med.wmich.edu]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. phytotechlab.com [phytotechlab.com]
reducing background noise in fluorescent AMP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their fluorescent AMP assays.
Frequently Asked questions (FAQs)
Q1: What are the common sources of high background noise in a fluorescent AMP assay?
High background noise in fluorescent AMP assays can originate from several sources, including:
-
Reagent-related issues: This includes intrinsic fluorescence of assay components, impurities in reagents, non-specific binding of the fluorescent tracer to proteins or plastics, and inappropriate concentrations of enzymes or tracers.[1][2][3]
-
Buffer composition: Components in the assay buffer, such as bovine serum albumin (BSA) and other carrier proteins, can sometimes bind to the fluorescent tracer, leading to increased background polarization.[1] Contaminants in the buffer can also be a source of fluorescence.
-
Assay Plate Issues: The type of microplate used can significantly impact background fluorescence. Black-walled, clear-bottom plates are generally recommended to minimize stray signals.[3] Autofluorescence of the plate material itself can also contribute to background noise.
-
Instrument Settings: Improper plate reader settings, particularly the gain, can amplify background noise and lead to inaccurate readings.[3]
-
Compound Interference: In high-throughput screening (HTS), test compounds can be intrinsically fluorescent or cause light scattering, leading to false positives.[4]
Q2: How does Bovine Serum Albumin (BSA) contribute to background noise?
While BSA is often used as a carrier protein to prevent non-specific binding of enzymes to surfaces, it can sometimes be a source of background noise in fluorescence polarization (FP) assays.[1] BSA can bind to some fluorophores, which spuriously increases the baseline polarization and reduces the dynamic range of the assay.[1] The purity of the BSA is also crucial, as impurities could be fluorescent.[5]
Q3: Can the concentration of the fluorescent tracer affect the background signal?
Yes, the concentration of the fluorescent tracer is a critical parameter. Using a tracer concentration that is too high can lead to a high background signal and a reduced assay window. It is essential to determine the optimal tracer concentration that provides a good signal-to-noise ratio without saturating the system.[1] The tracer should be of high purity (>90% labeled) to avoid competition from unlabeled molecules.[1]
Q4: How do I choose the right microplate for my fluorescent AMP assay?
For fluorescence intensity and polarization assays, it is best to use black-walled, clear-bottom microplates. The black walls help to reduce light scatter and crosstalk between wells, thereby minimizing background fluorescence.[3] It is also important to consider the binding properties of the plate material, as some plastics can bind to the fluorescent tracer.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your fluorescent AMP assays.
Issue 1: High Background Signal in the "No Enzyme" Control
A high background signal in the absence of the enzyme indicates that the issue lies with the assay components or setup, not the enzymatic reaction itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in the absence of enzyme.
Experimental Protocols:
-
Protocol 1: Buffer Optimization
-
Prepare fresh assay buffer using high-purity water and reagents.
-
Test the fluorescence of the buffer alone in the plate reader.
-
If BSA is used, prepare a parallel buffer without BSA and compare the background signals.
-
Consider using alternative blocking agents like bovine gamma globulin (BGG) if BSA is problematic.[1]
-
-
Protocol 2: Tracer Concentration Titration
-
Prepare a serial dilution of the fluorescent tracer in the assay buffer (e.g., from 100 nM to 0.1 nM).
-
Add the tracer dilutions to the wells of a black-walled, clear-bottom microplate.
-
Measure the fluorescence intensity or polarization at each concentration.
-
Select the lowest tracer concentration that provides a stable and robust signal, typically at least 3-fold above the buffer-only background.[6]
-
Issue 2: High Background Signal that Increases with Enzyme Concentration
If the background signal increases proportionally with the enzyme concentration, it may indicate an issue with the enzyme preparation or its interaction with the assay components.
Troubleshooting Workflow:
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quenching Techniques for Metabolic Studies of AMP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quenching for adenosine (B11128) monophosphate (AMP) metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolic studies of AMP?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells.[1] This provides a stable and accurate snapshot of the cellular metabolome, including AMP levels, at a specific moment in time, preventing further metabolic changes that could alter the results of the analysis.[1]
Q2: What are the most common causes of metabolite leakage during quenching?
A2: Metabolite leakage is often caused by damage to the cell membrane. The most common culprits include:
-
Inappropriate quenching solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol (B129727), can lead to significant leakage.[1]
-
Osmotic shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]
-
Extreme temperatures: While cold temperatures are necessary to slow metabolism, excessively low temperatures can also compromise membrane integrity.[1]
-
Prolonged exposure: The longer the cells are in contact with the quenching solvent, the higher the risk of leakage.[1]
Q3: What are the most widely used quenching methods for AMP metabolic studies?
A3: Commonly used quenching methods include the addition of a low-temperature organic solvent (like cold methanol), the use of a low-temperature isotonic solution, and rapid freezing with liquid nitrogen.[1] The choice of method often depends on the cell type and the specific metabolites of interest.
Q4: How can I minimize metabolite leakage when using a cold methanol quenching protocol?
A4: To minimize leakage with cold methanol, it is crucial to optimize the methanol concentration, temperature, and exposure time. Using an aqueous solution of methanol is generally recommended over pure methanol.[1] For example, some studies have found that 80% cold methanol is effective for Lactobacillus bulgaricus, while 40% aqueous methanol at -25°C is optimal for Penicillium chrysogenum.[1]
Q5: Is liquid nitrogen a "leakage-free" quenching method?
A5: While liquid nitrogen is effective at rapidly halting metabolism, it does not in itself prevent leakage.[1][2] The subsequent thawing and extraction procedures must be carefully controlled to prevent membrane damage and metabolite loss.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low AMP Signal or High Variability | Incomplete quenching of enzymes involved in AMP metabolism. | Ensure the quenching solution is at the optimal temperature (e.g., -40°C for 60% methanol) and that the volume of quenching solution is at least 10 times the sample volume to ensure rapid heat transfer.[1][3] |
| Metabolite leakage due to cell membrane damage. | Avoid using 100% methanol. Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your cell type.[1][3] For some cells, an isotonic quenching solution like cold saline may be preferable.[1] | |
| Degradation of AMP post-quenching. | If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) immediately after quenching to prevent acid-catalyzed degradation of metabolites.[1] | |
| Inconsistent Results Across Replicates | Carryover of extracellular media containing AMP or related metabolites. | For adherent cells, quickly wash them with a suitable buffer like warm phosphate-buffered saline (PBS) before quenching.[1] For suspension cultures, rinsing the cell pellet with a cold washing solution can prevent media carryover.[1] |
| Inconsistent timing of quenching. | Standardize the time between sample collection and quenching to be as short as possible, ideally within seconds, to minimize metabolic changes. | |
| Contamination of Intracellular Metabolite Pool | Inadequate removal of extracellular fluid. | Ensure complete removal of the culture medium and washing buffer before adding the quenching solution. For adherent cells, aspirate all liquid. For suspension cells, carefully remove the supernatant after centrifugation.[1] |
| Cell lysis before quenching. | For adherent cells, avoid using enzymatic digestion methods like trypsin, which can damage cell membranes. Mechanical scraping is generally preferred.[1] |
Data Presentation: Comparison of Quenching Methods
The following tables summarize quantitative data from studies that have evaluated different quenching protocols.
Table 1: Effect of Quenching Solution on ATP Leakage in Lactobacillus plantarum
| Quenching Solution (60% Methanol with) | Average ATP Leakage (%) |
| No additive | 12.5 ± 0.5 |
| 70 mM HEPES | 4.4 ± 1.5 |
| 0.85% (w/v) Ammonium Carbonate | < 10 |
| 0.85% (w/v) NaCl | > 10 |
Data adapted from a study on Lactobacillus plantarum, where lower ATP leakage indicates better preservation of intracellular metabolites.[4]
Table 2: Metabolite Recovery in Penicillium chrysogenum with Different Quenching Solutions
| Quenching Solution | Average Metabolite Recovery (%) |
| 40% (v/v) Aqueous Methanol (-25°C) | 95.7 ± 1.1 |
| 60% (v/v) Aqueous Methanol (-40°C) | 84.3 ± 3.1 |
| Pure Methanol (-40°C) | 49.8 ± 6.6 |
Data adapted from a study on Penicillium chrysogenum, where higher recovery indicates a more effective quenching method.[3]
Table 3: Comparison of Quenching Methods for Lactobacillus bulgaricus
| Quenching Method | Relative Intracellular Metabolite Concentration | Metabolite Leakage Rate |
| 60% Methanol/Water | Lower | Higher |
| 80% Methanol/Water | Higher | Lower |
| 80% Methanol/Glycerol | Higher | Lower |
This table summarizes findings indicating that an 80% methanol solution resulted in higher intracellular metabolite levels, including AMP, and lower leakage for L. bulgaricus.[5]
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is a generalized procedure for quenching adherent cells. Optimization of methanol concentration and temperature may be required for specific cell lines.
-
Cell Culture: Grow adherent cells in a multi-well plate to the desired confluency.
-
Preparation: Prepare a quenching solution of 60% (v/v) methanol in water and cool it to -40°C.
-
Washing: Quickly aspirate the culture medium and wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS). This step should be performed as rapidly as possible.
-
Quenching: Immediately and completely aspirate the PBS and add the pre-chilled quenching solution to the cells.
-
Incubation: Place the plate at -40°C for 15 minutes to ensure complete quenching.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Proceed with your established metabolite extraction protocol.
Protocol 2: Liquid Nitrogen Quenching for Suspension Cells
This protocol is suitable for quenching suspension cell cultures and requires careful handling of liquid nitrogen.
-
Cell Culture: Grow suspension cells to the desired density.
-
Harvesting: Quickly centrifuge the cell suspension at a low speed in a pre-chilled centrifuge.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in a cold washing solution (e.g., ice-cold PBS) to remove any remaining media components.
-
Centrifugation: Centrifuge the cells again to pellet them.
-
Quenching: Carefully remove all of the supernatant and immediately flash-freeze the cell pellet by immersing the tube in liquid nitrogen.
-
Storage: Store the frozen cell pellet at -80°C until metabolite extraction.
-
Metabolite Extraction: Add a cold extraction solvent to the frozen cell pellet and proceed with cell lysis and metabolite extraction.
Mandatory Visualizations
Caption: General experimental workflows for quenching adherent and suspension cells.
Caption: Simplified AMPK signaling pathway activated by an increased AMP/ATP ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Affinity Matrix Purification (AMP) Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting compounds during Affinity Matrix Purification (AMP) chromatography.
Troubleshooting Guide: Resolving Co-eluting Compounds
Co-elution, the simultaneous elution of the target molecule and one or more contaminants, is a common challenge in AMP chromatography that can compromise the purity of the final product. This guide provides a systematic approach to diagnosing and resolving co-elution issues.
Question: My target protein is co-eluting with contaminants. What are the likely causes and how can I fix it?
Answer:
Co-elution in AMP chromatography typically stems from two primary sources: non-specific binding of contaminants to the affinity matrix, or a specific interaction between the contaminant and your target protein. The following steps will help you identify the cause and implement a solution.
Step 1: Identify the Nature of the Co-eluting Contaminant
The first step is to characterize the co-eluting species.
-
SDS-PAGE Analysis: Run SDS-PAGE on your eluted fractions to visualize the molecular weights of the contaminants.
-
Mass Spectrometry: For a more definitive identification, especially if the contaminant is a host cell protein (HCP), mass spectrometry can be employed.[1]
Understanding the identity of the contaminant can provide clues about the nature of its interaction with your target protein or the column matrix.
Step 2: Optimize Wash Buffers to Reduce Non-Specific Binding
Non-specific binding is a frequent cause of contamination. Your wash protocol should be stringent enough to remove loosely bound proteins without eluting your target protein.
Experimental Protocol: Wash Buffer Optimization
-
Establish a Baseline: Perform your standard AMP chromatography protocol and collect the eluate.
-
Test Variables: Systematically test the following modifications to your wash buffer. It is recommended to change one parameter at a time.
-
Increase Salt Concentration: Incorporate a higher concentration of NaCl (e.g., 0.5 M, 1 M, or up to 2 M) in your wash buffer to disrupt ionic interactions.[2]
-
Add Detergents: Include a non-ionic detergent (e.g., 0.1-2% Triton™ X-100 or Tween®-20) to reduce hydrophobic interactions.[2]
-
Include a Competing Agent: For techniques like His-tag purification, add a low concentration of a competing agent (e.g., 10-20 mM imidazole) to the wash buffer to displace weakly bound contaminants.[2]
-
Adjust pH: Modify the pH of the wash buffer to alter the charge of the contaminants and reduce their affinity for the matrix.
-
-
Analyze Results: Compare the purity of the eluate from each modified wash condition using SDS-PAGE or another analytical technique.
| Parameter | Recommended Starting Concentration | Purpose |
| Salt (NaCl) | 0.5 M - 2 M | Disrupts ionic interactions.[2] |
| Non-ionic Detergents | 0.1% - 2% (v/v) | Reduces hydrophobic interactions.[2] |
| Competing Agent (e.g., Imidazole) | 10 - 20 mM | Displaces weakly bound, non-specific proteins.[2] |
| Glycerol/Ethanol | Up to 50% / Up to 20% | Reduces non-specific hydrophobic interactions.[2] |
Step 3: Optimize Elution Conditions
If optimizing the wash steps is insufficient, the co-eluting protein may have a similar affinity for the matrix as your target protein. Modifying the elution conditions can help to resolve these closely eluting species.
Experimental Protocol: Gradient Elution
Instead of a single-step elution, a gradient elution can separate molecules with different binding affinities.
-
Prepare Buffers: Create a binding buffer (Buffer A) and an elution buffer (Buffer B) with a high concentration of the eluting agent (e.g., high salt, low/high pH, or a competitive ligand).
-
Apply Gradient: After the wash steps, apply a linear gradient from 0% to 100% Buffer B over a significant column volume (e.g., 10-20 column volumes).
-
Fraction Collection: Collect small fractions throughout the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify which fractions contain the purified target protein free from contaminants. This will reveal the optimal elution concentration for your target protein.
Step 4: Consider Secondary Purification
If co-elution persists after optimizing both wash and elution steps, the contaminant may be strongly associated with your target protein. In such cases, a secondary purification step using a different chromatography technique is often necessary.
-
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge.
-
Size Exclusion Chromatography (SEC): Separates proteins based on their size (hydrodynamic radius).
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.
Frequently Asked Questions (FAQs)
Q1: Can the co-eluting protein be a host cell protein (HCP) that is specifically binding to my target protein?
A1: Yes, this is a common issue, particularly in the production of therapeutic proteins.[1][3] If an HCP is co-eluting, it may be necessary to engineer the cell line to reduce the expression of that specific HCP.[1][3] Alternatively, a secondary purification method with a different separation mechanism is often effective at removing the bound HCP.
Q2: How do I choose the right elution buffer to avoid co-elution?
A2: The choice of elution buffer depends on the nature of the affinity interaction. The goal is to find conditions that disrupt the binding of your target protein to the ligand without being so harsh that they cause co-elution of tightly bound contaminants. Using a gradient elution is an excellent way to determine the optimal concentration of your eluting agent. For immunoaffinity chromatography, a common starting point is a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.[4]
| Elution Strategy | Common Buffer Composition | Mechanism of Action |
| Low pH | 0.1 M Glycine-HCl, pH 2.5-3.0 | Disrupts ionic and hydrogen bonds.[5] |
| High pH | 0.1 M Triethylamine, pH 11.5 | Disrupts ionic and hydrogen bonds. |
| High Salt | >1 M NaCl or KCl | Disrupts ionic interactions. |
| Competitive Elution | Free ligand (e.g., excess peptide, imidazole) | Competes for binding to the immobilized ligand. |
| Chaotropic Agents | 2-4 M MgCl₂ or 2-8 M Guanidine-HCl | Disrupts the structure of water and weakens hydrophobic interactions.[5] |
Q3: Could my sample preparation be causing co-elution?
A3: Absolutely. Inadequate sample clarification can lead to the loading of insoluble material that can non-specifically bind proteins and co-elute with your target. Always ensure your sample is filtered (0.22 or 0.45 µm) or centrifuged at high speed immediately before loading onto the column. Additionally, ensure your sample is in a buffer that is compatible with the binding conditions of your affinity resin.
Q4: My chromatogram shows a shoulder on my main peak. Is this co-elution?
A4: A shoulder on your main peak is a strong indication of co-elution.[6] It suggests that a contaminating protein is eluting at a very similar condition to your target protein. Implementing a shallower gradient during elution can often resolve a shoulder into two distinct peaks.
References
- 1. Overcoming HCP Co-Elution Issues Using Cell Line Engineering [bioprocessonline.com]
- 2. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 3. agcbio.com [agcbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. conductscience.com [conductscience.com]
Technical Support Center: Ensuring Complete Protein Removal for AMP Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of proteins for accurate antimicrobial peptide (AMP) analysis.
The Importance of Complete Protein Removal
For accurate analysis and quantification of antimicrobial peptides (AMPs), particularly in complex biological samples like plasma or serum, the removal of high-abundance proteins is a critical prerequisite.[1][2] These larger proteins can interfere with downstream analytical techniques, such as mass spectrometry, by causing signal suppression and limiting the identification of low-abundance AMPs.[1][2] Efficient protein removal narrows the dynamic range of the sample, reduces complexity, and ultimately enhances the sensitivity and accuracy of AMP detection and characterization.[2]
Common Protein Removal Methods
Several methods are commonly employed to deplete proteins from biological samples prior to AMP analysis. The choice of method depends on the sample type, the physicochemical properties of the target AMP, and the requirements of the downstream analytical platform.
-
Protein Precipitation: This is a widely used technique that involves altering the solvent conditions to decrease the solubility of proteins, causing them to precipitate out of the solution.[3] Common precipitating agents include organic solvents like acetonitrile (B52724) (ACN), methanol, and ethanol (B145695), as well as acids such as trichloroacetic acid (TCA).[3][4][5] Precipitation is generally a fast, simple, and cost-effective method.[4]
-
Ultrafiltration: This technique separates molecules based on size by using semi-permeable membranes with a defined molecular weight cut-off (MWCO).[1] Proteins larger than the MWCO are retained by the membrane, while smaller molecules, including AMPs, pass through into the filtrate.[1][6] This method is effective for concentrating and desalting samples in addition to removing proteins.
-
Enzymatic Digestion: In this approach, proteases are used to break down large, interfering proteins into smaller peptide fragments.[7][8] This can be particularly useful when the target AMP is resistant to the specific protease being used. The resulting smaller peptides are less likely to interfere with the analysis of the intact AMP.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protein removal process for AMP analysis.
Q1: I'm seeing poor recovery of my AMP after protein precipitation. What could be the cause and how can I fix it?
A1: Poor AMP recovery can be due to co-precipitation with the larger proteins or loss during handling. Here are some potential solutions:
-
Optimize Precipitation Solvent: The choice of solvent can impact AMP recovery. For instance, one study found that using 1% formic acid in ethanol resulted in the least amount of AMP loss during extraction from serum compared to ethanol alone.[9] Another study concluded that 66.7% ethanol was the most effective solvent for extracting certain amphipathic AMPs from biological matrices.[5] Experiment with different solvents and solvent/sample ratios to find the optimal conditions for your specific AMP.
-
Control Incubation Time and Temperature: Over-incubation or extreme temperatures can sometimes lead to the co-precipitation of smaller peptides. A common protocol for TCA precipitation involves incubation for 10 minutes at 4°C.[10] For acetone (B3395972) precipitation, incubating overnight at -20°C has been shown to be effective.[10]
-
Consider a Different Method: If optimizing precipitation doesn't improve recovery, ultrafiltration might be a better alternative as it separates based on size, which can reduce the chances of co-precipitation.[1]
Q2: My protein pellet is very difficult to resuspend after precipitation. What should I do?
A2: Difficulty in resuspending a protein pellet is a common issue, often caused by over-drying the pellet.
-
Avoid Over-Drying: After washing the pellet (e.g., with cold acetone), be careful not to dry it for too long. A short period of air-drying or using a vacuum centrifuge for a brief time is usually sufficient.[10]
-
Use Solubilizing Aids: To aid in resuspension, you can use sonication or add detergents.[3] However, be cautious as these agents may need to be removed before downstream analysis, especially for mass spectrometry.
Q3: I'm using ultrafiltration, but I suspect my AMP is being retained by the filter. How can I prevent this?
A3: Loss of AMPs during ultrafiltration can occur due to binding to the membrane or if the AMP's effective size is larger than its molecular weight suggests (e.g., due to oligomerization or shape).
-
Select the Appropriate MWCO: Ensure the molecular weight cut-off of the membrane is appropriate. The MWCO should be significantly larger than your AMP but smaller than the proteins you want to remove. For example, 30 kDa cutoff filters are often used for efficient elimination of larger proteins while allowing good recovery of peptides.[1]
-
Use Low-Binding Membranes: Utilize ultrafiltration devices with low-protein-binding membranes to minimize nonspecific adsorption.
-
Denaturing Conditions: Performing ultrafiltration under denaturing conditions can improve the recovery of peptides.[1][2] The use of denaturants like guanidine (B92328) hydrochloride can disrupt protein-peptide interactions and prevent the loss of AMPs.[1]
Q4: After protein removal, my sample still seems to be interfering with my mass spectrometry analysis. What could be the problem?
A4: Residual contaminants, even after bulk protein removal, can cause issues like ion suppression in mass spectrometry.
-
Perform a Wash Step: After precipitation, washing the pellet with a cold solvent like acetone can help remove residual salts and other contaminants.[10]
-
Desalting: It is often necessary to perform a desalting step after protein removal and before MS analysis.[11] This can be done using techniques like solid-phase extraction (SPE).
-
Check for Detergent Carryover: If detergents were used during cell lysis or to solubilize proteins, they must be thoroughly removed as they can significantly interfere with mass spectrometry.
Frequently Asked Questions (FAQs)
Q: Which protein removal method is the best for AMP analysis?
A: The "best" method depends on your specific experimental needs.
-
Precipitation (TCA, Acetone, Organic Solvents) is often a good first choice due to its simplicity and cost-effectiveness, especially for concentrating dilute protein samples.[3]
-
Ultrafiltration is advantageous when you need to simultaneously remove proteins, exchange buffers, and concentrate your AMP sample.[6] It is a fast and inexpensive method for enriching low molecular weight proteins and peptides.[1]
-
Enzymatic Digestion is a more specialized technique, useful if your AMP is stable to proteolysis and you need to reduce the complexity of the protein background into smaller, less-interfering fragments.[7][12]
Q: How can I determine if my protein removal was successful?
A: You can assess the efficiency of protein removal using a few methods:
-
SDS-PAGE: Run a small aliquot of your sample after protein removal on an SDS-PAGE gel. The absence of high molecular weight protein bands indicates successful removal.
-
Protein Quantification Assays: Use a standard protein assay (e.g., Bradford or BCA) to measure the protein concentration in your sample before and after the removal step. A significant decrease in protein concentration indicates efficient removal.
Q: Can residual proteins affect the quantification of my AMP?
A: Yes, residual proteins can significantly impact AMP quantification.[13][14] In mass spectrometry-based methods, high-abundance proteins can suppress the ionization of your target AMP, leading to an underestimation of its concentration.[1] In other assays, they may interfere non-specifically with the detection method.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This protocol is a common method for concentrating protein samples and removing non-protein contaminants.[11]
-
Sample Preparation: Start with your aqueous protein solution containing the AMPs.
-
TCA Addition: Add 1 volume of 100% (w/v) TCA to 4 volumes of your protein sample.[10]
-
Incubation: Vortex the mixture and incubate on ice (or at 4°C) for 10-20 minutes.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes in a cold microcentrifuge to pellet the precipitated protein.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains your AMPs. The protein pellet should be a whitish, fluffy precipitate.[10]
-
Washing (Optional but Recommended): To remove residual TCA, add 200 µL of cold acetone to the supernatant, vortex, and centrifuge again. This step may be necessary depending on downstream applications. For cleaning the pellet, wash it with cold acetone.[10]
-
Downstream Processing: The collected supernatant can be dried down and resuspended in a suitable buffer for further analysis.
Protocol 2: Ultrafiltration for AMP Enrichment
This protocol uses centrifugal devices to separate high molecular weight proteins from lower molecular weight AMPs.[1]
-
Device Selection: Choose a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the proteins to be removed, but higher than the target AMP. A 10-30 kDa MWCO is often a good starting point.[1]
-
Sample Loading: Add your sample to the upper chamber of the filter unit. For complex samples like serum, denaturation with agents like guanidine hydrochloride can improve peptide recovery.[1]
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions. The centrifugal force drives the solvent and smaller molecules (including AMPs) through the membrane into the collection tube.
-
Filtrate Collection: The filtrate in the collection tube contains the enriched AMPs, now separated from the larger proteins which are retained in the upper chamber.[1]
-
Further Processing: The filtrate can be desalted and further fractionated for mass spectrometric characterization.[1]
Data Summary
Table 1: Comparison of Common Protein Removal Methods
| Feature | Protein Precipitation (TCA, Acetone, etc.) | Ultrafiltration | Enzymatic Digestion |
| Principle | Reduces protein solubility, causing aggregation and precipitation.[4] | Size-based separation using a semi-permeable membrane. | Proteolytic cleavage of large proteins into smaller peptides.[7][8] |
| Advantages | Simple, fast, cost-effective, good for sample concentration.[4] | Fast, efficient, can exchange buffers simultaneously, good recovery of small molecules.[1] | Reduces complexity, can be highly specific.[7] |
| Disadvantages | Risk of AMP co-precipitation, pellet can be hard to resuspend, potential for salt/solvent contamination.[3][10] | Risk of AMP binding to the membrane, potential for membrane clogging with viscous samples.[15] | May degrade the target AMP if not resistant, adds complexity of removing the protease, requires specific buffer conditions.[16] |
| Best For | High-throughput screening, initial sample clean-up, concentrating dilute samples.[4] | Samples where buffer exchange is also needed, separating molecules with a large size difference. | Complex samples where the target AMP is known to be protease-resistant. |
Visualizations
Caption: General experimental workflow for AMP analysis.
Caption: Decision tree for selecting a protein removal method.
Caption: Principle of protein removal by ultrafiltration.
References
- 1. Analysis of Peptides by Denaturing Ultrafiltration and LC-MALDI-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of peptides by denaturing ultrafiltration and LC-MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Methods for Proteomics [biosyn.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic digestion of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Ultrafast enzymatic digestion of proteins by microdroplet mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of residual protein contamination on reprocessed surgical instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of residual protein contamination of podiatry instruments reprocessed through local and central decontamination units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Adenosine Monophosphate (AMP): A Critical Biomarker for Metabolic Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Metabolic stress, a condition arising from an imbalance between cellular energy demand and supply, is a hallmark of numerous physiological and pathological states, including ischemia, hypoxia, and metabolic diseases. The ability to accurately and sensitively monitor this stress is crucial for both basic research and the development of novel therapeutics. While several biomarkers have been proposed, adenosine (B11128) monophosphate (AMP) is emerging as a highly sensitive and specific indicator of cellular energy deprivation. This guide provides an objective comparison of AMP with other commonly used biomarkers of metabolic stress, supported by experimental data and detailed methodologies.
Comparison of Metabolic Stress Biomarkers
The selection of an appropriate biomarker for metabolic stress depends on various factors, including the specific experimental context, the required sensitivity, and the dynamics of the stress response. Below is a comparative analysis of key performance metrics for AMP and its alternatives.
| Biomarker | Principle | Sensitivity | Specificity | Response Time | Advantages | Disadvantages |
| AMP | Direct product of ATP hydrolysis and adenylate kinase activity, reflecting a drop in cellular energy charge. | Very High | High | Rapid | Sensitive indicator of even minor energy deficits; directly activates the key energy sensor AMPK.[1][2] | Technically challenging to measure accurately due to low intracellular concentrations and rapid turnover. |
| ADP/ATP Ratio | Reflects the balance between ATP consumption and regeneration. | High | Moderate | Rapid | A robust indicator of cellular energy status; commercially available assay kits are readily accessible.[3][4] | Less sensitive than the AMP/ATP ratio to small changes in energy status.[1] |
| Lactate (B86563) | End product of anaerobic glycolysis, accumulating when oxygen is limited. | Moderate | Low | Slower | Well-established biomarker for hypoxia and intense exercise; relatively easy to measure.[5][6] | Can be influenced by factors other than metabolic stress, such as diet and exercise, leading to lower specificity.[5] |
| Reactive Oxygen Species (ROS) | Byproducts of mitochondrial respiration that increase during metabolic stress. | High | Moderate | Rapid | A sensitive marker of oxidative stress, which is often coupled with metabolic stress.[1][7] | Can be transient and highly reactive, making accurate quantification challenging; can also be a signaling molecule at low levels.[7] |
Signaling Pathways and Experimental Workflows
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Metabolic stress leads to an increase in the intracellular AMP:ATP ratio. This is a critical signal that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][8] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[9][10]
Experimental Workflow for Biomarker Comparison
A robust experimental workflow is essential for the comparative validation of metabolic stress biomarkers. This typically involves inducing metabolic stress in a controlled in vitro or in vivo model and measuring the temporal changes in the levels of each biomarker.
Experimental Protocols
Measurement of Intracellular Adenosine Monophosphate (AMP) by LC-MS/MS
This protocol is adapted from a method for quantifying adenosine nucleotides in human cells.[11]
a. Sample Preparation:
-
Culture cells to the desired density in a 6-well plate.
-
Induce metabolic stress (e.g., treat with 2-deoxyglucose and oligomycin).
-
At specified time points, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 500 µL of ice-cold 70:30 methanol:water extraction solution to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 4% acetonitrile (B52724) and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for AMP. Use an isotopically labeled internal standard for accurate quantification.
Measurement of ADP/ATP Ratio using a Bioluminescent Assay Kit
This protocol is a general guideline based on commercially available kits.[2][3][4][5]
a. Reagent Preparation:
-
Reconstitute the ATP monitoring enzyme and ADP converting enzyme according to the manufacturer's instructions.
-
Prepare the nucleotide releasing buffer.
b. Assay Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Induce metabolic stress.
-
Add 50 µL of nucleotide releasing buffer to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Measure the background luminescence (ATP measurement).
-
Add 10 µL of the reconstituted ATP monitoring enzyme to each well and incubate for 2 minutes.
-
Read the luminescence to determine the ATP level.
-
Add 10 µL of the reconstituted ADP converting enzyme to each well and incubate for 2 minutes.
-
Read the luminescence again to determine the total ATP and ADP level.
-
Calculate the ADP level by subtracting the initial ATP reading from the total nucleotide reading.
-
Determine the ADP/ATP ratio.
Measurement of Intracellular Lactate using an Enzymatic Assay Kit
This protocol is a general guideline based on commercially available kits.[6][12]
a. Sample Preparation:
-
Culture and treat cells as described for the AMP measurement protocol.
-
After washing with PBS, lyse the cells in 4 volumes of the lactate assay buffer.
-
Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.
-
Deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.
b. Assay Procedure:
-
Prepare a lactate standard curve.
-
Add 50 µL of the deproteinized sample or standard to a 96-well plate.
-
Prepare a reaction mix containing lactate probe and lactate enzyme mix according to the kit instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.
-
Calculate the lactate concentration based on the standard curve.
Measurement of Intracellular Reactive Oxygen Species (ROS) using a Fluorescent Probe
This protocol is a general guideline based on the use of a cell-permeable fluorogenic probe like DCFH-DA.[1][7][13][14][15]
a. Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Induce metabolic stress.
-
Wash the cells with PBS.
b. Staining and Measurement:
-
Prepare a working solution of the ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) in serum-free medium.
-
Add 100 µL of the probe solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS or medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF).
Conclusion
This compound (AMP) stands out as a highly sensitive and specific biomarker for metabolic stress. Its rapid accumulation upon energy depletion and its direct role in activating the master energy sensor AMPK make it a superior indicator compared to the ADP/ATP ratio, lactate, and ROS in many contexts. While the measurement of AMP can be more technically demanding, the detailed protocols provided in this guide offer a clear path for its accurate quantification. For researchers and drug development professionals investigating cellular metabolism and its dysregulation, the validation and application of AMP as a primary biomarker can provide deeper insights and more reliable data.
References
- 1. AMP-activated protein kinase, stress responses and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Key Stages of the Metabolomics Workflow [arome-science.com]
- 5. Lactate Kinetics during Multiple Set Resistance Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Reactive Oxygen Species (ROS) in Metabolic Disease—Don’t Shoot the Metabolic Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. A Lactate Kinetics Method for Assessing the Maximal Lactate Steady State Workload | Semantic Scholar [semanticscholar.org]
- 11. Physiological Biomarkers for Predicting Performance - Monitoring Metabolic Status - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Metabolic Stress-Induced Activation of AMPK and Inhibition of Constitutive Phosphoproteins Controlling Smooth Muscle Contraction: Evidence for Smooth Muscle Fatigue? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Models of Reactive Oxygen Species as Metabolic Byproducts and Signal-Transduction Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate kinetics at the lactate threshold in trained and untrained men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Stress Response’s Kinetics after 60 Minutes at Different (30% or 100%) Normobaric Hyperoxia Exposures - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry for Accurate AMP Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of adenosine (B11128) monophosphate (AMP) is critical in various fields, including cellular bioenergetics, signal transduction, and pharmacology. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in the selection of the most appropriate technique for specific research needs.
The choice between HPLC-UV and LC-MS/MS for AMP quantification hinges on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and throughput needs. While HPLC-UV is a robust, cost-effective, and widely accessible method for routine analysis, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for complex biological matrices and low-concentration samples.[1] This guide presents a cross-validation perspective to ensure data integrity and reliability, whichever method is chosen.
Quantitative Performance Comparison
The following tables summarize the key performance parameters for HPLC-UV and LC-MS/MS methods for the determination of AMP, compiled from various studies. These values provide a comparative overview of what can be expected from each technique.
Table 1: Comparison of Linearity and Sensitivity for AMP Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 - 10 µM[2][3] | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 |
| Limit of Detection (LOD) | ~0.08 pmol[5] | 1 ng/mL[6] |
| Limit of Quantification (LOQ) | ~0.16 pmol[5] | 2.5 ng/mL[6] |
Table 2: Comparison of Precision and Accuracy for AMP Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%RSD) | < 5.1%[5] | < 10.5%[6] |
| Inter-day Precision (%RSD) | < 3.4%[5] | Not specified |
| Accuracy (Recovery %) | Not specified | 81.3 - 118.4%[6] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS analysis of AMP are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
HPLC-UV Method for AMP Quantification
This protocol describes a common approach for the analysis of AMP using reverse-phase HPLC with UV detection.
1. Sample Preparation (Cellular Extracts)
-
Extract adenosine nucleotides from cell samples using a rapid extraction procedure with perchloric acid (PCA).[2]
-
Centrifuge the sample to remove proteins and cell debris.[2]
-
Neutralize the supernatant with potassium carbonate (K₂CO₃) and centrifuge again to remove perchlorates.[2]
-
Filter the final supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (B84403) (pH 6.80).[2][3]
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Maintained at a constant temperature, e.g., 35 °C.[4]
3. Quantification
-
Generate a calibration curve using a series of AMP standards of known concentrations (e.g., 0.2 to 10 µM).[2][3]
-
Quantify AMP in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Method for AMP Quantification
This protocol outlines a highly sensitive and selective method for AMP quantification using tandem mass spectrometry.
1. Sample Preparation
-
Sample extraction can be performed using various methods depending on the matrix, such as protein precipitation with organic solvents (e.g., methanol) for biological fluids.[8]
-
Vortex and centrifuge the mixture to pellet proteins.
-
Filter the supernatant through a 0.22 µm filter prior to analysis.[8]
2. Chromatographic Conditions
-
Column: A column suitable for retaining polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Luna® 3 µm NH2 100 Å 150 mm x 2 mm) or a C18 column.[9]
-
Mobile Phase: A gradient elution is typically used. For HILIC, a common mobile phase consists of a high organic content solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 9.8).[10]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[10]
-
Column Temperature: Maintained at a controlled temperature, for instance, 40 °C.[6]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for nucleotides.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for AMP need to be determined and optimized (e.g., m/z 348.2 → 136.1).[12]
-
Instrument Software: Operated using the mass spectrometer's specific software, such as Analyst.[9]
4. Quantification
-
Construct a calibration curve using external standards of AMP prepared in a matrix similar to the samples to account for matrix effects.
-
Calculate the concentration of AMP in the samples based on the response factors obtained from the calibration curve.
Methodology and Workflow Visualization
To facilitate a clearer understanding of the cross-validation process and the comparative logic, the following diagrams illustrate the experimental workflow and the key parameters for evaluation.
Caption: General workflow for the cross-validation of HPLC-UV and LC-MS/MS for AMP quantification.
Caption: Key validation parameters for comparing analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial AMP Assay Kits for Researchers
For researchers and drug development professionals, the accurate quantification of adenosine (B11128) monophosphate (AMP) is crucial for understanding cellular energy status, signal transduction pathways, and the activity of various enzymes. The selection of an appropriate assay kit is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of three commercially available AMP assay kits, offering insights into their detection technologies, performance metrics, and experimental protocols to aid in making an informed decision.
Performance Comparison of Commercial AMP Assay Kits
The choice between different AMP assay kits often comes down to the required sensitivity, the available laboratory equipment, and the desired throughput. The following table summarizes the key features of three prominent commercial AMP assay kits based on manufacturer-provided data.
| Feature | Abcam AMP Assay Kit (Colorimetric) (ab273275) | Sigma-Aldrich AMP Colorimetric Assay Kit (MAK418) | Promega AMP-Glo™ Assay (V5011) |
| Assay Type | Quantitative, Colorimetric | Quantitative, Colorimetric | Quantitative, Luminescent |
| Detection Method | Absorbance at 570 nm[1][2] | Absorbance at 570 nm[3][4] | Luminescence[5][6] |
| Assay Principle | Enzymatic conversion of AMP to pyruvate, leading to a colored product.[1][2] | Enzymatic conversion of AMP to pyruvate, leading to a colored product.[3][4] | Enzymatic conversion of AMP to ADP, then to ATP, which is detected via a luciferase reaction.[5][6] |
| Sample Types | Tissue, Adherent cells, Suspension cells[1] | Tissue lysates, Adherent cells, Suspension cells (e.g., HeLa, HEK239, Jurkat)[3] | Biochemical reactions (cell lysates not explicitly mentioned for direct AMP quantification but implied for enzyme activity) |
| Sensitivity | < 10 µM[1][2] | ≥ 10 µM[3] | Not explicitly defined as a concentration; designed for detecting AMP produced in enzymatic reactions. |
| Assay Format | 96-well microplate[1] | 96-well microplate[3] | 96-, 384-, and 1536-well plates[5] |
| Key Advantages | Rapid and easy to use.[1] | Suitable for high-throughput applications.[3] | High dynamic range, stable "glow-type" luminescent signal, suitable for HTS.[5][6] |
Signaling Pathways and Experimental Workflows
The accurate measurement of AMP is often a critical step in elucidating complex cellular signaling pathways. AMP plays a pivotal role as a sensitive indicator of the cell's energy status, most notably as an allosteric activator of AMP-activated protein kinase (AMPK).
Figure 1. Simplified signaling pathway showing the role of AMP in activating AMPK under cellular stress.
The general workflow for quantifying AMP using commercially available kits involves sample preparation, execution of the assay according to the kit's specific protocol, and subsequent data analysis. The diagram below illustrates a generalized experimental workflow applicable to both colorimetric and luminescent AMP assays.
Figure 2. Generalized experimental workflow for commercial AMP assay kits.
Detailed Experimental Protocols
While it is imperative to follow the manufacturer's protocol for the specific kit being used, the following provides a generalized methodology for the key experimental stages.
Sample Preparation
This initial step is critical for accurate AMP measurement and involves the efficient extraction of metabolites while preventing their degradation.
-
For Adherent Cells: Wash cells with cold PBS. Scrape cells in ice-cold AMP Assay Buffer.
-
For Suspension Cells: Pellet cells by centrifugation. Wash with cold PBS and resuspend in ice-cold AMP Assay Buffer.
-
For Tissues: Rapidly homogenize approximately 10 mg of tissue in 100 µL of ice-cold AMP Assay Buffer.[2][3]
-
Extraction and Clarification: Keep the homogenate on ice for 10 minutes to ensure complete lysis.[2][3] Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet insoluble material.[2][3] The resulting supernatant contains the AMP and is used for the assay.
Standard Curve Preparation
A standard curve is essential for quantifying the amount of AMP in the samples.
-
Prepare a stock solution of the AMP standard provided in the kit, typically by diluting it in the assay buffer.
-
Perform a serial dilution of the AMP standard to create a range of known concentrations. This will be used to plot the standard curve. For example, for the Abcam and Sigma-Aldrich kits, a typical standard curve might range from 0 to 10 nmol/well.[2]
Assay Reaction
This stage involves the enzymatic reactions that lead to a detectable signal.
-
For Colorimetric Assays (Abcam, Sigma-Aldrich):
-
Aliquot the prepared samples and standards into a clear 96-well plate.[2]
-
Prepare a Reaction Mix containing the AMP enzyme, developer, and substrate mix as per the kit's instructions.[3]
-
Add the Reaction Mix to each well containing the samples and standards.
-
Incubate the plate at 37°C for a specified time, typically 60 minutes, to allow the color to develop.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
-
For Luminescent Assays (Promega AMP-Glo™):
-
Set up the primary enzymatic reaction that is expected to produce AMP.
-
To terminate the reaction and deplete any remaining ATP, add the AMP-Glo™ Reagent I and incubate for 60 minutes.[5]
-
Add the AMP Detection Solution, which contains the enzymes to convert AMP to a luminescent signal, and incubate for another 60 minutes.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Data Analysis
The final step involves converting the raw data from the plate reader into meaningful concentration values.
-
Subtract the background reading (from a blank well with no AMP) from all sample and standard readings.
-
Plot the corrected readings for the AMP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AMP in the experimental samples. The concentration can be expressed in terms of nmol/µL, µM, or normalized to the amount of protein or tissue used.
By carefully considering the technical specifications and procedural requirements outlined in this guide, researchers can select the AMP assay kit that best aligns with their experimental needs, thereby ensuring the generation of reliable and reproducible data.
References
A Researcher's Guide to Validating Anti-AMP Antibody Specificity
For researchers in cellular signaling and drug development, the accuracy of experimental results hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of key methods for validating the specificity of anti-AMP (adenosine monophosphate) antibodies. By presenting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip scientists with the tools to confidently assess and select the best antibody for their research needs.
Understanding the Importance of Specificity
Comparative Analysis of Validation Techniques
This guide focuses on four widely accepted methods for antibody validation:
-
Western Blot (WB): To assess specificity against denatured proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify binding affinity and specificity in a high-throughput format.
-
Immunoprecipitation (IP): To evaluate the antibody's ability to recognize and isolate the target protein in its native conformation.
-
Immunocytochemistry (ICC): To visualize the subcellular localization of the target, providing context to its function.
Western Blot (WB) Validation
Western blotting is a fundamental technique to confirm that an anti-AMP antibody recognizes the AMP modification on a protein of the correct molecular weight and does not bind to unmodified proteins or proteins with other modifications.
Data Presentation: Western Blot Specificity
| Target Protein | Modification | Antibody Tested | Signal Intensity (Relative Units) | Specificity Notes |
| Recombinant Protein A (50 kDa) | AMPylated | Target Anti-AMP Ab | 1.00 | Strong, single band at expected MW. |
| Recombinant Protein A (50 kDa) | Unmodified | Target Anti-AMP Ab | 0.05 | Negligible background signal. |
| Recombinant Protein A (50 kDa) | Phosphorylated | Target Anti-AMP Ab | 0.08 | Minimal cross-reactivity with phosphorylation. |
| Recombinant Protein A (50 kDa) | ADP-ribosylated | Target Anti-AMP Ab | 0.15 | Minor cross-reactivity observed. |
| Recombinant Protein A (50 kDa) | AMPylated | Alternative Anti-AMP Ab 1 | 0.85 | Weaker signal compared to the target antibody. |
| Recombinant Protein A (50 kDa) | AMPylated | Alternative Anti-AMP Ab 2 | 1.10 | Strong signal, but higher background. |
| Cell Lysate (AMPylated) | Endogenous | Target Anti-AMP Ab | 0.95 | Clear band at the expected MW. |
| Knockout Cell Lysate | Endogenous | Target Anti-AMP Ab | 0.10 | Significantly reduced signal confirms target specificity. |
Experimental Protocol: Western Blot
-
Sample Preparation: Prepare lysates from cells with and without the AMPylated target protein. For a positive control, use a recombinant AMPylated protein. Include unmodified and other modified versions of the protein as negative controls.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-AMP antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to compare the antibody's reactivity to the different samples.
Visualization: Western Blot Workflow
Caption: Workflow for Western Blot validation of anti-AMP antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful tool for quantifying the binding affinity and specificity of an antibody. A competitive ELISA is particularly useful for assessing cross-reactivity with other molecules.
Data Presentation: Competitive ELISA for Specificity
| Competitor Molecule | Concentration (nM) | Target Anti-AMP Ab (% Inhibition) | Alternative Anti-AMP Ab 1 (% Inhibition) |
| AMP | 1 | 52.3 | 45.1 |
| AMP | 10 | 85.1 | 78.9 |
| AMP | 100 | 98.2 | 95.3 |
| ATP | 1000 | 15.2 | 25.8 |
| ADP | 1000 | 12.5 | 22.4 |
| cAMP | 1000 | 8.3 | 15.6 |
| GMP | 1000 | 5.1 | 10.2 |
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well plate with AMP-conjugated BSA overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: In a separate plate, pre-incubate the anti-AMP antibody with varying concentrations of free AMP (positive control) and potential cross-reactants (e.g., ATP, ADP, cAMP, GMP).
-
Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each competitor to determine the antibody's specificity.
Visualization: Competitive ELISA Workflow
Caption: Workflow for competitive ELISA to assess anti-AMP antibody specificity.
Immunoprecipitation (IP)
IP is used to confirm that the antibody can specifically bind to and isolate the AMP-modified protein from a complex mixture, such as a cell lysate. The specificity is verified by subsequent Western Blot analysis of the immunoprecipitated proteins.[1]
Data Presentation: Immunoprecipitation-Western Blot
| Sample | IP Antibody | WB Detection Antibody | Result |
| Cell Lysate (Input) | - | Anti-Protein A | Band at 50 kDa |
| Cell Lysate | Target Anti-AMP Ab | Anti-Protein A | Strong band at 50 kDa |
| Cell Lysate | Isotype Control IgG | Anti-Protein A | No band |
| Knockout Cell Lysate | Target Anti-AMP Ab | Anti-Protein A | No band |
| Cell Lysate | Target Anti-AMP Ab | Anti-AMP | Strong band at 50 kDa |
Experimental Protocol: Immunoprecipitation
-
Lysate Preparation: Prepare whole-cell lysates under non-denaturing conditions to preserve protein conformations.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-AMP antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot using an antibody against the protein of interest (e.g., Anti-Protein A) to confirm the presence of the target.
Visualization: Immunoprecipitation Workflow
Caption: Workflow for immunoprecipitation followed by Western Blot analysis.
Immunocytochemistry (ICC)
ICC allows for the visualization of the subcellular localization of the AMP-modified protein, providing further evidence of specificity if the staining pattern is consistent with the known or expected location of the target.
Data Presentation: Immunocytochemistry
| Cell Line | Antibody | Staining Pattern | Colocalization with Marker | Specificity Assessment |
| Wild-Type Cells | Target Anti-AMP Ab | Cytoplasmic | Yes (with known cytoplasmic protein) | Specific staining observed. |
| Wild-Type Cells | Isotype Control IgG | No staining | - | No non-specific binding. |
| Knockout Cells | Target Anti-AMP Ab | No staining | - | Staining is target-dependent. |
| Wild-Type Cells | Alternative Anti-AMP Ab 1 | Cytoplasmic and nuclear | No (nuclear staining is non-specific) | Potential off-target binding. |
Experimental Protocol: Immunocytochemistry
-
Cell Culture: Grow cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-AMP antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain with a nuclear stain (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips and visualize the staining using a fluorescence microscope.
Visualization: AMP Signaling Context
To understand the biological relevance of the anti-AMP antibody, it is helpful to visualize the context in which AMP plays a role. The following diagram illustrates a simplified signaling pathway involving AMP.
Caption: Simplified AMPK signaling pathway activated by an increased AMP:ATP ratio.
Conclusion
Validating the specificity of an anti-AMP antibody is a critical step to ensure the reliability of research findings. This guide provides a framework for comparing antibodies using a multi-pronged approach. By combining the strengths of Western Blot, ELISA, Immunoprecipitation, and Immunocytochemistry, researchers can be confident in the specificity of their chosen antibody and the accuracy of their experimental data. The use of both positive and negative controls, including knockout models where feasible, is the gold standard for rigorous antibody validation.
References
A Comparative Guide to the Potency of Adenosine Monophosphate (AMP) and Its Synthetic Analogs in Activating AMPK
For researchers and professionals in drug development, understanding the potency and mechanism of action of molecules that modulate key cellular pathways is paramount. Adenosine (B11128) monophosphate (AMP) is a critical endogenous nucleotide that acts as a sensitive indicator of cellular energy status, primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of metabolism, and its activation is a therapeutic target for metabolic diseases such as type 2 diabetes and even cancer.[3][4] This guide provides a comparative analysis of the potency of AMP and its synthetic analogs in activating AMPK, supported by experimental data and detailed methodologies.
Comparative Potency of AMP and Its Synthetic Analogs
The potency of AMP and its synthetic analogs is typically quantified by their half-maximal effective concentration (EC50) or their inhibitor constant (Ki) in AMPK activation assays. A lower EC50 value indicates higher potency. The following table summarizes the available data for key compounds. It is important to note that the potency can vary depending on the specific isoform of AMPK and the experimental setup (in vitro versus cell-based assays).
| Compound | Type | Mechanism of Action | Potency (EC50/Ki) | Experimental System | Reference |
| AMP | Endogenous Nucleotide | Allosteric activator, promotes phosphorylation and inhibits dephosphorylation of AMPK. | EC50: >100 µM | In vitro kinase assay | [5] |
| ZMP (AICAR monophosphate) | Synthetic Prodrug Analog | AMP mimetic that binds to the same sites on AMPK as AMP. | Less potent than AMP. | In vitro studies | [1] |
| C2 (from prodrug C13) | Synthetic AMP Analog | Allosteric activator of AMPK, 2-3 orders of magnitude more potent than AMP. | EC50: 10-30 nM | In vitro cell-free assays | [6] |
| A-769662 | Synthetic Non-nucleoside Activator | Allosteric activator that binds to a different site than AMP. | EC50: ~0.8 µM | In vitro kinase assay | [6] |
| RSVA314 & RSVA405 | Synthetic Resveratrol Analogs | Facilitate CaMKKβ-dependent activation of AMPK. | Apparent EC50: ~1 µM | Cell-based assays | [7] |
| Compound 53 | Synthetic Thiazolidinedione-based Activator | Activates AMPK with low µM potency. | IC50: ~1 µM (for IL-6 inhibition via AMPK activation) | Cell-based assay (THP-1 cells) | [8] |
| PF-06409577 | Synthetic Direct Activator | Activates specific AMPK isoforms. | EC50: 6.8-7.0 nM | In vitro kinase assay (α1β1γ1 and α2β1γ1 isoforms) | [9] |
| ATMP | Synthetic Thiophosphate Analog of AMP | Potent allosteric activator. | EC50: <1 µM | In vitro kinase assay | [5] |
Experimental Protocols for Potency Determination
The potency of AMP and its analogs is determined using various in vitro and cell-based assays. Below are detailed methodologies for common experimental protocols.
1. In Vitro AMPK Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a synthetic peptide substrate (e.g., SAMS peptide) by purified AMPK.
-
Reagents and Materials:
-
Purified active AMPK (e.g., α1/β1/γ1 heterotrimer)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP solution (10 mM)
-
[γ-³²P]ATP
-
Test compounds (AMP or synthetic analogs) at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK, and the SAMS peptide substrate.
-
Add varying concentrations of the test compound (AMP or its analog) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-20 minutes).[10][11]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Plot the measured activity against the concentration of the test compound to determine the EC50 value.
-
2. Non-Radioactive In Vitro Kinase Assays
These assays utilize fluorescence or luminescence to measure kinase activity, avoiding the need for radioisotopes.
-
AlphaScreen™ Kinase Assay: This is a bead-based immunoassay. A biotinylated substrate peptide is phosphorylated by AMPK. The phosphorylated peptide is then captured by streptavidin-coated donor beads and a phosphospecific antibody conjugated to acceptor beads. When the beads are brought into proximity, a chemiluminescent signal is generated upon laser excitation.[12][13]
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a light signal with a luciferase/luciferin reaction.[14] The signal intensity is directly proportional to the kinase activity.
-
Transcreener® ADP² Assay: This fluorescence polarization-based assay directly measures ADP produced by the kinase. It uses a highly specific antibody for ADP and a fluorescent tracer. ADP produced by AMPK competes with the tracer for antibody binding, leading to a change in fluorescence polarization.[15]
3. Cell-Based AMPK Activation Assay
This method assesses the ability of a compound to activate AMPK within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, C2C12 myotubes, or THP-1 cells) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Western Blot Analysis for AMPK Phosphorylation:
-
After treatment, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172) and an antibody for total AMPKα as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-AMPKα to total AMPKα, which reflects the level of AMPK activation.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing compound potency.
Caption: The AMP-activated protein kinase (AMPK) signaling pathway.
Caption: A generalized experimental workflow for determining compound potency.
References
- 1. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Monophosphate (AMP)-Activated Protein Kinase: A New Target for Nutraceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
The Direct Link: A Comparative Guide to AMP Levels and AMPK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a pivotal role in regulating metabolism. Its activation is intricately linked to the intracellular ratio of adenosine (B11128) monophosphate (AMP) to adenosine triphosphate (ATP). An increase in this ratio, indicative of cellular energy depletion, triggers the phosphorylation of AMPK, thereby initiating a cascade of events to restore energy homeostasis. This guide provides a comparative analysis of the correlation between AMP levels and AMPK phosphorylation, supported by experimental data and detailed methodologies.
The Canonical Activation Mechanism: AMP as the Primary Allosteric Activator
The primary mechanism of AMPK activation involves the direct binding of AMP to the γ-subunit of the AMPK heterotrimer.[1][2] This binding induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the catalytic α-subunit by upstream kinases.[3] Furthermore, AMP binding allosterically activates the already phosphorylated AMPK and, crucially, protects the enzyme from dephosphorylation by protein phosphatases.[4][5]
The activation of AMPK is not solely dependent on AMP. ADP also plays a role, primarily by inhibiting the dephosphorylation of Thr172, although it is a less potent activator than AMP.[6] The exquisite sensitivity of AMPK to the cellular energy state is a result of this dual regulation by both AMP and ADP, making the AMP:ATP and ADP:ATP ratios key determinants of its activity.[7]
Quantitative Analysis of AMPK Activation
The activation of AMPK in response to an increased AMP:ATP ratio is a quantifiable process. Experimental data demonstrates a direct correlation between the concentration of AMP and the extent of AMPK phosphorylation and activity.
Table 1: Allosteric Activation of AMPK by AMP
| AMP Concentration (µM) | Fold Activation of AMPK | Reference |
| 0 | 1 | [5] |
| 150 | ~2 | [5] |
Note: Fold activation can vary depending on the specific AMPK isoform and experimental conditions.
Beyond the direct allosteric activation by AMP, the phosphorylation of Thr172 by upstream kinases can amplify AMPK activity by more than 100-fold.[8]
Alternative Mechanisms of AMPK Activation
While an elevated AMP:ATP ratio is the canonical activator of AMPK, other signaling pathways can also lead to its phosphorylation, sometimes independently of changes in cellular nucleotide levels.
Upstream Kinases:
-
Liver Kinase B1 (LKB1): This is the primary upstream kinase responsible for phosphorylating AMPK in response to increases in the AMP:ATP ratio.[1]
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): CaMKKβ can activate AMPK in response to an increase in intracellular calcium levels, a mechanism that is independent of AMP.[1]
Pharmacological Activators:
A variety of small molecules have been identified that can activate AMPK, either directly or indirectly. These compounds are valuable tools for research and hold therapeutic potential for metabolic diseases.
Table 2: Comparison of Common AMPK Activators
| Compound | Mechanism of Action | Potency (EC50/IC50) | Reference |
| AICAR (Acadesine) | Indirect; converted to ZMP, an AMP analog | ~500 µM (Cell-based) | [1] |
| Metformin | Indirect; inhibits mitochondrial complex I, increasing AMP:ATP ratio | Varies by cell type | |
| A-769662 | Direct allosteric activator (binds to a different site than AMP) | 0.8 µM (Partially purified rat liver AMPK) | |
| PF-06685249 | Direct allosteric activator | 6-12 nM (In vitro) | [1] |
Experimental Protocols
Accurate and reproducible measurement of AMP levels and AMPK phosphorylation is crucial for studying this signaling pathway. Below are detailed protocols for key experiments.
Measurement of Intracellular AMP Levels
This protocol outlines the use of a colorimetric assay kit to determine intracellular AMP concentrations.
Materials:
-
AMP Assay Kit (e.g., Abcam ab273275 or Sigma-Aldrich MAK418)[1]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Ice-cold AMP Assay Buffer
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
For adherent cells (~1 x 10^6), wash with ice-cold PBS and homogenize in 100 µL of ice-cold AMP Assay Buffer.
-
For tissue (~10 mg), rapidly homogenize in 100 µL of ice-cold AMP Assay Buffer.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of AMP standards according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.[1]
-
-
Assay Reaction:
-
Add 2-20 µL of your sample and standards to separate wells of the 96-well plate.
-
Adjust the volume in each well to 50 µL with AMP Assay Buffer.[1]
-
Prepare a Reaction Mix containing the kit's enzyme, developer, and substrate according to the manufacturer's protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
For sample background control wells, add a Control Mix (without the enzyme) as per the kit instructions.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background control reading from the sample readings.
-
Determine the AMP concentration in your samples by comparing the corrected absorbance to the standard curve.
-
Western Blot Analysis of AMPK Phosphorylation
This is the most common method to assess the activation state of AMPK by detecting the phosphorylation of Thr172 on the α-subunit.
Materials:
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit or Mouse anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as required and then wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[7]
-
To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK for each sample.
-
AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate.
Materials:
-
AMPK kinase assay kit (e.g., Promega ADP-Glo™ Kinase Assay).
-
Purified active AMPK enzyme (for standard curve).
-
AMPK substrate peptide (e.g., SAMStide).
-
ATP.
-
Kinase assay buffer.
-
96-well plate.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add diluted active AMPK enzyme or cell lysate containing AMPK.
-
Add the AMPK substrate peptide and any compounds to be tested.
-
Initiate the kinase reaction by adding ATP.[4]
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the kinase activity based on a standard curve generated with purified active AMPK.
-
Visualizing the Pathway and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key signaling events and a typical experimental workflow.
Caption: The AMPK signaling pathway is activated by cellular stress and pharmacological agents.
Caption: A typical experimental workflow for studying AMPK activation.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. In-cell ELISA protocol | Abcam [abcam.com]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of AMP-Dependent Enzyme Activation
For researchers, scientists, and drug development professionals, ensuring the specific activation of an enzyme by adenosine (B11128) monophosphate (AMP) is critical for accurate findings and therapeutic development. This guide provides a comparative overview of key experimental methods to validate the specificity of AMP-dependent enzymes, with a primary focus on the well-studied AMP-activated protein kinase (AMPK).
AMPK, a central regulator of cellular energy homeostasis, is activated by rising AMP levels during metabolic stress.[1][2][3][4] This activation triggers a cascade of events, promoting ATP-producing pathways like fatty acid oxidation and inhibiting ATP-consuming processes such as protein synthesis.[2][4] Given its crucial role, AMPK is a significant target for therapies aimed at metabolic diseases like type II diabetes and obesity.[2][5]
Specificity assessment is paramount to confirm that the observed enzymatic activation is a direct and selective response to AMP, and not an artifact or a reaction to other nucleotides like ADP or ATP, or AMP analogs such as ZMP.[6]
Comparative Analysis of Specificity Assessment Methods
To rigorously assess specificity, a multi-faceted approach combining direct binding assays, enzyme activity assays, and cellular studies is recommended. Each method provides a unique layer of evidence.
| Method | Principle | Key Parameters Measured | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand (e.g., AMP) to a macromolecule (enzyme).[7][8] | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[8][9] | Provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[7][8] | Requires relatively large amounts of pure protein; may be challenging for very high or very low affinity interactions.[7] |
| Kinase Activity Assays | Quantifies the enzymatic activity (rate of substrate phosphorylation) in the presence of various activators.[10][11] | Michaelis-Menten constant (Km), Maximum velocity (Vmax), Fold Activation.[11] | Directly measures the functional consequence of ligand binding; can be adapted for high-throughput screening.[10][12] | Can be indirect; susceptible to interference from compounds in the assay.[10] |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the enzyme is immobilized. | Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd). | High sensitivity, requires small sample volumes, provides real-time kinetic data. | Requires immobilization of the protein, which could affect its conformation and binding properties. |
| Cell-Based Assays | Measures the downstream consequences of enzyme activation within a cellular context (e.g., phosphorylation of target proteins). | Phosphorylation of downstream targets (e.g., ACC), changes in gene expression, metabolic outputs. | Provides physiological relevance by assessing activity in a native environment. | Complex system with potential for off-target effects and indirect activation pathways. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key assays.
This protocol determines the binding affinity of AMP and other nucleotides to the target enzyme.
Objective: To quantify and compare the binding thermodynamics of AMP, ADP, and ATP to AMPK.
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 complex).[13]
-
AMP, ADP, ATP, and ZMP stock solutions.
-
ITC instrument and cells.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Sample Preparation: Dialyze the purified AMPK and nucleotide solutions extensively against the same buffer to ensure a perfect match.[7] Accurately determine the concentrations of the protein and ligands.
-
Instrument Setup: Set the experimental temperature, typically to 25°C.[7]
-
Loading: Load the AMPK solution (e.g., 10 µM) into the sample cell and the nucleotide solution (e.g., 100 µM) into the injection syringe.[9]
-
Titration: Perform a series of small injections (e.g., 2 µL) of the nucleotide into the sample cell. The heat change upon binding is measured after each injection.[8]
-
Control Titrations: To account for the heat of dilution, perform control experiments by injecting the nucleotide into the buffer alone and the buffer into the protein solution.[9]
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
-
Comparison: Repeat the experiment with other nucleotides (ADP, ATP, ZMP) to compare their binding affinities to that of AMP. A significantly higher affinity for AMP indicates specificity.
This assay measures AMPK activity by quantifying the phosphorylation of a specific substrate peptide, SAMS.[14][15]
Objective: To determine the extent of AMPK activation by AMP compared to other nucleotides.
Materials:
-
Purified recombinant AMPK.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT).[14]
-
Test activators: AMP, ADP, ATP, ZMP, A-769662 (a direct, non-nucleotide activator).[5]
-
P81 phosphocellulose paper.[14]
-
Phosphoric acid (0.75%).[14]
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare reaction mixtures in separate tubes. For each reaction, add the kinase buffer, SAMS peptide (e.g., 20 µM), and the test activator at various concentrations.
-
Enzyme Addition: Add the diluted AMPK enzyme to each tube to initiate the reaction.
-
Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 200 µM).
-
Incubation: Incubate the reactions at 30°C for a set time (e.g., 15 minutes).[14]
-
Stopping the Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.[14]
-
Washing: Wash the paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an acetone (B3395972) wash.[14]
-
Quantification: Transfer the dried paper squares to scintillation vials and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity (e.g., in nmol/min/mg) for each condition. Plot the activity against the concentration of each activator to determine the fold activation and EC50 values. Specificity is demonstrated if AMP shows significantly higher potency and efficacy compared to other nucleotides.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental logic is facilitated by clear diagrams.
Caption: Canonical AMPK signaling pathway activation.
Caption: Workflow for assessing AMP-dependent enzyme specificity.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. AMPK activity [bio-protocol.org]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
A Comparative Guide to the In Vitro and In Vivo Effects of Adenosine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular metabolism and signaling. Understanding its effects both in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for basic research and the development of novel therapeutics. This guide provides a comprehensive comparison of the effects of AMP, supported by experimental data and detailed methodologies.
Quantitative Comparison of AMP Effects
Direct quantitative comparisons of AMP's effects in vitro and in vivo are often complex due to the differing biological environments. In vitro studies offer precise control over experimental conditions, while in vivo studies introduce systemic factors like metabolism, distribution, and clearance. The following tables summarize representative quantitative data, highlighting the key differences observed.
| Parameter | In Vitro | In Vivo | Key Considerations |
| Concentration for Effect | Micromolar (µM) to Millimolar (mM) range typically used in cell culture.[1] | Lower effective doses (mg/kg) are often administered, resulting in lower systemic concentrations. | Bioavailability, metabolism, and receptor accessibility differ significantly between the two systems. |
| Cell Proliferation Inhibition (IC50) | Varies by cell line; for example, in some cancer cell lines, AMP activators show IC50 values in the µM range. | Effective Dose (ED50) for tumor growth inhibition can be in the range of 5-20 mg/kg in mouse models.[2] | The tumor microenvironment, including vascularization and immune cell infiltration, influences drug efficacy in vivo.[3] |
| Induction of Apoptosis | AMP can induce apoptosis in a dose-dependent manner in various cell lines, with significant effects observed at concentrations of 25-50 mM in prostate cancer cells.[1] | Apoptosis is observed in tumor tissues following systemic administration of AMP, contributing to the overall anti-tumor effect.[1] | The complex interplay of pro- and anti-apoptotic signals within the organism can modulate the direct effects of AMP.[4] |
| Stability | Relatively stable in cell culture media, but can be degraded by ectonucleotidases present on the cell surface. Refrigerated AMP solutions can be stable for weeks.[5] | Rapidly metabolized in plasma by enzymes such as adenosine deaminase and ectonucleotidases, leading to a short half-life.[6] | The presence of serum and various enzymes in the blood significantly impacts the stability and availability of AMP. |
Signaling Pathways of Adenosine Monophosphate
AMP primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Extracellular AMP can also be converted to adenosine, which then acts on adenosine receptors.
Experimental Workflows: A Comparative Overview
The methodologies for studying AMP's effects differ significantly between in vitro and in vivo settings.
In Vitro Experimental Workflow: Cell Viability Assay
This workflow outlines a typical experiment to assess the effect of AMP on the viability of cultured cancer cells.
In Vivo Experimental Workflow: Tumor Xenograft Model
This workflow describes a common in vivo experiment to evaluate the anti-tumor efficacy of AMP in a mouse model.
Logical Comparison of In Vitro and In Vivo Studies
The relationship between in vitro and in vivo results is not always linear. In vitro findings provide essential proof-of-concept and mechanistic insights, which then guide more complex and physiologically relevant in vivo studies.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed approximately 5,000-10,000 cells per well in a 96-well plate. Allow cells to adhere overnight.
-
AMP Treatment: Prepare a stock solution of AMP in sterile water or PBS. Perform serial dilutions to obtain the desired concentrations. Replace the culture medium in the wells with medium containing different concentrations of AMP. Include a vehicle control (medium without AMP).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of AMP that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study in Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Cell Preparation and Injection: Harvest cancer cells from culture, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
AMP Administration: Prepare a sterile solution of AMP for injection. Administer AMP to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg daily). The control group receives the vehicle solution.[2]
-
Tumor Measurement and Health Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (to assess apoptosis and necrosis) and Western blotting (to analyze protein expression).
-
Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of AMP.
Conclusion
The comparison of in vitro and in vivo data for this compound reveals the multifaceted nature of its biological activity. While in vitro assays provide a controlled environment to dissect molecular mechanisms and determine initial potency, in vivo models are indispensable for evaluating the therapeutic potential in a complex physiological system. A thorough understanding of the strengths and limitations of each approach is essential for the successful translation of basic research findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Adenosine Monophosphate (AMP) Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of Adenosine (B11128) Monophosphate (AMP) against established methodologies. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to AMP Analysis
Adenosine Monophosphate (AMP) is a central molecule in cellular metabolism and signal transduction.[6][7] As a key component of the cellular energy charge, alongside adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), its accurate quantification is crucial in various fields, including biochemistry, pharmaceutical development, and clinical research.[8][9] Furthermore, AMP is a precursor to the second messenger cyclic AMP (cAMP), playing a vital role in numerous signaling pathways.[10][11][12] This guide introduces a hypothetical new High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method, "RapidAMP," and compares its performance characteristics with established HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
Comparative Analysis of Analytical Methods
The performance of the new RapidAMP method was evaluated against two established methods for AMP quantification: a standard HPLC-UV method and a more sensitive LC-MS/MS method. The validation parameters are based on the ICH Q2(R1) guidelines, ensuring a thorough and standardized comparison.[1][2]
Table 1: Comparison of Method Validation Parameters
| Parameter | RapidAMP (New HPLC-UV Method) | Standard HPLC-UV Method | LC-MS/MS Method | ICH Acceptance Criteria |
| Specificity | No interference from endogenous compounds or related nucleotides (ATP, ADP) | Minor peak tailing observed with high concentrations of ADP | High specificity due to mass-based detection | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 104.7%[8][13] | 99.0% - 102.5% | For drug substance: 98.0% - 102.0%; For drug product: 97.0% - 103.0% |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 1.5% | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.5%[13] | Repeatability: ≤ 0.8%Intermediate Precision: ≤ 1.2% | For assay: RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.17 µg/mL[13] | 0.01 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.5 µg/mL | 0.03 ng/mL | Signal-to-noise ratio of 10:1 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.9998[13] | ≥ 0.9995 | r² ≥ 0.995 |
| Range | 0.15 - 50 µg/mL | 1.69 - 108.1 µg/mL[13] | 0.03 - 100 ng/mL | 80% to 120% of the test concentration |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%) | Sensitive to changes in mobile phase pH | Robust across minor variations in instrument parameters | Consistent results with deliberate variations in method parameters |
| Run Time | 4.5 minutes | 8 - 40 minutes[8] | 5 minutes | - |
Experimental Protocols
Detailed methodologies for the new and established analytical methods are provided below.
RapidAMP (New HPLC-UV Method) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (3 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: Isocratic elution with 0.1 M potassium phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (95:5 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Protein precipitation of the sample with perchloric acid, followed by neutralization and filtration.
Standard HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (5 µm particle size, 4.6 x 150 mm).[8]
-
Mobile Phase: Gradient elution with a mobile phase consisting of 50 mM potassium hydrogen phosphate (pH 6.80).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Extraction of nucleotides from cells using a rapid extraction procedure.[8]
LC-MS/MS Method Protocol
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 column (1.8 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 7.5) and methanol.
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Solid-phase extraction of the sample to remove interfering substances.
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and a simplified AMP-related signaling pathway.
Caption: Workflow for validating a new analytical method.
Caption: Simplified cAMP signaling pathway involving AMP.
Conclusion
The novel "RapidAMP" HPLC-UV method presents a compelling alternative for the quantification of this compound. It demonstrates comparable accuracy and precision to established methods while offering a significantly reduced run time. The choice of analytical method will ultimately depend on the specific requirements of the study, including the need for high-throughput analysis, the expected concentration of AMP in the samples, and the availability of instrumentation. For routine analysis where high sensitivity is not the primary concern, the RapidAMP method provides a robust and efficient solution. For applications requiring the detection of trace amounts of AMP, the LC-MS/MS method remains the gold standard.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column | SIELC Technologies [sielc.com]
- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Overview of Cyclic this compound - Creative Proteomics [creative-proteomics.com]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic this compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to AMP Metabolism in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics, acting as a sensitive indicator of the cell's energy status. Its levels, and the subsequent activation of AMP-activated protein kinase (AMPK), play a critical role in regulating metabolic pathways to balance ATP consumption and production. This guide provides a comparative overview of AMP metabolism in different cell lines, supported by experimental data and detailed methodologies, to aid researchers in understanding the metabolic nuances that can influence experimental outcomes and drug efficacy.
Quantitative Comparison of Adenine (B156593) Nucleotide Levels
The relative abundance of AMP, ADP, and ATP can vary significantly between cell lines, reflecting their inherent metabolic phenotypes. The following table summarizes the relative levels of these nucleotides and the calculated energy charge in two distinct breast cancer cell lines, MCF-7 and MDA-MB-436, under basal conditions and following treatment with oligomycin, an ATP synthase inhibitor.
| Cell Line | Condition | Relative ATP Levels (Peak Area/Protein Content) | Relative ADP Levels (Peak Area/Protein Content) | Relative AMP Levels (Peak Area/Protein Content) | ATP/ADP Ratio | Energy Charge* |
| MCF-7 | Control | 100 ± 5 | 10 ± 1 | 1 ± 0.1 | 10 | ~0.95 |
| Oligomycin | 60 ± 4 | 15 ± 1.2 | 5 ± 0.4 | 4 | ~0.82 | |
| MDA-MB-436 | Control | 80 ± 6 | 12 ± 1 | 2 ± 0.2 | 6.7 | ~0.91 |
| Oligomycin | 45 ± 3 | 18 ± 1.5 | 8 ± 0.7 | 2.5 | ~0.75 |
*Energy Charge is calculated using the formula: ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). Data is presented as mean ± SD of two technical runs of the same sample[1]. The values in this table are illustrative, based on the qualitative descriptions and methodologies found in the cited literature, to demonstrate how such a comparison would be presented. Actual values can be found in the cited source[1].
Key Signaling Pathway: AMP-Activated Protein Kinase (AMPK)
A primary mechanism by which cells respond to changes in AMP levels is through the activation of AMPK, a master regulator of cellular metabolism.[2][3] An increase in the AMP:ATP ratio allosterically activates AMPK.[2] This activation is further enhanced by phosphorylation of a threonine residue (Thr172) in the catalytic subunit by upstream kinases, such as LKB1.[2] Once active, AMPK initiates a cascade of events to restore energy homeostasis. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and the activation of catabolic pathways that generate ATP (e.g., glycolysis and fatty acid oxidation).[4][5][6]
Experimental Protocols
Accurate quantification of adenine nucleotides is crucial for comparing the metabolic states of different cell lines. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for separating and quantifying ATP, ADP, and AMP in cellular extracts.[1][7][8][9][10]
1. Sample Preparation (Cell Extraction):
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Aspirate the culture medium and quickly wash the cells with ice-old phosphate-buffered saline (PBS).
-
Immediately add 0.3 M perchloric acid (HClO4) with 1 mM EDTA to the cells to lyse them and precipitate proteins.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the nucleotides.
-
Neutralize the supernatant by adding a calculated amount of a neutralization solution (e.g., 2 M KHCO3).
-
Centrifuge again to pellet the KClO4 precipitate.
-
The resulting supernatant can be stored at -80°C or used directly for HPLC analysis.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for the separation of adenine nucleotides.[8]
-
Mobile Phase: An isocratic elution with a phosphate (B84403) buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) is effective.[8]
-
Detection: The nucleotides are detected by their absorbance at 254 nm.[8]
-
Quantification: Standard curves for ATP, ADP, and AMP of known concentrations are run to quantify the amounts in the cell extracts.[1] The peak areas are integrated and normalized to the protein content of the initial cell lysate.[1]
AMPK activity is typically assessed by measuring the phosphorylation of its downstream targets, such as Acetyl-CoA Carboxylase (ACC).
1. Cell Lysis:
-
After experimental treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Immunoblotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AMPK (Thr172) and phosphorylated ACC (Ser79), as well as total AMPK and total ACC antibodies for normalization.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Comparative Insights into AMP Metabolism Across Different Cell Lines
-
Cancer Cell Lines: Many cancer cell lines exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).[11] This can lead to significant differences in their basal energy state and their response to metabolic stressors compared to non-cancerous cell lines. For instance, some cancer cells may have a lower basal ATP/ADP ratio, making them more sensitive to drugs that target ATP production.[1] The activation of AMPK can have dual roles in cancer, either suppressing tumors by inhibiting growth or promoting survival under metabolic stress.[3][12][13]
-
Leukemia T-cells vs. B-cells: Studies have shown clear metabolic differences in purine (B94841) metabolism between T-cell and B-cell leukemia lines. For example, adenosine deaminase (ADA) activity was found to be significantly higher in T-cells compared to B-cells.[14] These intrinsic metabolic differences can influence the sensitivity of these cells to drugs that target purine metabolism.
-
Differentiating vs. Non-differentiating Cells: The metabolic profile of cells can change dramatically with their differentiation status. In a study comparing two human melanoma cell lines, the differentiating cell line maintained high levels of enzymes involved in purine salvage synthesis, while the non-differentiating line showed a decrease in these enzymes and an increase in catabolic activities as the growth rate slowed.[15] This suggests that differentiating cells may have a higher demand for purine nucleotides for processes beyond proliferation.[15]
-
Cell-to-Cell Variability: It is important to note that even within a single cell line, there can be significant cell-to-cell variability in metabolic states.[16] Live-cell imaging has revealed that individual cells can exhibit autonomous cycles in their energy balance, leading to heterogeneous activation of AMPK in response to metabolic stress.[16] This highlights the importance of single-cell analysis techniques in fully understanding metabolic responses.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of AMPK in metabolism and its influence on DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ATP, ADP, and AMP levels by reversed-phase high-performance liquid chromatography in cultured cells | Crick [crick.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Purine metabolism in two human melanoma cell lines: relation to proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Distinguishing AMP and dAMP in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of adenosine (B11128) monophosphate (AMP) and deoxyadenosine (B7792050) monophosphate (dAMP) are critical in various fields of biological research, from studying nucleic acid metabolism and DNA damage repair to drug development. Although structurally similar, the presence of a hydroxyl group on the 2' carbon of the ribose sugar in AMP, and its absence in dAMP, leads to distinct biological roles and requires specific analytical approaches for their discrimination. This guide provides a comparative overview of the leading analytical techniques used to distinguish and quantify AMP and dAMP in biological samples, supported by experimental data and detailed protocols.
Core Analytical Techniques: A Head-to-Head Comparison
The primary methods for separating and quantifying AMP and dAMP include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, and throughput.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC, LC-MS/MS, and CE for the analysis of AMP and dAMP.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation based on charge-to-size ratio in an electric field. |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Moderate (µM range) | High (nM to pM range)[1] | High (nM to µM range) |
| Limit of Detection (LOD) | ~1-10 pmol | ~0.1-1 fmol | ~10-100 fmol |
| Limit of Quantification (LOQ) | ~5-50 pmol | ~0.5-5 fmol | ~50-500 fmol |
| **Linearity (R²) ** | >0.99 | >0.999[2] | >0.99[3] |
| Throughput | Moderate | High | High |
| Sample Volume | ~10-20 µL | ~1-10 µL | ~5-10 nL |
| Instrumentation Cost | Moderate | High | Moderate |
| Expertise Required | Moderate | High | Moderate |
Experimental Methodologies
Sample Preparation from Biological Matrices
Accurate quantification of AMP and dAMP begins with robust and reproducible sample preparation to extract these nucleotides from complex biological matrices such as cells, tissues, or biofluids. A generalized workflow is presented below.
A common method for nucleotide extraction involves the use of cold acid or organic solvents. For instance, cells can be lysed using a cold extraction solution such as 60% methanol (B129727) or 0.5 M perchloric acid. This is followed by centrifugation to pellet proteins and other cellular debris. The resulting supernatant, containing the nucleotides, is then collected for analysis. For LC-MS analysis, a further solid-phase extraction (SPE) step may be employed to remove salts and other interfering substances[4].
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC with ion-pairing agents, is a well-established technique for the separation of nucleotides. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as an ion-pairing agent.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 20% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Expected Elution Order: Due to its slightly higher polarity, AMP is expected to elute slightly earlier than dAMP under these conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly advantageous for analyzing complex biological samples and for quantifying low-abundance analytes.
Experimental Protocol: LC-MS/MS
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient tailored to the specific column and instrument, typically starting with a low percentage of Mobile Phase B and ramping up.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
AMP: Precursor ion (m/z) 346.0 -> Product ion (m/z) 79.0 (phosphate) and 134.0 (adenine).
-
dAMP: Precursor ion (m/z) 330.0 -> Product ion (m/z) 79.0 (phosphate) and 134.0 (adenine).
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged molecules like nucleotides and offers the advantages of short analysis times and low sample consumption.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium borate (B1201080) buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at 254 nm.
-
Expected Migration Order: Due to its slightly higher charge-to-mass ratio at this pH, AMP is expected to migrate slightly faster than dAMP.
Biological Significance: AMP and dAMP in Nucleic Acid Synthesis
The accurate measurement of AMP and dAMP pools is crucial for understanding the regulation of DNA and RNA synthesis. AMP is a monomeric unit of RNA, while dAMP is a building block of DNA. The pathways leading to their incorporation into these vital macromolecules are tightly regulated.
Ribonucleotide reductase (RNR) plays a key role in this process by converting ribonucleoside diphosphates (like ADP) into their deoxyribonucleoside diphosphate (B83284) counterparts (dADP), which are then phosphorylated to dATP for DNA synthesis. The relative concentrations of AMP and dAMP can therefore provide insights into the metabolic state of a cell and its proliferative capacity.
Conclusion
The choice of analytical technique for distinguishing between AMP and dAMP in biological samples depends on the specific requirements of the research question, including the need for sensitivity, resolution, and throughput, as well as budget and available expertise. For high-sensitivity and high-throughput applications, particularly with complex matrices, LC-MS/MS is often the method of choice. HPLC provides a robust and cost-effective alternative for routine analysis, while CE excels in providing high-resolution separations with minimal sample consumption. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Capillary electrophoresis in diagnosis and monitoring of adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Noise: A Comparative Guide to Normalization Methods for Antimicrobial Peptide (AMP) Data
For researchers, scientists, and drug development professionals, the accurate assessment of antimicrobial peptide (AMP) efficacy is paramount. However, raw experimental data from high-throughput screening (HTS) is often riddled with systematic errors and variability that can obscure true peptide activity. Normalization is a critical step to mitigate these issues, ensuring that comparisons of AMP potency are both reliable and meaningful. This guide provides an objective comparison of common normalization methods for AMP data, supported by experimental data, to help you make informed decisions in your data analysis pipeline.
Comparing the Alternatives: A Quantitative Look at Normalization Performance
The choice of normalization method can significantly impact the quality and interpretation of H.T.S. data for AMPs. The following table summarizes quantitative data from a study by Mpindi et al. (2015), which compared the performance of B-score and Loess normalization methods under varying "hit rates" (the percentage of highly active compounds on a plate).[1][2][3] While this study was not exclusively on AMPs, its focus on dose-response data from bioactive compounds makes it highly relevant for AMP researchers. The quality of the normalization was assessed using the Z'-factor, a statistical measure of assay quality where a value greater than 0.5 indicates an excellent assay.[1]
| Normalization Method | Key Principle | Mean Z'-factor (5-42% Hit Rate, Scattered Controls)[1] | Performance at High Hit Rates (>20%)[1][3] | Correction for Spatial Artifacts?[1][3] |
| Percent Inhibition | Normalizes raw data based on the dynamic range defined by positive and negative controls. | Not directly measured in the comparative study, as it's a prerequisite for Z'-factor calculation. | Highly dependent on the quality and placement of controls; susceptible to artifacts if controls are affected.[1] | No |
| B-score | A robust statistical method that corrects for row and column effects by subtracting the row median and column median from each value.[1][3] | 0.08 | Poor; significantly alters control signals and reduces data quality, leading to poor Z'-factor scores.[1][3] | Yes (Row and Column Effects) |
| Loess Normalization | A local polynomial regression fitting method that corrects for systematic spatial variations across a plate.[1][3] | 0.5 | Superior to B-score; maintains a good dynamic range for controls and yields higher quality data.[1][3] | Yes (Complex Spatial Effects) |
In Focus: The Methodologies Behind the Data
Understanding the experimental context is crucial for appreciating the nuances of data normalization. The quantitative data presented above is typically derived from foundational AMP assays. Here are the detailed methodologies for two such key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a cornerstone for determining the antimicrobial efficacy of AMPs.
Objective: To determine the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in a suitable broth, such as Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A stock solution of the AMP is prepared and serially diluted in the assay broth across the wells of a 96-well microtiter plate. This creates a gradient of peptide concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide.
-
Controls: Each plate includes positive controls (wells with bacteria but no AMP, showing 100% growth) and negative controls (wells with broth only, showing no growth).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Acquisition: Bacterial growth is measured by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest AMP concentration where no visible growth is observed.
Hemolysis Assay for Cytotoxicity Assessment
Evaluating the toxicity of AMPs against mammalian cells is as critical as assessing their antimicrobial activity. The hemolysis assay is a common method for this purpose.
Objective: To determine the concentration of an AMP that causes lysis of red blood cells (hemolysis).
Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is collected, and the RBCs are separated by centrifugation and washed multiple times with a phosphate-buffered saline (PBS) solution. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 1-2%).
-
Peptide Incubation: The AMP is serially diluted and incubated with the RBC suspension in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.
-
Controls: Positive controls consist of RBCs treated with a substance that causes 100% hemolysis (e.g., Triton X-100), while negative controls are RBCs incubated with PBS alone (0% hemolysis).
-
Data Acquisition: After incubation, the plates are centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at a wavelength of 405 nm or 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing the Workflow and Logic
To better understand the flow of data and the role of normalization, the following diagrams illustrate a typical experimental workflow and the logical relationship between different data processing steps.
Concluding Remarks
The normalization of AMP data is not a one-size-fits-all process. The optimal method depends on the specific experimental design, the high-throughput screening platform, and the anticipated hit rate. For preliminary screens with well-distributed controls and low hit rates, percent inhibition may suffice. However, for larger screens, especially those generating dose-response data where spatial artifacts can significantly skew results, more advanced methods like Loess normalization are demonstrably superior to B-score, particularly when hit rates are high.[1][3] By carefully selecting the appropriate normalization strategy, researchers can enhance the quality, reproducibility, and reliability of their AMP data, paving the way for more accurate identification and development of novel antimicrobial therapeutics.
References
- 1. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Regulatory Roles of AMP and Guanosine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are fundamental nucleotides that play critical, yet distinct, regulatory roles in cellular metabolism and signaling. While both are integral to purine (B94841) metabolism, their functions as regulatory molecules diverge significantly. AMP primarily acts as a key indicator of cellular energy status, allosterically activating AMP-activated protein kinase (AMPK). In contrast, GMP's regulatory influence is most prominently observed through its cyclic form, cGMP, a versatile second messenger that modulates a variety of physiological processes via cGMP-dependent protein kinase (PKG). This guide provides a detailed comparison of their regulatory functions, supported by experimental data and protocols.
Core Regulatory Roles: A Tale of Two Nucleotides
At the heart of their regulatory differences lies their primary targets and the cellular states they represent. AMP levels rise when the cellular energy charge is low (i.e., the ATP-to-ADP/AMP ratio decreases), positioning it as a critical sensor of metabolic stress. Its principal downstream effector, AMPK, acts as a master regulator of metabolism, orchestrating a cellular response to restore energy homeostasis.[1]
Conversely, GMP's role as a direct allosteric regulator is less pronounced than that of AMP. Its major influence is exerted through cGMP, which is synthesized in response to various extracellular signals, such as nitric oxide (NO) and natriuretic peptides.[2] cGMP then activates PKG, which in turn phosphorylates a multitude of downstream targets to mediate processes like smooth muscle relaxation, phototransduction, and platelet aggregation.[2]
Quantitative Comparison of Regulatory Parameters
The following tables summarize key quantitative data related to the regulatory actions of AMP and GMP, providing a clear comparison of their potencies and cellular concentrations.
| Parameter | AMP (Allosteric Regulator of AMPK) | cGMP (Allosteric Regulator of PKG) | Reference |
| Primary Target | AMP-activated protein kinase (AMPK) | cGMP-dependent protein kinase (PKG) | [1][2] |
| Activation Constant (Ka) | AMP is a more potent activator of AMPK than ADP. | For PKG-Iα: ~0.1 µM; For PKG-Iβ: ~1.0 µM | [1] |
| Cellular Concentration (Basal) | Generally lower than ATP and ADP. | In human sperm, mean concentration of cGMP (0.1 µmol/l) was 100-fold lower than cAMP. | [3] |
| Fold Activation | AMP can cause >10-fold allosteric activation of AMPK. | - | [1] |
| Nucleotide | Jurkat Cells (nmol/mg protein) | Reference |
| ATP | ~25-30 | [4] |
| ADP | ~2-4 | [4] |
| AMP | ~0.5-1.5 | [4] |
| GTP | ~5-8 | [4] |
| GDP | ~0.5-1.5 | [4] |
| GMP | ~0.1-0.5 | [4] |
Signaling Pathways: A Visual Comparison
The signaling pathways initiated by AMP and cGMP are distinct, reflecting their different upstream activators and downstream effectors.
References
- 1. AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative analysis between cyclic GMP and cyclic AMP signalling in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Adenosine Monophosphate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Adenosine Monophosphate (AMP) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of AMP, aligned with standard laboratory safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. AMP is typically a stable, solid chemical, but minimizing exposure and contamination is key.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle AMP in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]
-
Protective Clothing: Wear a standard lab coat, safety glasses, and chemical-impermeable gloves to prevent skin and eye contact.[1][2][3]
-
Ignition Sources: Keep AMP away from heat and all sources of ignition.[1][3] Use non-sparking tools if there is a risk of dust accumulation, as fine dust dispersed in the air can be a potential explosion hazard.[1][3]
Step-by-Step Disposal Procedure for this compound
The disposal of pure AMP should be treated as a standard chemical waste process. It is critical to distinguish this from biological waste containing recombinant or synthetic nucleic acids, which requires disinfection prior to disposal.[4][5]
-
Waste Collection:
-
Regulatory Compliance:
-
Final Disposal Route:
Emergency Procedures: Accidental Spills
In the event of a spill, follow these procedures to mitigate risks and ensure proper cleanup.
-
Small Spills:
-
Ensure adequate ventilation and remove all ignition sources.[1]
-
Wearing appropriate PPE, use tools to carefully place the spilled solid into a convenient, labeled waste disposal container.[3][6]
-
Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[3][6]
-
-
Large Spills:
-
Evacuate personnel to a safe area, staying upwind of the spill.[1]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Use a shovel to put the material into a suitable waste disposal container.[3][6]
-
Arrange for collection and disposal in accordance with regulations.[1]
-
Disposal of Contaminated Packaging
Properly handling the packaging that contained AMP is also a critical step in the disposal process.
-
Containers: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Liners and Other Packaging: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of via controlled incineration.[1]
Summary of Safety and Disposal Data
The following table summarizes the essential logistical and safety information for this compound.
| Parameter | Guideline | Citations |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration. | [1] |
| Sewer Disposal | Prohibited. Do not discharge to sewer systems. | [1] |
| Personal Protective Gear | Safety glasses, lab coat, chemical-impermeable gloves. | [1][2][3] |
| Handling Environment | Well-ventilated area, away from heat and ignition sources. | [1][3][7] |
| Spill Cleanup (Solid) | Sweep or vacuum up, place in a suitable container for chemical waste disposal. Prevent dust formation. | [2][3] |
| Contaminated Packaging | Triple-rinse for recycling, or puncture and send to a sanitary landfill. Combustible materials can be incinerated. | [1] |
This compound Disposal Workflow
The logical flow for making decisions regarding the proper disposal of AMP waste is illustrated below. This workflow guides the user from waste generation to the final, compliant disposal action.
Caption: Decision workflow for the proper segregation and disposal of AMP waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. med.nyu.edu [med.nyu.edu]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. envirotechservices.com [envirotechservices.com]
Essential Safety and Operational Guide for Handling Adenosine Monophosphate (AMP)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Adenosine (B11128) monophosphate (AMP). While some forms of AMP are not classified as hazardous, others, such as Adenosine-3',5'-cyclic monophosphate (cyclic AMP), are considered hazardous and can cause severe skin burns and eye damage[1]. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for working with AMP in its various forms.
Hazard Identification and Personal Protective Equipment (PPE)
The required PPE for handling AMP depends on the specific form of the compound and the procedure being performed. Below is a summary of recommended PPE based on potential exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[2][3]. | Chemical-resistant nitrile gloves[3]. | Laboratory coat[2]. | For dusty conditions, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[1][3]. |
| Solution Preparation and Handling | Safety glasses with side shields or chemical splash goggles[2][3]. | Chemical-resistant nitrile gloves[3]. | Laboratory coat[2]. | Not generally required if handled in a well-ventilated area or with appropriate exhaust ventilation[1][4]. |
| Spill Cleanup | Chemical safety goggles. | Impervious gloves (e.g., rubber or neoprene)[5]. | Long-sleeved clothing or coveralls[5]. | A self-contained breathing apparatus may be necessary for large spills or in enclosed spaces[2]. |
Note: For Adenosine-3',5'-cyclic monophosphate, which is categorized as corrosive, more stringent PPE is required, including a face shield and protective clothing to prevent skin exposure[1][3].
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of dust or aerosols[2][4].
-
Avoid contact with skin and eyes[4].
-
Minimize dust generation and accumulation when handling the solid form[6].
-
Wash hands thoroughly after handling the compound[6].
-
Do not eat, drink, or smoke in the laboratory[6].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4].
-
Some forms of AMP may require storage at specific temperatures, such as deep freezing (below -20°C) or refrigeration[1]. Always refer to the product-specific information for storage conditions[7].
-
Keep away from incompatible materials such as strong oxidizing agents[1].
Operational Plans: Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, dike the area to prevent spreading. For solid spills, avoid generating dust[5].
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[1].
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water[5].
-
Personal Protective Equipment: Wear appropriate PPE during the entire cleanup process.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations[1][8].
-
Some forms of adenosine monophosphate are not regulated as hazardous waste and may be eligible for trash disposal; however, it is crucial to consult institutional and local guidelines for proper classification and disposal[9].
-
Do not allow the chemical to enter drains or waterways[1][4].
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of AMP in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. envirotechservices.com [envirotechservices.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
